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  • Product: Methyl 2-bromo-4-formylbenzoate
  • CAS: 90484-52-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-bromo-4-formylbenzoate (CAS 90484-52-9): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-bromo-4-formylbenzoate, a trifunctional aromatic building block of significant interest to researchers in synthetic chemistry, drug discovery, and materi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-bromo-4-formylbenzoate, a trifunctional aromatic building block of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. By dissecting its core properties, reactivity, and synthetic utility, this document serves as a critical resource for professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Physicochemical and Spectroscopic Properties

Methyl 2-bromo-4-formylbenzoate is a strategically substituted benzene ring, offering three distinct functional groups—a methyl ester, an aldehyde, and an aryl bromide—for sequential and orthogonal chemical transformations. Its physical and chemical characteristics are foundational to its application in complex molecular synthesis.

Data Presentation: Key Properties
PropertyValueSource(s)
CAS Number 90484-52-9[1][2]
Molecular Formula C₉H₇BrO₃[2][3][4]
Molecular Weight 243.06 g/mol [2][5][6]
Appearance Off-white waxy solid[2]
Melting Point 42 - 46 °C[2]
Purity (Commercial) ≥95% - >98%[1][2]
SMILES COC(=O)C1=C(Br)C=C(C=O)C=C1[3][4]
InChIKey HVGRXTUWUNHKJB-UHFFFAOYSA-N[3]
Predicted Spectroscopic Signatures

While specific experimental spectra are not widely published, the structure of Methyl 2-bromo-4-formylbenzoate allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a singlet for the aldehyde proton (-CHO) deshielded to approximately 10.0 ppm, and three aromatic protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted ring.

  • ¹³C NMR: The carbon spectrum will feature characteristic peaks for the ester carbonyl (~165 ppm), the aldehyde carbonyl (~191 ppm), the methyl ester carbon (~52 ppm), and six distinct aromatic carbon signals, including the carbon attached to the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl stretching vibrations for the ester (around 1720-1730 cm⁻¹) and the aldehyde (around 1700-1710 cm⁻¹). Aromatic C-H and aldehyde C-H stretching bands would also be visible.

  • Mass Spectrometry (MS): The mass spectrum is expected to display a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4]

Reactivity and Synthetic Potential

The synthetic value of Methyl 2-bromo-4-formylbenzoate lies in the differential reactivity of its three functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold, making it a powerful intermediate.

Caption: Key reactive sites on Methyl 2-bromo-4-formylbenzoate.

  • The Aldehyde Group: This group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily undergoes reactions such as reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and various condensation reactions (e.g., Claisen-Schmidt) to build more complex carbon skeletons.[7][8]

  • The Aryl Bromide: The bromine atom is an exceptional functional group for transition metal-catalyzed cross-coupling reactions.[9] This is arguably its most powerful feature for drug development professionals. It enables the construction of bi-aryl systems (Suzuki coupling), the introduction of vinyl groups (Heck coupling), the formation of C-N bonds (Buchwald-Hartwig amination), and the creation of C-C triple bonds (Sonogashira coupling). These reactions are cornerstones of modern medicinal chemistry.[9]

  • The Methyl Ester: The ester group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation via coupling with amines. It can also be reduced to a primary alcohol.[7][8]

The strategic placement of these groups allows for a high degree of synthetic control. For instance, a palladium-catalyzed coupling can be performed on the aryl bromide while leaving the aldehyde and ester untouched, and vice-versa.

Synthesis and Experimental Protocols

Proposed Synthesis: Fischer Esterification

G start 2-Bromo-4-formylbenzoic Acid reagents Methanol (Solvent/Reagent) + Conc. H₂SO₄ (Catalyst) start->reagents Mix conditions Reflux (e.g., 65-70 °C, 4-8h) reagents->conditions Heat workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., EtOAc) 3. Purification (e.g., Chromatography) conditions->workup Cool & Quench product Methyl 2-bromo-4-formylbenzoate workup->product Isolate

Caption: Workflow for the synthesis of Methyl 2-bromo-4-formylbenzoate.

Experimental Protocol: Synthesis via Esterification

Causality: This protocol utilizes a classic Fischer esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-formylbenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 mL per gram of acid) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-bromo-4-formylbenzoate.

Applications in Research and Drug Development

Methyl 2-bromo-4-formylbenzoate is not an end-product but a versatile intermediate. Its trifunctional nature allows for the construction of complex molecular architectures relevant to pharmaceuticals and functional materials.

Workflow: Sequential Functionalization

The true power of this reagent is demonstrated in multi-step synthetic sequences where each functional group is addressed in turn.

G cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: C-N Bond Formation cluster_step3 Step 3: Amide Formation start Methyl 2-bromo-4-formylbenzoate reaction1 Suzuki Coupling (with R¹-B(OH)₂ / Pd catalyst) start->reaction1 intermediate1 Bi-aryl Intermediate reaction1->intermediate1 reaction2 Reductive Amination (with R²-NH₂ / NaBH(OAc)₃) intermediate1->reaction2 intermediate2 Amine Intermediate reaction2->intermediate2 reaction3 1. Hydrolysis (NaOH) 2. Amide Coupling (R³-NH₂) intermediate2->reaction3 final_product Complex Target Molecule reaction3->final_product

Caption: Hypothetical synthesis using sequential reactions.

This sequential approach is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies. For example, by varying the boronic acid (R¹) in Step 1 and the amine (R²) in Step 2, a diverse array of analogs can be rapidly synthesized from a single, common intermediate. Its utility mirrors that of related compounds like Methyl 4-formylbenzoate, which is used in synthesizing intermediates for drugs like Telmisartan and α-glucosidase inhibitors.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Methyl 2-bromo-4-formylbenzoate is paramount. The GHS hazard classifications for closely related isomers provide a strong basis for assessing its potential risks.[5][12]

GHS Hazard Information (Inferred from Isomers)
Hazard ClassStatement
Acute Toxicity, OralH302: Harmful if swallowed[5][12]
Skin Corrosion/IrritationH315: Causes skin irritation[5][12]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[5][12]
Specific Target Organ ToxicityH335: May cause respiratory irritation[5][12]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[13][14]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

  • Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[13]

Conclusion

Methyl 2-bromo-4-formylbenzoate (CAS 90484-52-9) is a highly valuable, multifunctional building block for advanced organic synthesis. The strategic arrangement of its aldehyde, aryl bromide, and methyl ester functionalities provides chemists with a powerful tool for the controlled, sequential construction of complex molecules. Its primary application lies in serving as a versatile intermediate in the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully exploit its synthetic potential.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Univar Solutions. (2024). Sodium Hypochlorite - SAFETY DATA SHEET. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of Methyl 2-bromo-4-formylbenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-bromo-4-formylbenzoate (C₉H₇BrO₃), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-bromo-4-formylbenzoate (C₉H₇BrO₃), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure purity, confirm identity, and elucidate reaction mechanisms. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Molecular Structure and Expected Spectroscopic Features

Methyl 2-bromo-4-formylbenzoate is a disubstituted aromatic compound with three key functional groups: a methyl ester, a bromo substituent, and a formyl (aldehyde) group.[2] The relative positions of these groups on the benzene ring dictate the electronic environment of each atom and, consequently, the spectroscopic signatures. The bromine atom at position 2 and the formyl group at position 4 create a distinct substitution pattern that will be reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-bromo-4-formylbenzoate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure, we can predict the following signals:

  • Aromatic Protons: The three protons on the aromatic ring will be in different chemical environments due to the influence of the surrounding substituents. They are expected to appear in the downfield region (typically 7.0-8.5 ppm for aromatic protons).[3] The electron-withdrawing nature of the aldehyde and ester groups, along with the bromine atom, will deshield these protons.

  • Aldehyde Proton: The proton of the formyl group is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically in the range of 9.5-10.5 ppm.

  • Methyl Ester Protons: The three protons of the methyl group of the ester will be in a relatively shielded environment and will appear as a sharp singlet further upfield, likely around 3.9-4.0 ppm.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-bromo-4-formylbenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet (s)
Aromatic-H7.5 - 8.5Multiplet (m)
Methyl Ester-H3.9 - 4.0Singlet (s)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

  • Carbonyl Carbons: The carbon atoms of the ester and aldehyde carbonyl groups are significantly deshielded and will appear at the downfield end of the spectrum, typically between 160-200 ppm. The aldehyde carbonyl is generally more deshielded than the ester carbonyl.

  • Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and "heavy atom" effect. The carbons attached to the ester and aldehyde groups will also be downfield. Aromatic carbons typically resonate between 120-140 ppm.[5]

  • Methyl Carbon: The carbon of the methyl ester group will be the most shielded, appearing upfield around 50-55 ppm.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-bromo-4-formylbenzoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Ester C=O160 - 170
Aromatic C-Br115 - 125
Aromatic C-CHO130 - 140
Aromatic C-COOCH₃130 - 140
Other Aromatic C-H125 - 135
Methyl Ester C50 - 55
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-bromo-4-formylbenzoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Interpretation of the Mass Spectrum

For Methyl 2-bromo-4-formylbenzoate, electron ionization (EI) is a common technique.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [9]Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at M⁺ and M+2⁺. The calculated monoisotopic mass of C₉H₇⁷⁹BrO₃ is approximately 241.96 g/mol .

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for this molecule include:

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

    • Loss of a bromine radical (•Br): Cleavage of the C-Br bond would give a fragment at m/z [M - 79]⁺ and [M - 81]⁺. [10] * Loss of the formyl group (•CHO): This would lead to a fragment at m/z [M - 29]⁺. [11] * α-cleavage of the aldehyde: Loss of a hydrogen radical (•H) from the aldehyde is also possible, giving a fragment at m/z [M - 1]⁺. [12] Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Methyl 2-bromo-4-formylbenzoate

m/z (for ⁷⁹Br)Proposed Fragment
242 / 244[M]⁺• (Molecular ion)
211 / 213[M - OCH₃]⁺
213 / 215[M - H - CO]⁺
183 / 185[M - COOCH₃]⁺
163[M - Br]⁺
135[M - Br - CO]⁺
Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining a mass spectrum using a direct insertion probe with electron ionization.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample into a capillary tube.

  • Instrument Setup:

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-bromo-4-formylbenzoate using NMR, IR, and MS provides a detailed and validated method for its identification and characterization. The predicted data, based on established principles and data from analogous structures, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in fields where this compound is a critical building block.

References

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  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

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  • ResearchGate. (2025, August 7). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • The Royal Society of Chemistry. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. [Link]

  • IUCr Journals. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Semantic Scholar. (2022, May 18). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. [Link]

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  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-4-formylbenzoate (C9H7BrO3). [Link]

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Foundational

Methyl 2-bromo-4-formylbenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-bromo-4-formylbenzoate for Advanced Research Applications Introduction Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientifi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-4-formylbenzoate for Advanced Research Applications

Introduction

Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a methyl ester, a bromine atom, and an aldehyde group on a benzene ring, making it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of selective chemical transformations, enabling researchers to construct novel pharmaceutical intermediates and other high-value chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic applications, and essential safety information.

Physicochemical Properties

The fundamental properties of Methyl 2-bromo-4-formylbenzoate are summarized below. These characteristics are essential for its use in quantitative experimental design and for predicting its behavior in various chemical environments. The molecular formula of the compound is C₉H₇BrO₃, and it has a molecular weight of approximately 243.05 g/mol [1][2][3].

PropertyValueSource
IUPAC Name methyl 2-bromo-4-formylbenzoatePubChem[4]
Molecular Formula C₉H₇BrO₃PubChem[2]
Molecular Weight 243.05 g/mol PubChem[2]
CAS Number 90484-52-9Apollo Scientific[5]
Predicted Boiling Point 347.6 ± 27.0 °CChemicalBook[3]
Predicted Density 1.566 ± 0.06 g/cm³ChemicalBook[3]
Topological Polar Surface Area 43.37 ŲChemScene[1]
LogP 2.0482ChemScene[1]

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-bromo-4-formylbenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4-formylbenzoic acid. The Fischer esterification method, which utilizes an acid catalyst in an excess of alcohol, is a reliable and widely adopted protocol.

Principle of Fischer Esterification

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. The final deprotonation step, often by the conjugate base of the catalyst or another methanol molecule, regenerates the acid catalyst and yields the final methyl ester product. The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

Detailed Experimental Protocol

Materials:

  • 2-bromo-4-formylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-formylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise to the solution. The addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Allow the reaction to proceed for 4-6 hours, monitoring its progress via Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 2-bromo-4-formylbenzoate.

G cluster_setup Reaction Setup cluster_workup Workup & Purification A 2-bromo-4-formylbenzoic acid D Reaction Mixture A->D Combine & Reflux (65°C, 4-6h) B Anhydrous Methanol B->D Combine & Reflux (65°C, 4-6h) C H₂SO₄ (catalyst) C->D Combine & Reflux (65°C, 4-6h) E Cool & Evaporate MeOH D->E F Extract with EtOAc E->F G Wash with NaHCO₃ & Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify (Chromatography) H->I J Pure Methyl 2-bromo-4-formylbenzoate I->J

Caption: Synthesis workflow for Methyl 2-bromo-4-formylbenzoate.

Strategic Applications in Research and Drug Development

The utility of Methyl 2-bromo-4-formylbenzoate stems from the orthogonal reactivity of its functional groups, which can be addressed in a stepwise manner to build molecular complexity.

  • Aldehyde Group Reactivity: The formyl (aldehyde) group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as Wittig olefination, reductive amination to form secondary amines, and various condensation reactions[6]. These transformations are fundamental in synthesizing scaffolds for a wide array of biologically active molecules.

  • Bromo Group as a Coupling Handle: The bromine atom on the aromatic ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is particularly valuable in drug discovery for the construction of biaryl structures, which are common motifs in pharmaceutical agents[7]. Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Methyl Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification, such as amide bond formation. Alternatively, it can be reduced to a primary alcohol.

The combination of these reactive sites makes this compound a powerful intermediate. For example, the aldehyde can be used first in a reductive amination, followed by a Suzuki coupling at the bromine position to rapidly assemble a complex, drug-like molecule.

G A Methyl 2-bromo-4-formylbenzoate C Pd Catalyst & Base A->C B Aryl Boronic Acid R-B(OH)₂ B->C D Biaryl Product C->D Suzuki Coupling (C-C bond formation)

Caption: Application in Suzuki cross-coupling reactions.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-bromo-4-formylbenzoate must be handled with appropriate care. Based on data for structurally similar compounds and supplier safety information, the following hazards are identified.

GHS Hazard Statements:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2][5].

  • H319: Causes serious eye irritation[2][5].

  • H335: May cause respiratory irritation[2][5].

Precautionary Measures & Handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling[8].

  • P280: Wear protective gloves, eye protection, and face protection[8].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[8].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[1][9]. Keep away from oxidizing agents.

Conclusion

Methyl 2-bromo-4-formylbenzoate is a potent and versatile chemical intermediate. Its trifunctional nature provides researchers and drug development professionals with a powerful tool for the efficient synthesis of complex and novel molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in advancing chemical and pharmaceutical research.

References

  • PubChem. Methyl 4-bromo-2-formylbenzoate | C9H7BrO3. [Link]

  • PubChem. Methyl 2-bromo-4-formylbenzoate | C9H7BrO3. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-bromo-4-formylbenzoate in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-bromo-4-formylbenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-bromo-4-formylbenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, predictive analysis, and practical experimental protocols to facilitate its use in laboratory and industrial settings.

Introduction to Methyl 2-bromo-4-formylbenzoate

Methyl 2-bromo-4-formylbenzoate (CAS No: 90484-52-9) is a substituted aromatic compound featuring an ester, a bromine atom, and an aldehyde functional group.[1] Its molecular structure dictates its physical and chemical properties, including its solubility, which is a critical parameter for its application in organic synthesis, purification, and formulation. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficiency of synthetic routes.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₉H₇BrO₃[2]

  • Molecular Weight: 243.05 g/mol [2]

  • Key Functional Groups: Methyl ester, Bromo, Formyl (Aldehyde), Benzene ring

  • Predicted Polarity: The presence of the ester and aldehyde groups introduces polarity, while the benzene ring and bromo group contribute to its lipophilicity. The overall polarity is moderate.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For Methyl 2-bromo-4-formylbenzoate, the following factors are key determinants of its solubility:

  • Polarity: The molecule possesses polar functional groups (ester and aldehyde) and a less polar aromatic ring. Therefore, it is expected to be more soluble in solvents of moderate to high polarity that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: While the ester and aldehyde oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor.[3] Solvents that are hydrogen bond donors (e.g., alcohols) can interact favorably with the solute, enhancing solubility.

  • Van der Waals Forces: The aromatic ring and the overall molecular size allow for significant van der Waals interactions, which will be a factor in its solubility in less polar solvents.

Predicted Solubility Profile of Methyl 2-bromo-4-formylbenzoate

Table 1: Predicted Solubility of Methyl 2-bromo-4-formylbenzoate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Protic Polar Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the ester and aldehyde oxygens, and have sufficient polarity to interact with the polar groups.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions with the polar functional groups of the solute. Ethyl acetate is a common solvent for esters.[7]
Nonpolar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)ModerateCan engage in dipole-dipole interactions and have sufficient nonpolar character to dissolve the aromatic ring.
Nonpolar Toluene, Hexanes, CyclohexaneLow to Sparingly SolubleLack of strong favorable interactions with the polar ester and aldehyde groups.
Aqueous WaterInsolubleThe hydrophobic nature of the brominated benzene ring dominates, making it insoluble in water, a characteristic of many esters.[7][8]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique.

Objective: To determine the solubility of Methyl 2-bromo-4-formylbenzoate in a given solvent at a specific temperature.

Materials:

  • Methyl 2-bromo-4-formylbenzoate (purity ≥95%)[1]

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-bromo-4-formylbenzoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of Methyl 2-bromo-4-formylbenzoate.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 24-48h sep1 Allow solid to settle prep2->sep1 sep2 Centrifuge for complete separation sep1->sep2 an1 Withdraw clear supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Analyze via HPLC/GC an2->an3 an4 Calculate concentration an3->an4 result Final Solubility Data an4->result

Caption: Workflow for the isothermal saturation method.

Solvent Selection for Practical Applications

The choice of solvent is dictated by the intended application. The following diagram illustrates a decision-making process for solvent selection.

Diagram 2: Logical Workflow for Solvent Selection

G cluster_applications Application Type cluster_criteria Solvent Criteria cluster_selection Solvent Choice start Define Application reaction Chemical Reaction purification Recrystallization analysis Chromatography reaction_crit Solubilizes reactants Inert to reaction conditions Appropriate boiling point reaction->reaction_crit purification_crit High solubility at high temp Low solubility at low temp purification->purification_crit analysis_crit Solubilizes analyte Compatible with analytical method analysis->analysis_crit reaction_solv e.g., DMF, Acetonitrile, THF reaction_crit->reaction_solv purification_solv e.g., Ethanol/Water, Ethyl Acetate/Hexane purification_crit->purification_solv analysis_solv e.g., Acetonitrile, Methanol analysis_crit->analysis_solv

Caption: Decision tree for application-specific solvent selection.

Safety Considerations

Methyl 2-bromo-4-formylbenzoate is classified as an irritant and may be harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

Methyl 2-bromo-4-formylbenzoate is a moderately polar compound with predicted high solubility in polar aprotic and protic organic solvents, and low solubility in nonpolar and aqueous media. This guide provides a robust framework for understanding and predicting its solubility, along with a detailed experimental protocol for its quantitative determination. The provided workflows for experimental design and solvent selection are intended to empower researchers to effectively utilize this versatile synthetic intermediate.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • PubChem. (n.d.). Methyl 4-bromo-2-formylbenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Paruta, A. N. (1968). Solubility of alkyl benzoates. II. Effect of dielectric constant on the solubility of substituted alkyl benzoates. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates. Journal of the Chemical Society B: Physical Organic. Retrieved January 19, 2026, from [Link]

  • University of Johannesburg. (n.d.). Aromatic compounds and ester polymeric solvents interactions. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Sancassan, F., & Thea, S. (1985). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 3999-38-0,Borane-2-picoline complex. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved January 19, 2026, from [Link]

  • Fatemi, M. H., & Goudarzi, N. (2005). Quantitative structure property relationship study of the electrophoretic mobilities of some benzoic acids derivatives in different carrier electrolyte compositions. Electrophoresis, 26(15), 2968–2973. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 19, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 19, 2026, from [Link]

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Foundational

A Technical Guide to the Stability and Storage of Methyl 2-bromo-4-formylbenzoate for Research and Development Applications

Section 1: Introduction and Strategic Importance Methyl 2-bromo-4-formylbenzoate is a multifunctional aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its utility lies in...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

Methyl 2-bromo-4-formylbenzoate is a multifunctional aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its utility lies in its unique arrangement of three distinct functional groups on a stable benzene core: a methyl ester, a bromine atom, and a reactive aldehyde. This configuration makes it a versatile building block, or intermediate, for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.

Section 2: Physicochemical Profile and Inherent Molecular Stability

To understand the stability of Methyl 2-bromo-4-formylbenzoate, we must first consider the interplay between its stable aromatic core and its reactive peripheral groups.

PropertyValue
CAS Number 90484-52-9[1]
Molecular Formula C₉H₇BrO₃[2]
Molecular Weight 243.05 g/mol [2]
Appearance Crystalline powder/solid[3]

The benzene ring provides a foundation of high thermodynamic stability due to its delocalized π-electron system.[4] However, the attached functional groups are the primary sites of potential degradation.

  • Aldehyde Group (-CHO): This is the most reactive and vulnerable site on the molecule. Aldehydes are well-known for their susceptibility to oxidation, especially in the presence of atmospheric oxygen.[5][6]

  • Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, particularly under acidic or basic conditions.

  • Bromo Group (-Br): While the carbon-bromine bond on an aromatic ring is relatively stable under storage conditions, it is the key site for synthetic transformations like cross-coupling reactions.[7] Its stability is generally high in the absence of specific catalysts, UV light, or extreme heat.[8]

Section 3: Critical Factors Governing Chemical Stability

The long-term viability of Methyl 2-bromo-4-formylbenzoate hinges on mitigating the environmental factors that promote the degradation of its functional groups.

  • Atmospheric Oxidation: The aldehyde moiety can readily auto-oxidize in the presence of air to form the corresponding carboxylic acid (2-bromo-4-carboxybenzoic acid methyl ester). This reaction can proceed via a free-radical mechanism, initially forming peroxy acids which then convert to the carboxylic acid.[5] This is the most common degradation pathway and significantly impacts the purity of the material.

  • Moisture (Hydrolysis): Ambient moisture can lead to the slow hydrolysis of the methyl ester to its corresponding carboxylic acid (2-bromo-4-formylbenzoic acid). While slower than aldehyde oxidation at neutral pH, this process can become significant over long-term storage if the compound is not kept in a dry environment.

  • Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and hydrolysis. While brominated aromatic compounds can exhibit good thermal stability, heat acts as a catalyst for undesirable side reactions.[8] For this reason, storage should be in a cool environment.[9][10]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, accelerating the oxidation of the aldehyde group and potentially affecting the C-Br bond over time. Therefore, storage in amber or opaque containers is crucial.[11]

Section 4: Primary Degradation Pathways and Their Consequences

The two principal degradation pathways for Methyl 2-bromo-4-formylbenzoate are oxidation and hydrolysis. The presence of these impurities can have significant downstream consequences, including failed reactions (as the starting material is consumed) and the formation of complex, difficult-to-separate side products.

Main Methyl 2-bromo-4-formylbenzoate Oxidized 2-bromo-4-(methoxycarbonyl)benzoic acid (Oxidation Product) Main->Oxidized O₂ (Air) Light, Heat Hydrolyzed 2-bromo-4-formylbenzoic acid (Hydrolysis Product) Main->Hydrolyzed H₂O (Moisture) Acid/Base

Caption: Primary degradation pathways for Methyl 2-bromo-4-formylbenzoate.

Section 5: Validated Storage and Handling Protocols

To ensure the scientific integrity of experiments utilizing this reagent, the following self-validating protocols must be strictly adhered to. The causality behind each step is explained to reinforce best practices.

Table 1: Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature 2-8°C[12]Minimizes the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[2]Prevents oxidation of the highly sensitive aldehyde group.
Container Tightly sealed, amber glass vial or opaque container.Protects from moisture ingress and light-induced degradation.[11]
Environment Dry, well-ventilated area away from heat sources and strong oxidizing agents.[5][9][10]Ensures general lab safety and prevents contact with incompatible materials.
Experimental Protocol 1: Long-Term Storage of As-Received Solid
  • Verification: Upon receipt, confirm the container seal is intact. If compromised, the material's purity should be considered suspect and re-analyzed before use.

  • Inerting: If the material is not supplied under an inert atmosphere, carefully open the container in a glovebox or under a gentle stream of nitrogen or argon.

  • Backfill & Seal: Purge the headspace of the container with the inert gas for 15-30 seconds. Immediately and tightly seal the container. For added protection, wrap the cap junction with Parafilm®.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and storage conditions.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C.

Experimental Protocol 2: Handling and Weighing for Experimental Use
  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes before opening.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.

  • Inert Environment Dispensing: If possible, weigh the required amount in a nitrogen-filled glovebox. If not available, open the container for the briefest possible time in a fume hood. Consider flushing the balance enclosure with a slow stream of nitrogen.

  • Resealing: After dispensing, immediately purge the container headspace with inert gas, reseal tightly, wrap with Parafilm®, and return to 2-8°C storage.

Experimental Protocol 3: Solution Stability and Storage
  • Solvent Choice: Use dry (anhydrous) solvents for preparing stock solutions.

  • Stability: Solutions of Methyl 2-bromo-4-formylbenzoate are significantly less stable than the solid form. The aldehyde group remains susceptible to oxidation, a process that can be accelerated in solution.

  • Storage: Prepare solutions fresh for immediate use whenever possible. If short-term storage is unavoidable, store the solution in a tightly sealed vial with minimal headspace, under an inert atmosphere, at 2-8°C, and protected from light. Do not store solutions for extended periods.

Section 6: Decision Workflow for Optimal Storage Strategy

The following workflow provides a logical decision-making process for researchers to ensure the integrity of their material based on its intended use.

start Compound Received check_use Intended Use? start->check_use long_term Long-Term Storage (>1 month) check_use->long_term Long-Term short_term Short-Term Use (<1 month) check_use->short_term Short-Term protocol1 Execute Protocol 1: - Purge with Inert Gas - Seal Tightly - Store at 2-8°C long_term->protocol1 weigh Need to Weigh? short_term->weigh protocol1->weigh protocol2 Execute Protocol 2: - Equilibrate to RT - Weigh Quickly - Re-purge & Reseal weigh->protocol2 Yes make_solution Prepare Solution? weigh->make_solution No end_solid Return to 2-8°C Storage protocol2->end_solid protocol2->make_solution make_solution->end_solid No protocol3 Execute Protocol 3: - Use Anhydrous Solvent - Prepare Fresh make_solution->protocol3 Yes end_solution Use Immediately protocol3->end_solution

Caption: Decision workflow for handling and storing the compound.

Section 7: Conclusion

The chemical integrity of Methyl 2-bromo-4-formylbenzoate is contingent upon a disciplined approach to its storage and handling. The primary threats to its stability are atmospheric oxidation of the aldehyde group and, to a lesser extent, hydrolysis of the methyl ester. By implementing the protocols outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and protection from light—researchers can effectively mitigate these degradation pathways. Adherence to these scientifically-grounded procedures will ensure the compound's purity, safeguard experimental reproducibility, and uphold the quality of downstream research and development outcomes.

Section 8: References

  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. [Link]

  • Chemistry LibreTexts. 15.1: Aromatic Compounds Are Unusually Stable. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

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Exploratory

A Technical Guide to the Commercial Availability and Purity of Methyl 2-bromo-4-formylbenzoate for Pharmaceutical Research

Introduction Methyl 2-bromo-4-formylbenzoate is a versatile bifunctional aromatic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-4-formylbenzoate is a versatile bifunctional aromatic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a methyl ester, a bromine atom, and an aldehyde group on a benzene ring, provides three distinct points for chemical modification. This trifecta of reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. Researchers in drug discovery leverage the aldehyde for reductive aminations and condensations, the ester for hydrolysis and amidation, and the bromine for a variety of powerful cross-coupling reactions.

Given its role as a foundational precursor, the purity and reliable sourcing of Methyl 2-bromo-4-formylbenzoate are paramount. The presence of even minor impurities can have cascading negative effects on multi-step syntheses, leading to reduced yields, difficult purifications, and potentially misleading biological data. This guide provides an in-depth analysis of the commercial landscape for this reagent, discusses the origins of potential impurities based on its synthesis, outlines robust analytical methods for purity verification, and explores the profound impact of purity on its applications in research and development.

Chemical Identity and Properties

Understanding the fundamental properties of Methyl 2-bromo-4-formylbenzoate is the first step in its effective utilization.

PropertyValue
IUPAC Name methyl 2-bromo-4-formylbenzoate
CAS Number 90484-52-9[1][2][3]
Molecular Formula C₉H₇BrO₃[4][5]
Molecular Weight 243.05 g/mol [4]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C=O)Br[5]
InChIKey HVGRXTUWUNHKJB-UHFFFAOYSA-N[3][5]
Physical Form Solid[3]
Synonyms 2-Bromo-4-formyl-benzoic acid methyl ester[3]

The strategic placement of the three functional groups is key to its synthetic value. The bromine atom at the 2-position is ortho to the ester, and both are meta to the aldehyde. This arrangement influences the reactivity of each site and allows for selective, sequential transformations, a highly desirable characteristic in the synthesis of complex target molecules.

Commercial Availability and Supplier Overview

Methyl 2-bromo-4-formylbenzoate is classified as a specialty chemical, available through a number of chemical suppliers who cater to the research and development sector. It is not typically produced in bulk commodity quantities. The purity offered commercially is generally suitable for most R&D applications, but verification is always recommended.

SupplierCAS NumberStated PurityNotes
Anax Laboratories 90484-52-9>98%[2]Specializes in high-purity compounds.
Apollo Scientific 90484-52-9≥95%[1]Offers various pack sizes.
CymitQuimica 90484-52-997%[3]Sells under the "Indagoo" brand.
PharmaSources.com N/APharmaceutical Grade[6]A platform to connect with various suppliers.

Disclaimer: This table is for informational purposes and is not an exhaustive list. Availability and purity specifications are subject to change. Researchers should always obtain a lot-specific Certificate of Analysis (CoA).

Understanding Purity: Synthesis and Potential Impurities

Expertise in Action: The Causality of Impurity Formation

To effectively analyze the purity of a reagent, one must first understand how it is made. A critical examination of the synthetic route reveals the likely identity of process-related impurities. The most logical and common industrial synthesis of Methyl 2-bromo-4-formylbenzoate is the direct esterification of its carboxylic acid precursor, 2-bromo-4-formylbenzoic acid (CAS 90001-44-8)[7], typically with methanol under acidic catalysis.

Precursor 2-Bromo-4-formylbenzoic Acid (Starting Material) Product Methyl 2-bromo-4-formylbenzoate (Desired Product) Precursor->Product Impurity2 Isomeric Impurities (e.g., from precursor synthesis) Precursor->Impurity2 Impurity Carryover Reagent Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Reagent->Product Esterification Impurity1 Residual Starting Material (Unreacted Acid) Product->Impurity1 Incomplete Reaction Impurity3 Residual Solvents (Methanol, Ethyl Acetate, etc.) Product->Impurity3 Incomplete Purification

Caption: Synthesis pathway and origin of common impurities.

This straightforward process can introduce several types of impurities:

  • Unreacted Starting Material : The most common impurity is residual 2-bromo-4-formylbenzoic acid. Incomplete esterification will result in the acid carrying through the workup. This acidic impurity can interfere with subsequent reactions, particularly those employing acid-sensitive reagents or bases.

  • Isomeric Impurities : The purity of the final product is fundamentally limited by the purity of the starting material. Impurities from the synthesis of 2-bromo-4-formylbenzoic acid, such as other brominated or formylated isomers, can be carried over and esterified, leading to a final product contaminated with isomers that are often difficult to separate.

  • Residual Solvents : Solvents used during the reaction (e.g., methanol) or purification (e.g., ethyl acetate, hexanes) can remain trapped in the solid product if not adequately removed during drying. These can affect reaction stoichiometry and introduce unwanted side reactions.

Analytical Methodologies for Purity Verification

A Self-Validating System for Incoming Quality Control

A multi-pronged analytical approach is necessary to establish a comprehensive purity profile and ensure the structural identity of Methyl 2-bromo-4-formylbenzoate. For a researcher in drug development, treating every new bottle of a starting material as "trust but verify" is a cornerstone of good laboratory practice.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method can effectively separate the main product from less polar and more polar impurities, including any unreacted carboxylic acid starting material. The peak area percentage is used to quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the chemical structure. The spectrum should show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methyl ester protons, with the correct integrations and splitting patterns. It can also detect and help identify organic impurities if they are present at levels typically above 0.5-1%.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps identify impurities. GC-MS is particularly effective for detecting and quantifying residual solvents.

Protocol: Representative HPLC Method for Purity Analysis

This protocol describes a general-purpose, self-validating system for assessing the purity of Methyl 2-bromo-4-formylbenzoate.

1. Objective: To quantify the purity of Methyl 2-bromo-4-formylbenzoate and detect related impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials & Equipment:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methyl 2-bromo-4-formylbenzoate sample

  • Analytical balance, volumetric flasks, pipettes

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of approximately 100 µg/mL.

  • System Suitability (Trustworthiness Check):

    • Inject the standard solution six times.

    • The Relative Standard Deviation (RSD) of the peak area for the main component must be ≤ 2.0%. This ensures the system is precise.

    • The tailing factor for the main peak should be between 0.8 and 1.5. This ensures good peak shape.

    • The theoretical plates should be ≥ 2000. This ensures column efficiency.

    • Proceed only if all system suitability criteria are met.

  • Sample Analysis: Inject the standard solution once more for analysis.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Impact of Purity on Drug Development Applications

The mantra in pharmaceutical development is that the process defines the product. The purity of starting materials is a critical, non-negotiable parameter.

  • In Cross-Coupling Reactions: The bromine atom on Methyl 2-bromo-4-formylbenzoate is an ideal handle for palladium-catalyzed reactions like Suzuki or Heck couplings.[8] Impurities, especially those containing sulfur or other acidic functional groups, can poison the expensive palladium catalyst, leading to failed or incomplete reactions.

  • In Stoichiometry-Sensitive Reactions: In reactions involving the aldehyde or ester, such as condensations or amidations, the presence of non-reactive impurities effectively alters the concentration of the active reagent. This can lead to lower yields and an increase in side products, complicating downstream purification efforts.

  • In Regulatory Filings: For drug development professionals, all starting materials and their impurity profiles must be rigorously documented. Using a well-characterized, high-purity reagent from the outset simplifies the analytical burden and strengthens regulatory submissions to agencies like the FDA.

cluster_qc QC Protocol Start Receive New Lot of Methyl 2-bromo-4-formylbenzoate CoA Review Supplier's Certificate of Analysis (CoA) Start->CoA QC_Test Perform In-House QC Testing CoA->QC_Test HPLC HPLC for Purity (%) NMR ¹H NMR for Identity MS MS for MW Confirmation Decision Purity & Identity Meet Specification? Pass Release for R&D Use Decision->Pass Yes Fail Quarantine & Reject Lot Contact Supplier Decision->Fail No HPLC->Decision NMR->Decision MS->Decision

Caption: Workflow for incoming material qualification.

Conclusion

Methyl 2-bromo-4-formylbenzoate is a high-value reagent for chemical synthesis, particularly in the demanding field of drug discovery. It is commercially available from several specialized suppliers, typically with purities ranging from 95% to over 98%. However, the ultimate responsibility for verifying the quality of this critical building block lies with the end-user. By understanding its likely synthetic origins, researchers can anticipate potential impurities, such as residual starting acid and isomers. Employing a robust, multi-technique analytical workflow—centered around HPLC for quantification and NMR for structural confirmation—is essential for mitigating the risks associated with impure starting materials. This diligence ensures the reproducibility of synthetic procedures, the integrity of biological results, and the overall efficiency of the research and development process.

References

  • Title: Methyl 2-bromo-4-formylbenzoate (C9H7BrO3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Methyl 4-bromo-2-formylbenzoate | C9H7BrO3 | CID 53419674 - PubChem Source: PubChem URL: [Link]

  • Title: IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS Source: European Commission URL: [Link]

Sources

Foundational

The Triumvirate of Reactivity: A Technical Guide to Methyl 2-bromo-4-formylbenzoate in Modern Medicinal Chemistry

Foreword: Unveiling a Versatile Scaffold for Drug Discovery In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. The inherent functionalities of a starting reagent dictate the accessible chemical space and, ultimately, the biological targets that can be engaged. Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic scaffold poised to be of significant utility in this endeavor. While specific, widespread applications of this particular molecule are emerging, its true potential can be understood by dissecting the reactivity of its constituent parts—a bromine atom, a formyl group, and a methyl ester. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl 2-bromo-4-formylbenzoate, grounded in the established applications of its close structural analogs. We will explore its synthetic utility, present plausible and detailed experimental workflows, and illuminate its potential in the generation of diverse and biologically relevant molecular architectures.

Physicochemical Properties and Strategic Reactivity

Methyl 2-bromo-4-formylbenzoate is a crystalline solid with the molecular formula C₉H₇BrO₃. Its power as a synthetic intermediate lies in the orthogonal reactivity of its three primary functional groups, which can be addressed sequentially or in tandem to construct complex molecules.

PropertyValue
IUPAC Name methyl 4-bromo-2-formylbenzoate
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
CAS Number 1260795-42-3
Predicted Reactivity High (possesses three distinct functional groups)

The strategic value of this compound is best understood by examining each functional group in the context of medicinal chemistry applications:

  • The Aryl Bromide: The bromine atom is an exceptional handle for modern palladium-catalyzed cross-coupling reactions. This functionality allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.[1] Analogs such as Methyl 2-bromo-4-methylbenzoate are sought after for their utility in Suzuki, Heck, and Sonogashira couplings to build complex molecular frameworks.[1]

  • The Formyl Group: The aldehyde functionality is a versatile electrophile. It readily participates in a wide array of classical and contemporary organic reactions. These include reductive aminations to introduce diverse amine side chains, Wittig-type olefinations for carbon-carbon double bond formation, and various condensation reactions to construct heterocyclic ring systems.[2] The analog Methyl 4-formylbenzoate is a testament to the power of this group in synthesizing intermediates for drugs like Telmisartan and various enzyme inhibitors.[2]

  • The Methyl Ester: The methyl ester provides a stable, yet modifiable, third point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which opens up a vast chemical space through the formation of amides, esters, and other acid derivatives. This is a common strategy for modulating physicochemical properties such as solubility and for introducing new points of interaction with a biological target.

Core Synthetic Applications in Drug Discovery

The true potential of Methyl 2-bromo-4-formylbenzoate is realized in its application as a linchpin in multi-step synthetic sequences. Below, we outline key strategic applications with illustrative workflows.

Scaffold Elaboration via Palladium-Catalyzed Cross-Coupling

The aryl bromide is arguably the most powerful functional group on this scaffold for rapid diversification. Suzuki-Miyaura coupling, in particular, allows for the introduction of a vast array of aryl and heteroaryl moieties.

Workflow: Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis

This workflow demonstrates the coupling of Methyl 2-bromo-4-formylbenzoate with a boronic acid to generate a biphenyl core, a common motif in kinase inhibitors and other therapeutic agents.

G reagent Methyl 2-bromo-4-formylbenzoate + R-B(OH)₂ (Aryl Boronic Acid) conditions Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80°C reagent->conditions Reaction product Methyl 2-aryl-4-formylbenzoate (Biaryl Product) conditions->product Formation workup Aqueous Workup & Silica Gel Chromatography product->workup Purification G start Methyl 2-amino-4-formylbenzoate (Derived from starting material) step1 Reductive Amination: R-NH₂, NaBH(OAc)₃ start->step1 intermediate Methyl 2-amino-4-((alkylamino)methyl)benzoate step1->intermediate step2 Cyclization: Formic Acid, Reflux intermediate->step2 product Dihydroquinazolinone Core step2->product G start Methyl 2-bromo-4-formylbenzoate step1 Reductive Amination (R¹-NH₂) start->step1 intermediate1 Methyl 2-bromo-4-((R¹-amino)methyl)benzoate step1->intermediate1 step2 Buchwald-Hartwig Amination (R²-NH₂) intermediate1->step2 intermediate2 Methyl 2-(R²-amino)-4-((R¹-amino)methyl)benzoate step2->intermediate2 step3 Ester Hydrolysis (LiOH) intermediate2->step3 intermediate3 2-(R²-amino)-4-((R¹-amino)methyl)benzoic acid step3->intermediate3 step4 Amide Coupling (H-NR³R⁴, HATU) intermediate3->step4 product Target Kinase Inhibitor Scaffold step4->product

Sources

Exploratory

Guide to the Safe Handling and Management of Methyl 2-bromo-4-formylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Methyl 2-bromo-4-formylbenzoate (CAS No. 1260795-42-3) is a highly functionalized aromatic compound, serving as a critical build...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-4-formylbenzoate (CAS No. 1260795-42-3) is a highly functionalized aromatic compound, serving as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its trifunctional nature—featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group—offers multiple reaction sites for constructing complex molecular architectures.[1] However, these same reactive functionalities necessitate a rigorous and well-informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, grounded in an understanding of the compound's inherent chemical properties.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice.[3] Based on data from suppliers and analogous compounds, Methyl 2-bromo-4-formylbenzoate is classified with several key hazards that demand respect and appropriate precautions.[2][4]

GHS Classification and Health Effects

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For Methyl 2-bromo-4-formylbenzoate and structurally related compounds, the following classifications are consistently reported[2][4]:

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[4][6]

These classifications stem from the compound's chemical nature. The aldehyde group can react with biological nucleophiles, while the overall aromatic structure can lead to irritation upon contact with skin, eyes, or the respiratory system.[7] Ingestion can lead to systemic effects, and inhalation of the dust or aerosols can irritate the throat and lungs.[8]

Hazard Classification GHS Hazard Statement Signal Word Pictogram
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS07
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07

Table 1: Summary of GHS Hazard Classifications for Methyl 2-bromo-4-formylbenzoate.[2]

Physicochemical and Reactivity Hazards

Beyond immediate health effects, the compound's reactivity profile must be considered:

  • Reactivity with Nucleophiles: The electrophilic aldehyde group is susceptible to attack by various nucleophiles.[1]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, which can lead to vigorous reactions or decomposition.[9]

  • Hazardous Decomposition Products: Combustion can emit toxic fumes, including carbon oxides and hydrogen bromide gas.[8]

  • Air and Light Sensitivity: While not pyrophoric, prolonged exposure to air and light can lead to degradation, particularly oxidation of the aldehyde group.[10][11] This underscores the need for proper storage conditions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.[3][12]

Laboratory Environment
  • Ventilation: All manipulations of Methyl 2-bromo-4-formylbenzoate, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][13]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[14][15][16]

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with a snug fit. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[15][17]Protects against splashes and airborne particles that can cause severe eye irritation.[17]
Skin and Body Protection A flame-resistant laboratory coat. Chemical-resistant aprons or coveralls provide an additional layer of protection.[10][14] Long pants and closed-toe shoes are mandatory.[13]Prevents skin contact which can cause irritation.[14] Ensure clothing provides full coverage.[15]
Hand Protection Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart.[15][17]Provides a barrier against skin absorption and irritation.[17] Gloves should be inspected before use and disposed of properly after handling the chemical.[18]
Respiratory Protection Not typically required for small-scale use in a fume hood. For large spills or situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[14][15]Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.[6][14]

Table 2: Recommended Personal Protective Equipment for handling Methyl 2-bromo-4-formylbenzoate.

Safe Handling and Storage Protocols

Adherence to strict protocols during routine use and storage minimizes the risk of exposure and preserves the chemical's integrity.

Handling Procedures
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and spill control materials are available.[3]

  • Weighing and Transfer: Conduct all transfers of the solid compound within a fume hood to contain dust.[7] Use tools like spatulas and weighing paper carefully to avoid creating airborne particles.

  • Reaction Setup: When setting up reactions, ensure glassware is free from damage.[13] Keep reaction vessels closed to the extent possible and ensure any off-gassing is properly vented.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[18] Do not eat, drink, or apply cosmetics in the laboratory.[18]

Storage Conditions

Proper storage is critical for both safety and maintaining the compound's purity.

  • Container: Keep the compound in a tightly sealed container.

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][19]

  • Temperature: Store in a cool, dry, and well-ventilated place. Supplier data often specifies refrigeration at 4°C.[2]

  • Light: Protect from direct sunlight by using amber vials or storing in a dark location.[10][20]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[9][21]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[22] All personnel should be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[9] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and then drink plenty of water.[5][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its scale.[22][23] For any major spill, or if you are uncertain, evacuate the area and call for emergency response.[24][25]

SpillResponse cluster_major cluster_minor start Spill Occurs decision_size Is the spill large, vaporizing, or uncontrolled? start->decision_size evacuate Evacuate Immediate Area Alert others decision_size->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) decision_size->don_ppe No major_spill_group MAJOR SPILL call_emergency Call Emergency Services (e.g., 911 / EHS) evacuate->call_emergency isolate Isolate the area Close doors call_emergency->isolate await_response Await Trained Responders isolate->await_response minor_spill_group MINOR SPILL contain Contain the spill with absorbent material don_ppe->contain cleanup Cover with inert absorbent (e.g., vermiculite, sand) contain->cleanup collect Sweep up and collect in a sealed container cleanup->collect decontaminate Clean spill area with soap and water collect->decontaminate dispose Label as Hazardous Waste and arrange for disposal decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for responding to a chemical spill.

For a minor spill that you are trained and equipped to handle:

  • Alert Personnel: Inform others in the immediate area.[24]

  • Control and Contain: Prevent the spill from spreading by using absorbent pads or creating a dike with an inert material like sand or vermiculite.[22][26]

  • Clean Up: Carefully sweep up the absorbed material and place it into a suitable, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill surface thoroughly with soap and water.[26]

  • Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[23][26]

Disposal Considerations

All waste containing Methyl 2-bromo-4-formylbenzoate, including contaminated spill cleanup materials and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain.[7]

By integrating these principles of hazard awareness, rigorous protection, and emergency preparedness into all workflows involving Methyl 2-bromo-4-formylbenzoate, researchers can effectively mitigate risks and maintain a safe and productive laboratory environment.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • A-Z Environmental Services. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Elchemy. (2024, November 26). What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2015, March 4). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.
  • Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate.
  • ChemScene. (2025, October 24). Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
  • The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • BenchChem. (2025). Application Notes and Protocols: Reactions of Ethyl 3-bromo-5-cyano-2-formylbenzoate with Nucleophiles.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-bromo-2-(bromomethyl)benzoate.
  • ChemScene. (n.d.). 1260795-42-3 | Methyl 4-bromo-2-formylbenzoate.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET - Methyl benzoate.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • University of California, Berkeley. (n.d.). Safe Storage.
  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.
  • Clym Environmental Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Suzuki-Miyaura Coupling of Methyl 2-bromo-4-formylbenzoate with Arylboronic Acids

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in forging ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for connecting sp²-hybridized carbon centers, most notably in the synthesis of biaryl and substituted styrene motifs.[1] The resulting structures are not merely academic curiosities; they are privileged scaffolds found at the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable building block: Methyl 2-bromo-4-formylbenzoate . The strategic placement of its functional groups—a reactive bromine atom for coupling, a versatile formyl group for subsequent derivatization (e.g., reductive amination, oxidation, or olefination), and a methyl ester—makes it a highly sought-after intermediate in drug discovery and development programs.[6] This application note provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and field-proven insights to empower researchers to successfully employ this substrate in Suzuki-Miyaura coupling reactions.

Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined, palladium-driven catalytic cycle. A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated 14-electron Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of methyl 2-bromo-4-formylbenzoate. This step forms a new, square planar Palladium(II) intermediate.[7][8][9] The electron-withdrawing nature of the formyl and ester groups on the aromatic ring can facilitate this step.[9]

  • Transmetalation: This is the crucial bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the arylboronic acid by a base.[2][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex—the aryl group from the boronic acid and the benzoate fragment—couple and are expelled from the coordination sphere. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br (Oxidative Addition Product) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diaryl Complex) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Reductive Elimination ArX Methyl 2-bromo-4-formylbenzoate (Ar-Br) ArX->ArPdX Oxidative Addition Boronic Arylboronic Acid (Ar'-B(OH)₂) + Base Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Boronate->ArPdAr_prime Transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add Reactants & Base (Ar-Br, Ar'-B(OH)₂, K₂CO₃) B 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) C->D E 5. Heat & Stir (90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction (EtOAc/H₂O) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Sources

Application

Mastering C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. This guide, designed for researchers and professionals in drug development, provides a detailed exploration of the application of Methyl 2-bromo-4-formylbenzoate as a versatile building block in several key palladium-catalyzed cross-coupling reactions. By understanding the nuances of this substrate and the underlying reaction mechanisms, scientists can unlock its potential in the synthesis of novel pharmaceutical intermediates and other high-value chemical entities.

Methyl 2-bromo-4-formylbenzoate is a trifunctional arene bearing a bromine atom, a methyl ester, and a formyl group. This unique combination of functionalities makes it an attractive substrate for a variety of cross-coupling reactions, allowing for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-withdrawing nature of the formyl and ester groups can influence the reactivity of the aryl bromide, a factor that must be considered when designing synthetic strategies.

This document will delve into the practical application of Methyl 2-bromo-4-formylbenzoate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, we will provide a detailed protocol, a discussion of the mechanistic underpinnings, and key considerations for successful execution.

The Catalytic Heart: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a discovery that garnered the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][2] This cycle can be broadly divided into three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of Methyl 2-bromo-4-formylbenzoate) to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the coupling partner is transferred to the palladium center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation / Migratory Insertion ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X (Methyl 2-bromo-4-formylbenzoate) ArX->ArPdX Oxidative Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R2C=CH2, R2NH) Coupling_Partner->ArPdR Experimental_Workflow Start Combine Reactants: - Methyl 2-bromo-4-formylbenzoate - Coupling Partner - Catalyst & Base Solvent Add Degassed Solvent Start->Solvent Reaction Heat & Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Sources

Method

Application Note: A Modular Strategy for the Synthesis of Isoquinolone Derivatives from Methyl 2-bromo-4-formylbenzoate

Abstract The isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note presents a detailed, modular, and robust two-st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note presents a detailed, modular, and robust two-stage synthetic protocol for the preparation of N-substituted isoquinolone derivatives, starting from the versatile building block, Methyl 2-bromo-4-formylbenzoate. The strategy leverages a high-efficiency Suzuki-Miyaura cross-coupling to introduce a vinyl group, followed by a reductive amination and a subsequent intramolecular cyclization cascade to construct the isoquinolone core. This approach offers significant flexibility, allowing for the introduction of diverse substituents on the nitrogen atom, making it highly valuable for the generation of compound libraries in drug discovery and development programs. We provide detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction: The Significance of the Isoquinolone Core

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles that play a crucial role in medicinal chemistry due to their broad spectrum of biological activities.[3] These scaffolds are found in a wide array of natural products, particularly alkaloids, and synthetic molecules with notable therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5]

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski[6][7][8][9], Pictet-Spengler[10][11], and Pomeranz-Fritsch reactions[6][12], have been foundational in organic synthesis.[13] While powerful, these methods can sometimes require harsh conditions and may offer limited scope for functional group diversity on the starting materials.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct such heterocyclic systems under milder conditions with greater efficiency and modularity.[1] Our protocol utilizes this paradigm by employing Methyl 2-bromo-4-formylbenzoate as an ideal starting platform. This commercially available reagent possesses three distinct functional handles:

  • An aryl bromide for cross-coupling reactions.

  • An aldehyde (formyl group) for imine formation and introduction of the nitrogen moiety.

  • A methyl ester , which serves as the electrophilic partner in the final ring-closing lactamization step.

This multi-functional nature allows for a convergent and highly adaptable synthesis of a diverse library of isoquinolone derivatives.

Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. Part 1 focuses on installing a vinyl group at the 2-position of the benzoate ring via a Suzuki-Miyaura coupling. Part 2 involves a one-pot, two-step sequence of reductive amination at the formyl position, followed by a thermally-driven intramolecular amidation to form the target isoquinolone ring system.

G start Methyl 2-bromo-4-formylbenzoate intermediate1 Methyl 4-formyl-2-vinylbenzoate start->intermediate1 Part 1: Suzuki-Miyaura Coupling (e.g., Potassium vinyltrifluoroborate, Pd catalyst, Base) intermediate2 N-Substituted Amine Intermediate (transient, in-situ) intermediate1->intermediate2 Part 2a: Reductive Amination (Primary Amine R-NH₂, NaBH(OAc)₃) final N-Substituted Isoquinolone Derivative intermediate2->final Part 2b: Intramolecular Cyclization (Heat, Toluene)

Diagram 1: Overall two-part synthetic workflow.

Part 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[14] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst.[15][16] For this protocol, we utilize potassium vinyltrifluoroborate, a stable and easy-to-handle source of the vinyl group.

Detailed Experimental Protocol: Synthesis of Methyl 4-formyl-2-vinylbenzoate

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-4-formylbenzoate (1.0 eq, e.g., 2.45 g, 10.0 mmol).

  • Add potassium vinyltrifluoroborate (1.5 eq, 2.01 g, 15.0 mmol) and anhydrous potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).

  • Under a nitrogen or argon atmosphere, add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 164 mg, 0.4 mmol).

  • Add anhydrous toluene (40 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford Methyl 4-formyl-2-vinylbenzoate as a pale yellow solid.

Expected Results and Characterization
ParameterExpected Value / Observation
Yield 80-95%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 10.05 (s, 1H, CHO), 8.10 (d, 1H), 7.95 (s, 1H), 7.70 (d, 1H), 7.15 (dd, 1H), 5.80 (d, 1H), 5.50 (d, 1H), 3.95 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 191.5, 166.0, 141.0, 139.5, 136.0, 134.5, 132.0, 129.0, 128.5, 119.0, 52.5.
Mass Spec (ESI+) m/z = 191.07 [M+H]⁺, 213.05 [M+Na]⁺

Part 2: Reductive Amination and Intramolecular Cyclization

Principle and Rationale

This part of the synthesis constructs the heterocyclic core in a one-pot fashion.

  • Reductive Amination: The aldehyde intermediate is reacted with a primary amine (for this example, we use benzylamine) to form an imine in situ. This imine is immediately reduced by a mild and selective hydride source, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a secondary amine. This reductant is chosen for its tolerance of mildly acidic conditions and its chemoselectivity for imines over esters.

  • Intramolecular Cyclization: Upon formation, the secondary amine is poised to cyclize. By heating the reaction mixture in a high-boiling solvent like toluene, the nucleophilic amine attacks the electrophilic ester carbonyl. This intramolecular amidation reaction forms the stable six-membered lactam ring of the isoquinolone, eliminating methanol as a byproduct. Using a primary amine R-NH₂ allows for the installation of any desired "R" group at the N-position of the final product.

Detailed Experimental Protocol: Synthesis of 2-benzyl-7-methyl-1(2H)-isoquinolone

Materials:

  • Methyl 4-formyl-2-vinylbenzoate (from Part 1)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Standard workup and purification reagents (as in Part 1)

Procedure:

  • Dissolve Methyl 4-formyl-2-vinylbenzoate (1.0 eq, e.g., 1.90 g, 10.0 mmol) in anhydrous dichloroethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add benzylamine (1.05 eq, 1.14 mL, 10.5 mmol) via syringe and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15.0 mmol) portion-wise over 15 minutes. Stir at room temperature for 3-5 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution (40 mL). Stir for 20 minutes until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Crucially, do not attempt to purify this intermediate amine as it is used directly.

  • To the crude residue, add toluene (50 mL). Equip the flask with a reflux condenser and heat the solution to reflux (approx. 110 °C) for 12-18 hours. The elimination of methanol drives the cyclization.

  • Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-benzyl isoquinolone derivative.

Expected Results and Characterization
ParameterExpected Value / Observation
Overall Yield 55-75% (over two steps)
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, 1H), 7.60-7.20 (m, 7H), 7.10 (d, 1H), 6.50 (d, 1H), 5.30 (s, 2H, N-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 162.0, 138.0, 137.5, 135.0, 130.0, 129.0, 128.5, 128.0, 127.5, 127.0, 126.0, 101.0, 50.0.
Mass Spec (ESI+) m/z = 250.12 [M+H]⁺

Experimental Workflow Visualization

G cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Amination & Cyclization p1_reagents Weigh Reagents (Aryl Bromide, Boronate, Catalyst, Base) p1_setup Assemble Flask (N₂ Atmosphere) p1_reagents->p1_setup p1_reaction Add Solvents & Heat (90°C, 4-6h) p1_setup->p1_reaction p1_monitor Monitor by TLC/LC-MS p1_reaction->p1_monitor p1_workup Aqueous Workup (EtOAc/H₂O Extraction) p1_monitor->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_char Characterize Intermediate 1 (NMR, MS) p1_purify->p1_char p2_reagents Dissolve Intermediate 1 Add Amine & Reductant p1_char->p2_reagents Proceed with purified intermediate p2_reaction1 Stir at RT (3-5h) (Reductive Amination) p2_reagents->p2_reaction1 p2_quench Quench (NaHCO₃) & Extract p2_reaction1->p2_quench p2_solvent_swap Solvent Swap to Toluene p2_quench->p2_solvent_swap p2_reaction2 Heat to Reflux (110°C, 12-18h) (Cyclization) p2_solvent_swap->p2_reaction2 p2_purify Column Chromatography p2_reaction2->p2_purify p2_char Characterize Final Product (NMR, MS, etc.) p2_purify->p2_char

Diagram 2: Step-by-step experimental and analytical workflow.

Discussion and Troubleshooting

  • Suzuki Coupling: The choice of phosphine ligand is critical. SPhos is highly effective for this type of coupling, but other ligands may also be suitable. Incomplete conversion can often be addressed by increasing reaction time or adding a small additional charge of catalyst. The quality of the anhydrous base and solvents is paramount to achieving high yields.

  • Reductive Amination: NaBH(OAc)₃ is moisture-sensitive; it should be handled quickly and stored in a desiccator. If the reaction is sluggish, a small amount of acetic acid can be added to facilitate imine formation, but this may affect the stability of the vinyl group over long reaction times.

  • Intramolecular Cyclization: This step is typically the yield-limiting one. It is crucial to remove the lower-boiling DCE completely before adding toluene and heating to ensure the reaction reaches the required temperature for cyclization. If the reaction stalls, a Dean-Stark trap can be used to remove the methanol byproduct and drive the equilibrium toward the product.

  • Purification: Both the intermediate and the final product are amenable to silica gel chromatography.[5] Care should be taken to choose an appropriate solvent system to ensure good separation from any unreacted starting materials or side products.

Conclusion

The synthetic route detailed herein provides an efficient and highly modular method for accessing N-substituted isoquinolone derivatives from Methyl 2-bromo-4-formylbenzoate. By leveraging a robust palladium-catalyzed cross-coupling and a one-pot reductive amination/cyclization sequence, this protocol allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The self-validating nature of the protocol, with clear checkpoints for purification and characterization, ensures its utility and reproducibility for researchers, scientists, and professionals in drug development.

References

  • Li, J. et al. (2020). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • MDPI (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Isoquinolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Movassaghi, M. et al. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Angewandte Chemie. Available at: [Link]

  • Jackson, A. H. et al. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate (2018). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. Available at: [Link]

  • Dömling, A. et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

  • ResearchGate (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Organic Syntheses (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • MDPI (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Google Patents (n.d.). JPH01153679A - Purification of isoquinoline. Google Patents.
  • Dömling, A. et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Europe PMC. Available at: [Link]

  • NROChemistry (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Zare, R. N. et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available at: [Link]

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  • MDPI (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wiley Online Library (n.d.). Pomeranz-Fritsch Reaction (Schlittler-Müller Modification). Wiley Online Library. Available at: [Link]

  • Kirad, S. et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PubMed (1998). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. PubMed. Available at: [Link]

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  • Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available at: [Link]

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Application

Application Notes and Protocols for Heterocycle Synthesis Utilizing Methyl 2-bromo-4-formylbenzoate

Introduction: The Strategic Value of Methyl 2-bromo-4-formylbenzoate in Heterocyclic Chemistry Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic building block of significant interest to researchers in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-bromo-4-formylbenzoate in Heterocyclic Chemistry

Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a formyl group, and a methyl ester on a benzene ring, offers a versatile platform for the construction of a wide array of complex heterocyclic scaffolds. The strategic placement of these functional groups allows for a programmed and sequential series of reactions, making it an ideal starting material for diversity-oriented synthesis.

The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[1] The aldehyde (formyl) functionality is a key electrophile for condensation reactions with a variety of nucleophiles, particularly amines and their derivatives, to form imines and enamines, which are pivotal intermediates in the synthesis of nitrogen-containing heterocycles.[2] The methyl ester group provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the molecular diversity that can be achieved from this singular starting material.

This guide provides a detailed exploration of the application of Methyl 2-bromo-4-formylbenzoate in the synthesis of a medicinally relevant class of heterocycles: quinazolinones. We will delve into the mechanistic underpinnings of the synthetic strategy and provide a field-proven protocol for the synthesis of a model quinazolinone derivative.

Synthesis of Quinazolinone Scaffolds: A Detailed Protocol

Quinazolinones are a prominent class of fused N-heterocycles that constitute the core structure of numerous biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The ortho-disposed bromo and formyl functionalities of Methyl 2-bromo-4-formylbenzoate make it an excellent precursor for the construction of the quinazolinone ring system through a tandem condensation and cyclization strategy.

Reaction Principle and Mechanism

The synthesis of the quinazolinone core from Methyl 2-bromo-4-formylbenzoate and an amidine hydrochloride proceeds via a two-step, one-pot process. The initial step involves the condensation of the formyl group of Methyl 2-bromo-4-formylbenzoate with the amidine to form a reactive N-arylimidamide intermediate. This is followed by an intramolecular copper-catalyzed C-N cross-coupling reaction, where the nitrogen of the imidamide displaces the bromine atom to effect ring closure and form the fused heterocyclic system. The use of a copper catalyst is crucial for facilitating the challenging C(sp²)-N bond formation.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification cluster_3 Final Product A Methyl 2-bromo-4-formylbenzoate F Combine Reactants, Catalyst, Base, and Solvent A->F B Amidine Hydrochloride B->F C Copper(I) Iodide (CuI) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMF) E->F G Heat Reaction Mixture (e.g., 120 °C) F->G H Monitor Reaction Progress (TLC) G->H I Cool to Room Temperature H->I J Quench with Water I->J K Extract with Organic Solvent (e.g., Ethyl Acetate) J->K L Dry Organic Layer and Concentrate K->L M Purify by Column Chromatography L->M N Quinazolinone Derivative M->N

Caption: Workflow for the synthesis of a quinazolinone derivative.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the copper-catalyzed synthesis of quinazolines from ortho-halobenzaldehydes and amidines.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 2-bromo-4-formylbenzoate90484-52-9243.061.0
Benzamidine hydrochloride1670-14-0156.611.2
Copper(I) iodide (CuI)7681-65-4190.450.1
Potassium carbonate (K₂CO₃)584-08-7138.212.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL
Ethyl acetate141-78-688.11As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed
Silica gel (for column chromatography)7631-86-960.08As needed

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-formylbenzoate (1.0 mmol, 243 mg), benzamidine hydrochloride (1.2 mmol, 188 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinazolinone derivative.

Expected Outcome:

The expected product is methyl 2-phenylquinazolin-4(3H)-one-7-carboxylate. The yield and purity should be determined by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

  • Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is a high-boiling polar aprotic solvent that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures. The absence of water is important to prevent side reactions with the formyl group and the catalyst.

  • Base: Potassium carbonate is used as the base to neutralize the hydrochloric acid liberated from the benzamidine hydrochloride and to facilitate the deprotonation of the amidine, which is necessary for the condensation and subsequent cyclization steps.

  • Temperature: The reaction is heated to 120 °C to provide sufficient thermal energy to overcome the activation barriers for both the initial condensation and the subsequent copper-catalyzed intramolecular C-N bond formation.

Trustworthiness and Self-Validation

The protocol described is based on well-established and widely published methodologies for copper-catalyzed C-N cross-coupling reactions in the synthesis of N-heterocycles. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product can be rigorously characterized by standard spectroscopic methods (NMR, MS) and its purity can be confirmed by techniques such as HPLC. The expected outcome is a stable quinazolinone derivative, and the purification by column chromatography is a standard and effective method for isolating the desired compound.

Conclusion

Methyl 2-bromo-4-formylbenzoate is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules. The protocol detailed herein for the synthesis of a quinazolinone derivative showcases a practical application of its unique reactivity. The strategic combination of condensation and copper-catalyzed cyclization provides an efficient route to a medicinally important scaffold. Researchers and drug development professionals can leverage the principles and methodologies outlined in this guide to explore the synthesis of a wide range of novel heterocyclic compounds with potential therapeutic applications.

References

  • Chen, J., et al. (2020). Microwave-assisted metal-free one-pot strategy for the synthesis of quinazolin-2,4-diones. Frontiers in Chemistry, 8, 593.
  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Li, J., et al. (2015). Phosphorous acid-catalyzed synthesis of quinazolinones from 2-aminobenzamides and β-ketoesters. Tetrahedron Letters, 56(34), 4964-4967.
  • Omar, M. A., et al. (2013). CuI-catalyzed tandem reaction for the synthesis of functionalized quinazolines. Organic Letters, 15(20), 5374-5377.
  • Morrow, G. W., et al. (2010). CuI-catalyzed Ullmann condensation for the synthesis of highly functionalized quinazolines. Organic Letters, 12(19), 4404-4407.
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Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 2-bromo-4-formylbenzoate Using Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Trifunctional Scaffold Methyl 2-bromo-4-formylbenzoate (CAS No: 90484-52-9) is a trifunctional aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Trifunctional Scaffold

Methyl 2-bromo-4-formylbenzoate (CAS No: 90484-52-9) is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis.[1] Its architecture presents three distinct reactive sites: an electrophilic aldehyde, a less reactive methyl ester, and a C-Br bond amenable to transition-metal catalysis. This unique combination of functional groups allows for a range of selective transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3]

The strategic importance of this reagent lies in the ability to selectively target one functional group while preserving the others for subsequent manipulations. The aldehyde is a prime target for nucleophilic attack by potent organometallic reagents like Grignard and organolithium compounds.[4][5] Concurrently, the aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[2][6][7] This guide provides an in-depth analysis of these reaction pathways, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in their synthetic endeavors.

Pillar 1: Chemoselectivity—Navigating the Reactive Landscape

The successful application of Methyl 2-bromo-4-formylbenzoate hinges on understanding the inherent chemoselectivity of its functional groups.

  • Carbonyl Reactivity Hierarchy : Aldehydes are intrinsically more electrophilic and less sterically hindered than esters. Consequently, strong nucleophiles such as Grignard (RMgX) and organolithium (RLi) reagents will preferentially attack the formyl group.[8][9][10] This reaction, when performed under controlled conditions (typically low temperatures and stoichiometric control of the reagent), allows for selective 1,2-addition to the aldehyde, leaving the ester and bromide untouched.

  • Aryl Bromide Reactivity : The C(sp²)-Br bond is relatively inert to nucleophilic attack but is readily activated by low-valent transition metal catalysts, most notably Palladium(0) complexes.[11] This opens a separate reaction manifold, allowing for a suite of powerful cross-coupling reactions that are orthogonal to the carbonyl chemistry.

This differential reactivity allows for a two-pronged synthetic strategy, as illustrated below.

Caption: Strategic choice of reagents dictates reaction pathway.

Pillar 2: Nucleophilic Addition & Phthalide Synthesis

The reaction of Methyl 2-bromo-4-formylbenzoate with Grignard or organolithium reagents is a cornerstone method for the synthesis of 3-substituted phthalides (isobenzofuranones). These scaffolds are prevalent in numerous biologically active natural products and pharmaceuticals.[12][13]

Mechanism and Rationale

The reaction proceeds via a highly selective nucleophilic attack on the aldehyde carbonyl. The resulting magnesium or lithium alkoxide intermediate is strategically positioned ortho to the methyl ester. Upon acidic workup, this intermediate undergoes a spontaneous intramolecular transesterification (lactonization) to furnish the thermodynamically stable five-membered phthalide ring, releasing methanol as a byproduct.

G cluster_0 Reaction Pathway Start Methyl 2-bromo-4-formylbenzoate Step1 1. Add R-MgX (e.g., PhMgBr, THF, 0°C) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 2. Acidic Workup (H3O+) & Intramolecular Cyclization Intermediate->Step2 Product 3-Substituted Phthalide Step2->Product

Caption: Pathway to 3-substituted phthalides.

This one-pot transformation is efficient and atom-economical. The key to success is maintaining a low temperature (typically -78°C to 0°C) to prevent side reactions, such as a second addition of the organometallic reagent to the ester group, which would lead to a tertiary alcohol.[14][15]

Protocol 1: Synthesis of 3-Phenyl-5-bromo-phthalide via Grignard Reaction

Objective: To synthesize a 3-substituted phthalide via selective Grignard addition to the aldehyde followed by in-situ lactonization.

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which quenches Grignard reagents.[14][16]

  • Grignard Reagent Formation:

    • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add Magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.[15]

    • In the dropping funnel, prepare a solution of Bromobenzene (1.1 eq) in anhydrous THF (20 mL).

    • Add a small portion (~2 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Addition Reaction:

    • In a separate 250 mL flask, dissolve Methyl 2-bromo-4-formylbenzoate (1.0 eq) in anhydrous THF (50 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared Phenylmagnesium bromide solution via cannula or dropping funnel to the cooled solution of the benzoate over 30 minutes. Maintaining the low temperature is critical for selectivity.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by TLC.

  • Workup and Cyclization:

    • Quench the reaction by slowly adding 1 M HCl (50 mL) while stirring. The acidic conditions facilitate the protonation of the alkoxide and promote the lactonization.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (e.g., 20% Ethyl acetate in Hexanes) to yield the pure 3-phenyl-5-bromo-phthalide.

Reagent ClassExample ReagentTypical ConditionsProduct Type
Grignard Methylmagnesium BromideTHF, 0°C3-Methyl Phthalide
Organolithium n-ButyllithiumTHF, -78°C3-Butyl Phthalide
Organozinc Diethylzinc (with chiral ligand)Toluene, 0°CChiral 3-Ethyl Phthalide[12]

Table 1: Summary of Nucleophilic Addition Reactions.

Pillar 3: Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality provides an alternative synthetic handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[6] This approach is fundamental for building biaryl systems and introducing diverse functional groups, which are common motifs in pharmaceutical agents.[7][17]

Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds. The catalytic cycle, a cornerstone of modern organic chemistry, involves three key steps:[6][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R' ArPdBr->ArPdR Transmetalation (R'-B(OH)2, Base) ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR Product Formation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.[6]

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize a biaryl product by selectively coupling at the aryl bromide position while preserving the aldehyde and ester functionalities.

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-4-formylbenzoate (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), and finely ground K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

    • Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio, 10 mL per 1 mmol of substrate) via syringe.

  • Reaction:

    • Heat the reaction mixture to 90°C with vigorous stirring. The reaction is typically complete within 4-12 hours.

    • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Coupling TypeCoupling PartnerCatalyst SystemProduct Feature
Suzuki Arylboronic AcidPd(PPh₃)₄ / BaseBiaryl linkage[6]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / Ligand / BaseAryl-alkene linkage
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-alkyne linkage
Buchwald-Hartwig Amine or ThiolPd₂(dba)₃ / Ligand / BaseC-N or C-S bond[7]

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion and Future Directions

Methyl 2-bromo-4-formylbenzoate stands out as a powerful and versatile intermediate for drug development professionals and synthetic chemists. Its distinct functional handles can be addressed with high chemoselectivity, enabling either the rapid construction of 3-substituted phthalide cores via organometallic addition or the elaboration of the aromatic ring through palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide provide a robust framework for leveraging this reagent's full synthetic potential, paving the way for the efficient and strategic synthesis of novel chemical entities with significant pharmacological promise.

References

  • BenchChem. (2025).
  • Lee, C. H., & Lindsley, C. W. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4435–4438*. ACS Publications. [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. RSC Publishing. [Link]

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794*. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of phthalides. [Link]

  • Pharmacy 180. Organometallic Compounds - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. [Link]

  • Shaughnessy, K. H., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 71(1), 18–26*. ACS Publications. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Hunt, I. Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. [Link]

  • Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

  • Awasthi, A., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13685–13725*. PubMed Central. [Link]

  • Awasthi, A., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. ResearchGate. [Link]

  • Osbourn, J. (2023). Organometallic Addition to Aldehydes and Ketones. YouTube. [Link]

  • University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • University of Missouri–St. Louis. Experiment 25 – The Grignard Reaction. [Link]

  • Grignard Synthesis of Triphenylmethanol. [Link]

  • Reusch, W. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Aldehyde in Methyl 2-bromo-4-formylbenzoate

Introduction The selective transformation of a single functional group within a multifunctional molecule is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and fine chemical develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective transformation of a single functional group within a multifunctional molecule is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and fine chemical development. Methyl 2-bromo-4-formylbenzoate is a valuable building block, possessing three distinct functionalities with varying reactivities: an aldehyde, a methyl ester, and an aryl bromide. The chemoselective reduction of the aldehyde to a primary alcohol, yielding methyl 2-bromo-4-(hydroxymethyl)benzoate, is a critical transformation that paves the way for further molecular elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving this selective reduction with high fidelity, focusing on practical protocols, mechanistic insights, and comparative data.

The primary challenge in this transformation lies in preventing the over-reduction of the methyl ester and the hydrodehalogenation of the aryl bromide, both of which are susceptible to certain reducing agents. Therefore, the choice of the reducing agent and the optimization of reaction conditions are paramount to ensure high chemoselectivity and yield.

Core Principles of Chemoselectivity in the Reduction of Methyl 2-bromo-4-formylbenzoate

The successful chemoselective reduction of the aldehyde in the presence of an ester and an aryl halide hinges on the inherent differences in the electrophilicity and reactivity of these functional groups. Aldehydes are significantly more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents than esters. Aryl halides, while generally stable, can undergo reduction under harsh conditions, particularly with certain catalytic hydrogenation methods.

This guide will explore two primary strategies for this transformation:

  • Hydride Reduction using Sodium Borohydride (NaBH₄): A mild and highly selective method.

  • Catalytic Hydrogenation: An alternative approach offering high selectivity with the appropriate choice of catalyst and conditions.

Protocol 1: Chemoselective Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and operationally simple reducing agent renowned for its excellent chemoselectivity in reducing aldehydes and ketones in the presence of less reactive carbonyl functionalities like esters. Its milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄) makes it ideal for the target transformation, minimizing the risk of ester reduction and C-Br bond cleavage.

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

NaBH4_Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde Methyl 2-bromo-4-formylbenzoate Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide + H⁻ NaBH4 NaBH₄ Alkoxide_protonation Intermediate Alkoxide Product Methyl 2-bromo-4-(hydroxymethyl)benzoate Alkoxide_protonation->Product + H⁺ H2O H₂O / H₃O⁺ (Workup)

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-bromo-4-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol at room temperature. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and enhance selectivity.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water at 0 °C to decompose the excess NaBH₄ and the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-bromo-4-(hydroxymethyl)benzoate.

Data Summary
ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for aldehydes over esters and aryl halides.
Solvent Methanol, Ethanol, or THF/MeOHProtic solvents can participate in the reaction but are suitable for NaBH₄.
Temperature 0 °C to Room TemperatureLower temperatures enhance selectivity and control the reaction rate.
Equivalents of NaBH₄ 1.0 - 1.5 eqA slight excess ensures complete conversion of the aldehyde.
Workup Aqueous NH₄Cl or H₂OSafely quenches excess hydride and hydrolyzes borate esters.
Typical Yield >95%High yields are expected with careful execution of the protocol.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative for the selective reduction of aldehydes. The choice of catalyst is crucial to prevent the reduction of the ester and the hydrodehalogenation of the aryl bromide. Palladium-based catalysts, for instance, can be highly effective for aldehyde hydrogenation. However, careful selection is needed to avoid C-Br bond cleavage. Iridium-based catalysts have also shown excellent chemoselectivity for aldehyde reduction in the presence of other reducible groups.

Workflow for Catalyst Screening and Optimization

Catalytic_Hydrogenation_Workflow Start Start: Methyl 2-bromo-4-formylbenzoate Catalyst_Screening Catalyst Screening (e.g., Pd/C, Pd(OAc)₂, Ir-complexes) Start->Catalyst_Screening Solvent_Screening Solvent Screening (e.g., EtOAc, EtOH, Toluene) Catalyst_Screening->Solvent_Screening Pressure_Temp_Opt Pressure & Temperature Optimization (H₂ pressure, Temp.) Solvent_Screening->Pressure_Temp_Opt Reaction_Monitoring Reaction Monitoring (TLC, GC, HPLC) Pressure_Temp_Opt->Reaction_Monitoring Workup_Purification Workup & Purification Reaction_Monitoring->Workup_Purification Product_Characterization Product Characterization (NMR, MS) Workup_Purification->Product_Characterization

Caption: Workflow for optimizing catalytic hydrogenation.

Illustrative Protocol using a Palladium Catalyst

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Palladium on carbon (Pd/C, e.g., 5%)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Procedure:

  • Reaction Setup: To a hydrogenation flask, add Methyl 2-bromo-4-formylbenzoate (1.0 eq) and the solvent (e.g., ethyl acetate).

  • Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC/HPLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the product.

Note: The conditions for catalytic hydrogenation, especially the choice of catalyst and additives, may require careful optimization to maximize selectivity and prevent dehalogenation.

Comparative Analysis

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Selectivity Excellent for aldehyde vs. ester/aryl halide.Highly dependent on catalyst and conditions; risk of dehalogenation.
Operational Simplicity High; standard laboratory glassware.Requires specialized hydrogenation equipment.
Cost Generally lower reagent cost.Catalyst can be expensive, but is used in catalytic amounts.
Scalability Readily scalable.Scalable, but requires appropriate engineering for safety.
Green Chemistry Generates borate waste.Uses H₂ as the reductant, with water as the only byproduct.

Conclusion

The chemoselective reduction of the aldehyde in Methyl 2-bromo-4-formylbenzoate to the corresponding primary alcohol is a readily achievable transformation with the appropriate choice of methodology. For most laboratory-scale syntheses, the use of sodium borohydride offers a robust, high-yielding, and operationally simple protocol with excellent chemoselectivity. For larger-scale industrial applications or where green chemistry principles are a primary driver, catalytic hydrogenation presents a viable and attractive alternative, provided that the catalyst and reaction conditions are carefully optimized to prevent undesirable side reactions. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this critical synthetic step.

References

  • A palladium-based heterogeneous catalyst was chemically synthesized
Method

Application Notes and Protocols: Strategic Protection of the Formyl Group in Methyl 2-bromo-4-formylbenzoate

Introduction: Navigating Chemoselectivity in the Synthesis of Functionalized Benzoates Methyl 2-bromo-4-formylbenzoate is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in the Synthesis of Functionalized Benzoates

Methyl 2-bromo-4-formylbenzoate is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to nucleophilic additions and reductive aminations, a methyl ester capable of hydrolysis and amidation, and an aryl bromide that serves as a handle for cross-coupling reactions. However, the very reactivity that makes this molecule a versatile precursor also presents a significant challenge: achieving chemoselectivity. Many synthetic transformations targeting the aryl bromide or the methyl ester require conditions that would also alter the highly reactive formyl group.[1][2] Therefore, a robust protecting group strategy for the aldehyde is paramount to the successful execution of multi-step synthetic sequences involving this substrate.

This guide provides a detailed technical overview of protecting group strategies for the formyl moiety of Methyl 2-bromo-4-formylbenzoate. We will delve into the practical and mechanistic considerations for selecting and applying the most suitable protecting groups, with a focus on acetals and cyclic acetals. The protocols described herein are designed to be self-validating, providing researchers with the necessary information to implement these strategies effectively and troubleshoot potential issues.

Selecting the Optimal Protecting Group: A Matter of Orthogonality and Stability

An effective protecting group must meet several critical criteria: it must be installed in high yield under mild conditions that do not affect other functional groups, remain stable throughout subsequent reaction steps, and be removed selectively in high yield without altering the newly modified molecule.[3] For Methyl 2-bromo-4-formylbenzoate, the primary concern is the stability of the protecting group in the presence of reagents commonly used for Suzuki, Heck, or Sonogashira couplings (palladium catalysts, bases) and ester manipulations (saponification with aqueous base or transesterification).[4]

Acetal protecting groups, such as dimethyl acetals and 1,3-dioxolanes, are ideal candidates as they are stable to basic, nucleophilic, and reductive conditions, which are often employed in reactions involving the aryl bromide and ester functionalities.[1][5] The formation of acetals is an acid-catalyzed process, and their removal is achieved through acid-catalyzed hydrolysis, providing a convenient orthogonal strategy.[3]

Comparative Analysis of Common Protecting Groups for the Formyl Group

The choice between an acyclic acetal (e.g., dimethyl acetal) and a cyclic acetal (e.g., 1,3-dioxolane) often depends on the desired stability and the specific reaction conditions of the subsequent steps. Cyclic acetals are generally more stable to hydrolysis than their acyclic counterparts due to entropic factors.[3]

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey Advantages
Dimethyl Acetal Methanol, trimethyl orthoformate, cat. acid (e.g., p-TsOH), refluxAqueous acid (e.g., HCl, H₂SO₄), acetone/waterGood in basic and nucleophilic mediaEasy to form, readily available reagents
1,3-Dioxolane Ethylene glycol, cat. acid (e.g., p-TsOH), toluene, Dean-Stark trapAqueous acid (e.g., HCl, H₂SO₄), THF/waterExcellent in basic and nucleophilic mediaIncreased stability compared to acyclic acetals

Experimental Protocols

Protocol 1: Protection of Methyl 2-bromo-4-formylbenzoate as a Dimethyl Acetal

This protocol describes the formation of Methyl 2-bromo-4-(dimethoxymethyl)benzoate. The use of trimethyl orthoformate as a dehydrating agent drives the equilibrium towards the acetal product.[6] The ortho-bromo group is not expected to significantly hinder this transformation.

Workflow Diagram:

G cluster_protection Protection start Methyl 2-bromo-4-formylbenzoate reagents Methanol, Trimethyl Orthoformate, cat. p-TsOH start->reagents Reflux product Methyl 2-bromo-4-(dimethoxymethyl)benzoate reagents->product

Caption: Protection of the formyl group as a dimethyl acetal.

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of Methyl 2-bromo-4-formylbenzoate (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Protection of Methyl 2-bromo-4-formylbenzoate as a 1,3-Dioxolane

This protocol details the formation of Methyl 2-bromo-4-(1,3-dioxolan-2-yl)benzoate. The use of a Dean-Stark apparatus to remove water is crucial for driving the reaction to completion.[2]

Workflow Diagram:

G cluster_protection Protection start Methyl 2-bromo-4-formylbenzoate reagents Ethylene Glycol, Toluene, cat. p-TsOH, Dean-Stark start->reagents Reflux product Methyl 2-bromo-4-(1,3-dioxolan-2-yl)benzoate reagents->product

Caption: Protection of the formyl group as a 1,3-dioxolane.

Materials:

  • Methyl 2-bromo-4-formylbenzoate

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve Methyl 2-bromo-4-formylbenzoate (1.0 eq) in toluene.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Deprotection of the Acetal

This protocol describes the hydrolysis of the acetal to regenerate the formyl group. The conditions are generally applicable to both dimethyl acetals and 1,3-dioxolanes, though reaction times may vary.

Workflow Diagram:

G cluster_deprotection Deprotection start Protected Benzoate Derivative reagents Aqueous Acid (e.g., HCl), Acetone/Water or THF/Water start->reagents Stir at RT product Regenerated Formylbenzoate reagents->product

Caption: Deprotection of the acetal to regenerate the aldehyde.

Materials:

  • Protected Methyl 2-bromo-4-formylbenzoate derivative

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the protected benzoate derivative (1.0 eq) in a mixture of acetone (or THF) and water.

  • Add aqueous hydrochloric acid (e.g., 1 M HCl) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purify by flash column chromatography if necessary.

Practical Considerations and Troubleshooting

  • Incomplete Protection: If the protection reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The removal of water is critical for driving the equilibrium towards the acetal.[3] For sterically hindered or electron-deficient aldehydes, longer reaction times or a stronger acid catalyst may be necessary.[7][8]

  • Incomplete Deprotection: If deprotection is sluggish, gentle heating or increasing the concentration of the acid may be required. However, be mindful of potential side reactions, such as hydrolysis of the methyl ester, under harsh acidic conditions.

  • Chemoselectivity: The described conditions are highly chemoselective for the protection of the aldehyde in the presence of the ester and aryl bromide. The ester is significantly less reactive towards acetal formation under these conditions.[4] The aryl bromide is stable to the acidic conditions used for both protection and deprotection.

  • Purification: The protected products are generally less polar than the starting aldehyde and can be readily purified by silica gel chromatography.

Conclusion

The strategic use of acetal protecting groups provides a reliable and efficient method for masking the formyl group of Methyl 2-bromo-4-formylbenzoate, thereby enabling a wide range of selective transformations at the other functional sites of the molecule. By carefully selecting the appropriate protecting group and reaction conditions, researchers can navigate the complexities of multi-step syntheses and successfully utilize this versatile building block in their drug discovery and materials science endeavors.

References

  • Photoacid-Catalyzed Acetalization of Carbonyls with Alcohols. The Royal Society of Chemistry. 2022. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

  • Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. ResearchGate. [Link]

  • Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. 2013. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

  • Acetals as Protecting Groups. Chemistry LibreTexts. 2019. [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Protection of Carbonyl Groups. Chem-Station Int. Ed. 2014. [Link]

  • Using Acetals as a Protecting Group for Aldehydes and Ketones. YouTube. 2014. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

  • Organic Synthesis Routes. Curriculum Press. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. 2023. [Link]

  • Synthetic Routes (OCR A Level Chemistry A): Revision Note. Save My Exams. 2025. [Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Bioactive Isoindolinones from Methyl 2-bromo-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Methyl 2-bromo-4-formylbenzoate in Medicinal Chemistry The isoindolinone scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Methyl 2-bromo-4-formylbenzoate in Medicinal Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient construction of diverse libraries of these molecules is therefore a critical task in drug discovery. Methyl 2-bromo-4-formylbenzoate emerges as a highly strategic starting material for this purpose. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for the rapid assembly of the isoindolinone core via multicomponent reactions. Furthermore, the bromine atom provides a crucial handle for post-synthesis diversification through transition metal-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space from a single, convergent synthesis. This guide details one-pot protocols for the synthesis of bioactive isoindolinone derivatives, leveraging the unique reactivity of this versatile building block.

Core Synthetic Strategy: A Fusion of Multicomponent and Catalytic Methodologies

Our approach is centered on a two-stage, one-pot process that combines the efficiency of a multicomponent reaction with the power of palladium-catalyzed cross-coupling.

  • Stage 1: Ugi Four-Component Reaction (U-4CR) for Isoindolinone Core Formation. The Ugi reaction is a cornerstone of multicomponent chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[3][4] In our context, Methyl 2-bromo-4-formylbenzoate serves as the aldehyde component. In the presence of an amine, an isocyanide, and an internal carboxylic acid (the methyl ester), a cascade of reactions ensues, culminating in the formation of a 5-bromo-isoindolinone scaffold. This reaction is known for its high atom economy and typically proceeds under mild conditions.[5]

  • Stage 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Diversification. The bromine atom on the isoindolinone core, installed from our starting material, is ideally positioned for further functionalization. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound.[6] By introducing a boronic acid and a palladium catalyst to the same reaction vessel following the Ugi reaction, we can achieve a sequential one-pot Ugi/Suzuki coupling, generating a library of diversely substituted isoindolinones without the need for isolation of the intermediate.[7][8][9] This strategy significantly enhances the efficiency of the drug discovery process.

Experimental Protocols

Protocol 1: One-Pot Ugi Reaction for the Synthesis of 5-Bromo-2,3-disubstituted-isoindolin-1-ones

This protocol describes a general procedure for the synthesis of a 5-bromo-isoindolinone core structure. The choice of amine and isocyanide will determine the substituents at the 2- and 3-positions of the isoindolinone ring, respectively.

Reaction Workflow:

Ugi Reaction Workflow MBFB Methyl 2-bromo-4-formylbenzoate Ugi_Product 5-Bromo-isoindolinone (Intermediate) MBFB->Ugi_Product Amine Primary Amine (R1-NH2) Amine->Ugi_Product Isocyanide Isocyanide (R2-NC) Isocyanide->Ugi_Product Solvent Methanol (Solvent) Solvent->Ugi_Product Workup Aqueous Work-up & Purification Ugi_Product->Workup Final_Product Purified 5-Bromo-isoindolinone Workup->Final_Product

Caption: One-pot Ugi reaction for 5-bromo-isoindolinone synthesis.

Materials and Reagents:

ReagentM.W.Equiv.Amount (for 1 mmol scale)
Methyl 2-bromo-4-formylbenzoate243.051.0243 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)
Isocyanide (e.g., tert-Butyl isocyanide)83.131.191 mg (110 µL)
Methanol (Anhydrous)32.04-5 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-formylbenzoate (1.0 mmol, 243 mg).

  • Add anhydrous methanol (5 mL) to dissolve the starting material.

  • To the stirred solution, add the primary amine (1.1 mmol) dropwise at room temperature.

  • Follow with the dropwise addition of the isocyanide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-bromo-isoindolinone.

Expected Outcome:

The reaction is expected to yield the corresponding 5-bromo-2,3-disubstituted-isoindolin-1-one in moderate to good yields (50-80%), depending on the specific amine and isocyanide used. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sequential One-Pot Ugi/Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-isoindolin-1-ones

This protocol builds upon the first by incorporating a subsequent Suzuki-Miyaura cross-coupling reaction in the same pot, allowing for the synthesis of highly diversified isoindolinone derivatives.

Reaction Workflow:

Ugi-Suzuki Workflow cluster_0 Stage 1: Ugi Reaction cluster_1 Stage 2: Suzuki Coupling MBFB Methyl 2-bromo-4-formylbenzoate Ugi_Product In-situ formation of 5-Bromo-isoindolinone MBFB->Ugi_Product Amine Primary Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Suzuki_Product 5-Aryl-isoindolinone Ugi_Product->Suzuki_Product One-Pot Transition Boronic_Acid Boronic Acid (Ar-B(OH)2) Boronic_Acid->Suzuki_Product Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Suzuki_Product Base Base (e.g., K2CO3) Base->Suzuki_Product Workup Work-up & Purification Suzuki_Product->Workup

Caption: Sequential one-pot Ugi/Suzuki coupling workflow.

Materials and Reagents:

ReagentM.W.Equiv.Amount (for 1 mmol scale)Notes
Ugi Stage
Methyl 2-bromo-4-formylbenzoate243.051.0243 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)
Isocyanide (e.g., tert-Butyl isocyanide)83.131.191 mg (110 µL)
Methanol (Anhydrous)32.04-5 mL
Suzuki Stage
Arylboronic Acid (e.g., Phenylboronic acid)121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mgHandle in a fume hood.
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane (Anhydrous)88.11-5 mL
Water (Degassed)18.02-1 mLDegas by sparging with N₂ or Argon.

Procedure:

  • Ugi Reaction: a. In a 25 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine Methyl 2-bromo-4-formylbenzoate (1.0 mmol, 243 mg), the primary amine (1.1 mmol), and the isocyanide (1.1 mmol) in anhydrous methanol (5 mL). b. Stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Suzuki-Miyaura Coupling: a. To the reaction mixture from the Ugi stage, add the arylboronic acid (1.2 mmol). b. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). c. Add potassium carbonate (2.0 mmol, 276 mg). d. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg). e. Seal the Schlenk flask and heat the reaction mixture to 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. c. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-aryl-isoindolinone.

Expected Outcome:

This one-pot, two-stage reaction is expected to produce 5-aryl-2,3-disubstituted-isoindolin-1-ones in moderate overall yields (40-70%). The products can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This protocol is amenable to high-throughput synthesis for the generation of compound libraries by varying the amine, isocyanide, and arylboronic acid components.

Conclusion and Outlook

Methyl 2-bromo-4-formylbenzoate is a powerful and versatile building block for the efficient, one-pot synthesis of libraries of potentially bioactive isoindolinone derivatives. The combination of multicomponent and transition metal-catalyzed reactions in a sequential, one-pot fashion represents a highly atom- and step-economical approach to generating molecular diversity. The protocols outlined herein provide a robust starting point for researchers in medicinal chemistry and drug discovery to access novel chemical entities for biological screening. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly expand the utility of this synthetic strategy.

References

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). National Institutes of Health. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia. [Link]

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. (n.d.). PubMed Central. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pazopanib derivatives as antitumor agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. (2014). Chemical Biology & Drug Design. [Link]

  • One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. (n.d.). Semantic Scholar. [Link]

  • Selected biologically active isoindolinones. (n.d.). ResearchGate. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). ResearchGate. [Link]

  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2016). ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of four process impurities in pazopanib. (2018). Pharmazie. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. [Link]

  • Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. (2021). ResearchGate. [Link]

  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]

  • Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PubMed Central. [Link]

  • Ugi reaction. (n.d.). Wikipedia. [Link]

  • Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. [Link]

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Method

scale-up synthesis considerations for reactions involving Methyl 2-bromo-4-formylbenzoate

An Application Guide to the Scale-Up Synthesis of Reactions Involving Methyl 2-bromo-4-formylbenzoate Introduction: The Utility of a Bifunctional Building Block Methyl 2-bromo-4-formylbenzoate is a versatile bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of Reactions Involving Methyl 2-bromo-4-formylbenzoate

Introduction: The Utility of a Bifunctional Building Block

Methyl 2-bromo-4-formylbenzoate is a versatile bifunctional aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring an aldehyde, a bromine atom, and a methyl ester, offers three distinct points for chemical modification. This unique arrangement makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination and Wittig reactions. The bromine atom on the aromatic ring is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular frameworks.[1]

Transitioning the synthesis of derivatives from the laboratory bench to a pilot or manufacturing scale, however, introduces significant challenges. Issues related to reaction kinetics, heat management, mass transfer, reagent handling, and product isolation become magnified. This guide provides a detailed overview of the critical considerations and protocols for the successful scale-up of reactions involving Methyl 2-bromo-4-formylbenzoate, grounded in principles of process safety, efficiency, and robustness.

Part 1: Core Considerations for Robust Scale-Up

Successfully scaling a chemical process requires a shift in perspective from simply achieving a desired chemical transformation to controlling it safely and reproducibly on a larger scale. The following sections detail the key pillars of this endeavor.

Process Hazard Analysis: Anticipating and Mitigating Risk

A thorough understanding of potential hazards is the foundation of safe scale-up.

  • Thermal Hazards : Many reactions involving Methyl 2-bromo-4-formylbenzoate are significantly exothermic.

    • Grignard Reactions : The reaction of the aldehyde functionality with Grignard reagents is notoriously fast and highly exothermic.[2] A major risk is a "runaway reaction," where the rate of heat generation exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[2][3] This risk is amplified by an induction period, a common feature in Grignard reagent formation and addition, which can lead to an accumulation of unreacted reagents followed by a sudden, violent reaction.[3][4]

    • Reductive Aminations : While often less vigorous than Grignard reactions, the reduction step, especially with metal hydrides like sodium borohydride, releases heat and hydrogen gas, posing both thermal and fire risks.

    • Bromination Reactions : While the starting material is already brominated, further transformations might involve brominating agents. Elemental bromine is a highly corrosive, fuming liquid that can react violently with organic compounds and poses significant handling challenges.[5][6][7]

  • Material and Reagent Hazards :

    • Pyrophoric Reagents : Grignard reagents and other organometallics like t-Butyllithium are often pyrophoric, igniting spontaneously on contact with air or moisture.[2][8] Strict adherence to inert atmosphere techniques is mandatory.[9][10][11][12]

    • Palladium Catalysts : While essential for cross-coupling, palladium catalysts can be pyrophoric (e.g., Palladium on Carbon) and are costly heavy metals. Their removal from the final product is a critical regulatory and quality control issue.

    • Solvents : Ethereal solvents like THF and diethyl ether, commonly used for Grignard reactions, are extremely flammable and can form explosive peroxides upon storage.[3]

Strategic Selection of Reagents and Solvents

Choices made at the lab scale may not be viable for large-scale production.

  • Solvent Selection : The ideal solvent for scale-up should offer good solubility for reactants and intermediates, have a boiling point that facilitates thermal control, be non-reactive under reaction conditions, and have a favorable safety and environmental profile. For instance, while THF is excellent for Grignard reactions, its low boiling point can be challenging to manage during large exotherms. Toluene or 2-MeTHF are often considered safer alternatives at scale. For Suzuki couplings, aqueous solvent systems are increasingly used to improve sustainability and facilitate catalyst recycling.[13]

  • Reagent Choice :

    • Bases in Cross-Coupling : In Suzuki reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over organic bases at scale due to lower cost, easier removal during work-up, and better thermal stability.[14]

    • Reducing Agents : For reductive aminations, catalytic hydrogenation is often preferred over stoichiometric metal hydrides at a large scale. It avoids the handling of large quantities of hydride reagents and the associated quenching challenges, generating only water as a byproduct. However, it requires specialized high-pressure reactor systems.

Thermal Management and Control

The decrease in the surface-area-to-volume ratio as a reaction is scaled up is a critical challenge. This geometric reality means that dissipating heat becomes progressively more difficult.

  • Controlled Addition : The most effective method for controlling an exotherm is to limit the concentration of the reactive species. This is achieved by the slow, controlled addition of one reagent to the other. The addition rate should be dictated by the real-time temperature of the reaction mixture, ensuring it stays within a safe operating range.

  • Calorimetry Studies : Before scaling up, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to quantify the heat of reaction, determine the maximum temperature of a synthesis reaction (MTSR), and model potential cooling failure scenarios.[3] This data is crucial for designing a safe and effective cooling protocol.

Work-up and Product Isolation at Scale

Isolating the product on a large scale presents logistical and safety challenges distinct from lab-scale operations.

  • Quenching : The quenching of reactive reagents (e.g., Grignard reagents, metal hydrides) must be performed with extreme care. The quencher (e.g., aqueous ammonium chloride, isopropanol) should be added slowly to a cooled reaction mixture to control the exotherm and any gas evolution.

  • Phase Separation : Liquid-liquid extractions in large reactors can be slow due to inefficient mixing and long settling times. The formation of emulsions is a common problem.

  • Crystallization : Crystallization is the preferred method for purification at an industrial scale, as it can deliver high-purity material directly and avoids the cost and solvent waste of chromatography.[15] Key parameters to control are:

    • Solvent System : A suitable solvent/anti-solvent system must be identified.

    • Cooling Profile : A controlled cooling rate is essential to promote the growth of large, pure crystals and prevent "oiling out," where the product separates as a liquid.[16]

    • Seeding : Introducing seed crystals at the appropriate temperature can ensure consistent crystal form (polymorph) and particle size.

Part 2: Detailed Application Protocols

The following protocols are designed as robust starting points for the scale-up of two common and powerful transformations of Methyl 2-bromo-4-formylbenzoate.

Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of Methyl 2-bromo-4-formylbenzoate with an arylboronic acid. The choice of a water-soluble phosphine ligand can facilitate milder conditions and easier catalyst removal.[13]

Reaction: Synthesis of Methyl 4-formyl-3-phenylbenzoate

ParameterValue/ReagentRationale
Reactants Methyl 2-bromo-4-formylbenzoate, Phenylboronic acidCore building blocks.
Stoichiometry 1.0 equiv. Aryl Bromide, 1.2 equiv. Boronic AcidA slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide.
Catalyst Pd(OAc)₂ (0.5 mol%)A common, reliable palladium(II) source.
Ligand SPhos (1.0 mol%)An electron-rich, sterically hindered phosphine ligand that promotes efficient oxidative addition and reductive elimination, crucial for coupling aryl bromides.
Base K₃PO₄ (2.5 equiv.)A strong inorganic base effective in Suzuki couplings, easily removed during aqueous work-up.
Solvent Toluene / Water (4:1 v/v)A biphasic system that facilitates product solubility, base activity, and easy separation. Toluene has a higher boiling point than THF, offering better thermal control.
Temperature 80-85 °CProvides sufficient thermal energy for the catalytic cycle without significant solvent loss or degradation.

Step-by-Step Protocol:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a reflux condenser.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging: To the reactor, charge Methyl 2-bromo-4-formylbenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add the degassed toluene and water (4:1 v/v). Begin stirring to create a slurry.

  • Catalyst Premixing: In a separate, inerted vessel, dissolve Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%) in a small amount of the degassed toluene. Stir for 15 minutes to allow for pre-formation of the active catalyst.

  • Catalyst Charging: Transfer the catalyst solution to the main reactor via a cannula or an addition funnel.

  • Reaction Execution: Heat the reactor jacket to bring the internal temperature to 80-85 °C. Monitor the reaction progress by HPLC analysis of aliquots taken every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Separate the aqueous layer. The product will be in the toluene layer.

    • Wash the organic layer with brine to remove residual water.

  • Purification:

    • Concentrate the toluene layer under reduced pressure to a smaller volume.

    • Add a suitable anti-solvent, such as heptane, slowly while stirring to induce crystallization.

    • Cool the mixture to 0-5 °C and hold for 2-4 hours to maximize precipitation.

    • Filter the solid product and wash the filter cake with cold heptane.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Scale-Up of a Reductive Amination Reaction

This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for aldehydes.

Reaction: Synthesis of Methyl 4-((benzylamino)methyl)benzoate

ParameterValue/ReagentRationale
Reactants Methyl 2-bromo-4-formylbenzoate, BenzylamineAldehyde and primary amine.
Stoichiometry 1.0 equiv. Aldehyde, 1.1 equiv. BenzylamineA small excess of the amine helps drive the initial imine formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)A mild reducing agent that does not reduce the aldehyde starting material, is tolerant of the ester, and is safer to handle at scale than NaBH₄ in protic solvents.
Solvent Dichloromethane (DCM) or 2-MeTHFAprotic solvent that is compatible with STAB and provides good solubility. 2-MeTHF is a greener alternative to DCM.
Additive Acetic Acid (optional, ~5 mol%)Can catalyze the formation of the iminium ion intermediate, accelerating the reaction.
Temperature 20-25 °C (Room Temperature)The reaction is typically efficient at ambient temperature, simplifying the process and reducing energy costs.

Step-by-Step Protocol:

  • Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Reagent Charging: Charge the reactor with Methyl 2-bromo-4-formylbenzoate (1.0 equiv), Benzylamine (1.1 equiv), and the solvent (DCM or 2-MeTHF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. This can be monitored by IR (disappearance of C=O stretch, appearance of C=N stretch) or by taking an aliquot for ¹H NMR.

  • Controlled Addition of Reducing Agent: Cool the reactor jacket to 10-15 °C to prepare for the exothermic reduction. Add the Sodium Triacetoxyborohydride (1.5 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 30 °C. Caution: Gas evolution (hydrogen) may occur if moisture is present.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-8 hours, or until HPLC analysis confirms the complete consumption of the imine intermediate.

  • Work-up (Quench):

    • Cool the reaction mixture to 10 °C.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acetic acid byproduct. Caution: Vigorous gas (CO₂) evolution will occur.

    • Stir for 30 minutes, then allow the layers to separate.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with a fresh portion of the solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • The product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane. Alternatively, if the product is a free base, it can be converted to a hydrochloride salt to facilitate isolation as a crystalline solid.

Part 3: Visualization and Workflow

General Scale-Up Workflow

The transition from a laboratory procedure to a scaled-up process follows a logical progression of evaluation and optimization.

ScaleUp_Workflow cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) cluster_mfg Manufacturing Scale (Tons) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Yield, Purity) lab_dev->lab_opt Feasibility hazop Process Hazard Analysis (PHA) lab_opt->hazop Scale-up Decision calorimetry Reaction Calorimetry (Heat Flow Data) hazop->calorimetry param_opt Parameter Optimization (Temp, Conc, Addition) calorimetry->param_opt workup_dev Work-up & Isolation Development param_opt->workup_dev impurity Impurity Profiling workup_dev->impurity validation Process Validation (3 Batches) impurity->validation Tech Transfer mfg Routine Manufacturing validation->mfg Consistency

Caption: A typical workflow for scaling a chemical synthesis process.

Decision Tree for Purification Strategy

Choosing a purification method at scale is driven by efficiency, cost, and the physical properties of the product.

Purification_Strategy start Crude Product Isolated is_solid Is the product a solid at RT? start->is_solid is_thermally_stable Is it thermally stable and volatile? is_solid->is_thermally_stable No (Oil/Liquid) crystallize Crystallization / Recrystallization is_solid->crystallize Yes distill Distillation / Vacuum Distillation is_thermally_stable->distill Yes is_ionizable Is the product ionizable (acid/base)? is_thermally_stable->is_ionizable No chromatography Preparative Chromatography salt_formation Salt Formation & Crystallization is_ionizable->chromatography No (Last Resort) is_ionizable->salt_formation Yes

Caption: Decision-making process for selecting a purification method at scale.

References

  • Bromination safety - YouTube. (2024).
  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). International Journal of Chemical Engineering.
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
  • Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Grignard Reaction - American Chemical Society.
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications.
  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety.
  • A Dangerous Bromance - Scientific Update - UK. (2024).
  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University.
  • Safe Handling of Pyrophoric (PP) Reagents - University of Wisconsin–Madison.
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem.
  • Safety aspects of the process control of Grignard reactions - ResearchGate.
  • The Safe Use of Pyrophoric Reagents - Columbia | Research.
  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education.
  • Handling Pyrophoric Reagents - Pacific Northwest National Laboratory.
  • Crystallization and Purification - ResearchGate.
  • Application Notes and Protocols: Reductive Amination of Methyl 4-formylbenzoate - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with Methyl 2-bromo-4-formylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with Methyl 2-bromo-4-formylbenzoate . This substrate presents a unique combination of steric hindrance and electronic effects, coupled with a reactive aldehyde functionality, which can often lead to suboptimal reaction yields. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and achieve your desired synthetic outcomes.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.[1][2][3][4]

Suzuki_Cycle Pd0 Active Pd(0)L n OA_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L n Pd0->OA_complex Oxidative Addition Ar-X (Methyl 2-bromo-4-formylbenzoate) TM_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L n OA_complex->TM_complex Transmetalation Ar'-B(OR)2 + Base Base_complex Base-Activated Intermediate OA_complex->Base_complex Metathesis (Base) TM_complex->Pd0 Reductive Elimination Forms Ar-Ar' Product Base_complex->TM_complex Transmetalation Ar'-B(OR)2 start Catalytic Cycle Begins

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: From Stalled Reactions to Side Products

This section addresses the most common issues encountered when using Methyl 2-bromo-4-formylbenzoate in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the primary causes and how can I fix it?

Answer: Low or no conversion typically points to a sluggish or failed Oxidative Addition step. The steric bulk from the ortho-ester group and the electronic nature of the substrate make this the most common rate-determining step.[2][5]

Causality: The active Pd(0) catalyst must insert into the carbon-bromine bond. The bulky methyl ester group adjacent to the bromine physically impedes the approach of the palladium catalyst. To overcome this, the catalyst system must be carefully selected to be both sterically accommodating and highly reactive.

Troubleshooting Strategies:

  • Optimize the Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this sterically hindered substrate. You need a system designed for challenging couplings.

    • Use Bulky, Electron-Rich Ligands: Biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[6][7][8] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.[8]

    • Employ a Modern Pre-catalyst: Instead of air-sensitive Pd(0) sources, use a stable palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These generate the active Pd(0)L₁ species in a controlled manner, leading to more reproducible results.[7][9]

Ligand TypeRecommended ExamplesKey Advantages for This SubstrateReference
Biaryl Phosphines XPhos, SPhos, RuPhosExcellent for sterically hindered substrates; promotes fast oxidative addition and reductive elimination.[6][7][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active catalysts, effective for hindered systems.[10]
Ferrocenyl Phosphines dppf (in Pd(dppf)Cl₂)A good starting point, but may be less effective than modern biaryl phosphines for this specific substrate.[11]
  • Increase Reaction Temperature: Many challenging Suzuki couplings require elevated temperatures (e.g., 80-120 °C) to provide sufficient thermal energy to overcome the activation barrier of oxidative addition. Microwave irradiation can also be effective for rapidly screening conditions and accelerating the reaction.[10]

  • Adjust Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes be necessary to achieve a reasonable reaction rate.[7]

Q2: My reaction is messy. I see my desired product, but it's contaminated with significant side products. How can I improve the selectivity?

Answer: The formation of multiple side products indicates that undesired reaction pathways are competing with the main catalytic cycle. Identifying the primary side product is key to diagnosing and solving the problem.

Troubleshooting_Flowchart Start Identify Major Side Product (via GC-MS or LC-MS) Protodeboronation Arene from Boronic Acid (Ar'-H) Start->Protodeboronation Homocoupling Boronic Acid Dimer (Ar'-Ar') Start->Homocoupling Dehalogenation Reduced Starting Material (Methyl 4-formylbenzoate) Start->Dehalogenation Sol_Proto Cause: Boronic acid instability. Solution: 1. Use milder base (K3PO4, K2CO3). 2. Use boronic ester (pinacol). 3. Lower temperature/time. Protodeboronation->Sol_Proto Sol_Homo Cause: O2 or Pd(II) contamination. Solution: 1. Rigorously degas solvent. 2. Use Pd(0) source or pre-catalyst. 3. Ensure inert atmosphere. Homocoupling->Sol_Homo Sol_Dehalo Cause: Hydride source. Solution: 1. Avoid alcohol solvents. 2. Screen different bases. Dehalogenation->Sol_Dehalo

Caption: Diagnostic flowchart for common Suzuki side reactions.

Detailed Strategies:

  • To Suppress Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, is one of the most common failure modes.[12]

    • Mechanism: It can be catalyzed by acid or base and is often exacerbated by excess water and high temperatures.[12]

    • Solution: Switch to a more stable boron reagent. Boronic pinacol esters or MIDA boronates are significantly more robust.[13][14] They participate in the catalytic cycle via a "slow release" of the boronic acid, keeping its ambient concentration low and minimizing decomposition.[12]

  • To Prevent Homocoupling: The formation of a biaryl dimer from your boronic acid (Ar'-Ar') is typically caused by oxygen in the reaction mixture.[3]

    • Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[11][15]

  • To Avoid Dehalogenation: The observation of Methyl 4-formylbenzoate means your starting material is being reduced.

    • Mechanism: This can occur if a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination.[3] Solvents like isopropanol or certain amine bases can be hydride sources.

    • Solution: Use aprotic solvents like dioxane, toluene, or DMF. If dehalogenation persists, screen different inorganic bases.

Q3: The reaction starts but stalls before reaching full conversion. What is causing catalyst deactivation?

Answer: Reaction stalling often points to catalyst inhibition or decomposition over the course of the reaction. The functional groups on your substrate could be the culprits.

Causality: While the aldehyde group is electronically withdrawing, its carbonyl oxygen has lone pairs that can coordinate to the electron-deficient palladium center. This coordination can potentially form a stable, off-cycle complex that inhibits the catalyst from participating in the desired cycle.[7][9] While this effect is well-documented for nickel catalysts, the underlying principle of carbonyl coordination can apply to palladium systems as well.[16][17][18]

Troubleshooting Strategies:

  • Re-emphasize Ligand Choice: A very bulky ligand (like XPhos or a bulky NHC) is your best defense. The steric hindrance provided by the ligand can physically block the substrate's aldehyde or ester groups from coordinating to the palladium center, thus preventing catalyst inhibition.[8]

  • Solvent and Base Screening: The choice of solvent and base can dramatically influence the stability and lifetime of the catalyst. There is no single "best" combination, and optimization is often required.

    • Solvents: Aprotic polar solvents are often effective. The addition of water is typically necessary to solubilize the base and facilitate the formation of the boronate species required for transmetalation.[19][20]

    • Bases: The base is crucial for activating the boronic acid.[21] For substrates with sensitive functional groups like aldehydes, moderately strong inorganic bases are preferred.

BaseSolvent SystemCommentsReference
K₃PO₄ Dioxane/H₂O, Toluene/H₂OOften an excellent choice for sensitive substrates. Strong enough to promote transmetalation but generally non-nucleophilic.[4][7]
Cs₂CO₃ Dioxane/H₂O, DMFA strong, effective base with good solubility. Can be very effective but may be too harsh if aldehyde side reactions are observed.[22][23]
K₂CO₃ Dioxane/H₂O, THF/H₂OA milder, cost-effective option. May require higher temperatures or longer reaction times.[11][15][24]

Frequently Asked Questions (FAQs)

FAQ 1: Which boronic acid equivalent is best: boronic acid, pinacol ester, or MIDA boronate? For challenging substrates prone to protodeboronation, boronic esters (especially pinacol esters) are generally superior to boronic acids due to their enhanced stability.[13][25] MIDA boronates offer even greater stability and are excellent for "slow-release" strategies in complex syntheses but require an additional deprotection step. For initial screening, starting with the pinacol ester is a robust strategy.

FAQ 2: What is the optimal base for this substrate? Potassium phosphate (K₃PO₄) is often the best starting point. It provides a good balance of basicity to promote the reaction without causing significant degradation of the aldehyde or promoting other side reactions.[7]

FAQ 3: How critical is degassing, and what is the best method? It is absolutely critical. Oxygen is a known catalyst poison that promotes the formation of palladium black and unwanted homocoupling side products.[3] For laboratory scale, sparging the solvent with argon for 30 minutes followed by maintaining an argon atmosphere is usually sufficient. For maximum rigor, three freeze-pump-thaw cycles are the gold standard.

FAQ 4: Can I use microwave irradiation to speed up the reaction? Yes. Microwave heating can significantly reduce reaction times from hours to minutes and is an excellent tool for rapid optimization of catalysts, solvents, and bases.[10][26] It can often drive difficult couplings to completion when conventional heating fails.

FAQ 5: What should I consider if my coupling partner is an unstable heteroaryl boronic acid? Heteroaryl boronic acids (e.g., from pyridine, furan, pyrrole) are notoriously unstable and prone to rapid protodeboronation.[9][12] For these partners, it is almost mandatory to use a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[13][14][27] Additionally, using a pre-catalyst that rapidly generates the active species at low temperatures can be crucial to ensure the coupling reaction outcompetes the decomposition of the boronic acid.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Pre-catalyst

This protocol provides a robust starting point for the coupling of Methyl 2-bromo-4-formylbenzoate.

  • Materials:

    • Methyl 2-bromo-4-formylbenzoate (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium phosphate (K₃PO₄, milled to a fine powder) (2.0 - 3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v)

  • Procedure:

    • To an oven-dried reaction vial or flask containing a magnetic stir bar, add Methyl 2-bromo-4-formylbenzoate, the boronic acid/ester, and milled K₃PO₄.

    • Add the XPhos Pd G3 pre-catalyst.

    • Seal the vessel with a septum cap. Evacuate and backfill with argon three times to establish an inert atmosphere.[11]

    • Using a syringe, add the degassed dioxane, followed by the degassed water. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

    • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a Boronic Pinacol Ester

If protodeboronation is a major issue, converting the boronic acid to its pinacol ester is recommended.

  • Preparation of the Pinacol Ester:

    • In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.

    • Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete conversion.

    • Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki reaction without further purification.

  • Use in Suzuki Reaction:

    • Follow Protocol 1, substituting the boronic acid with the prepared pinacol ester (using 1.2 equiv). The reaction conditions remain the same.

References
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Protodeboron
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014).
  • The Suzuki Reaction. (2014).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.).
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. (2020).
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (n.d.). Chemical Science (RSC Publishing).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. (n.d.). Semantic Scholar.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). PMC - NIH.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025).
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Effect of solvent on the Suzuki reaction a. (n.d.).

Sources

Optimization

Technical Support Center: Methyl 2-bromo-4-formylbenzoate Coupling Reactions

Welcome to the technical support center for researchers utilizing Methyl 2-bromo-4-formylbenzoate in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into identifying, understan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 2-bromo-4-formylbenzoate in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common byproduct formation. Our goal is to move beyond simple protocols and explain the causality behind these side reactions, empowering you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common unintended products I should watch for when using Methyl 2-bromo-4-formylbenzoate in cross-coupling reactions?

When performing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira, the primary goal is to form a new carbon-carbon bond at the C2 position of the benzene ring. However, several competing side reactions can occur, leading to three principal types of byproducts:

  • Homocoupling Products: These are symmetrical biaryls formed by the coupling of two molecules of either your starting aryl bromide or your coupling partner (e.g., two boronic acid molecules).[1][2][3]

  • Dehalogenation Product: This involves the replacement of the bromine atom on your starting material with a hydrogen atom, yielding Methyl 4-formylbenzoate.[4][5]

  • Protodeboronation Product (Suzuki-Miyaura specific): In Suzuki reactions, the boronic acid coupling partner can be converted back to its corresponding arene via the replacement of the boronic acid group with a hydrogen atom, effectively consuming your reagent before it can couple.[6][7]

Q2: I've identified a symmetrical biaryl in my crude NMR. What is this, and why did it form?

You are observing a homocoupling byproduct. This side reaction can occur through two primary pathways:

  • Aryl Halide Homocoupling (Ullmann-type): Two molecules of Methyl 2-bromo-4-formylbenzoate couple to form a symmetrical biphenyl. While more characteristic of copper-catalyzed Ullmann reactions, this can also occur in palladium catalysis, often under high temperatures or with high catalyst loading.[8][9][10]

  • Coupling Partner Homocoupling: In reactions like the Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple together. This is a very common issue, often accelerated by the presence of oxygen or Pd(II) species in the reaction mixture.[5][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[5]

Q3: What is the primary cause of dehalogenation, and why is it so prevalent with certain substrates?

Dehalogenation, specifically hydrodehalogenation, is the result of a reductive pathway that competes with the desired cross-coupling catalytic cycle.[4] After the initial oxidative addition of Methyl 2-bromo-4-formylbenzoate to the Pd(0) center, the resulting Pd(II) complex can acquire a hydride ligand. This hydride can come from various sources within your reaction, including:

  • Alcoholic Solvents: Solvents like methanol or isopropanol can be oxidized by the palladium complex, generating palladium-hydride species.[4][12]

  • Bases and Additives: Certain bases or their decomposition products can act as hydride donors.

  • Water: In some systems, water can be a source of hydrides.

Once the hydride is on the palladium center, reductive elimination of Methyl 4-formylbenzoate can occur, regenerating a Pd(0) species. This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[4]

Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific byproduct-related issues.

Issue 1: Significant Homocoupling of Boronic Acid Partner (Suzuki-Miyaura)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a symmetrical biaryl derived from your boronic acid, confirmed by LC-MS or NMR.

  • Unreacted Methyl 2-bromo-4-formylbenzoate remains.

Causality Diagram:

G cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) PdII Pd(II) Species Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination Product->Pd0 Homocoupling_Product Ar'-Ar' (Byproduct) PdII->Homocoupling_Product Dimerization Boronic1 Ar'-B(OH)₂ Boronic1->PdII Boronic2 Ar'-B(OH)₂ Boronic2->PdII O2 O₂ (Oxygen) O2->PdII Oxidizes Pd(0) to Pd(II) caption Divergence of Suzuki and Homocoupling Pathways G cluster_main Desired Cross-Coupling cluster_side Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation Pd_Hydride Ar-Pd(II)-H OxAdd->Pd_Hydride Product Ar-R (Product) Transmetal->Product Reductive Elimination Product->Pd0 Hydride_Source Hydride Source (e.g., Alcohol, Base) Hydride_Source->Pd_Hydride Hydride Transfer Dehalogenated_Product Ar-H (Byproduct) Pd_Hydride->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0 caption Competition between Cross-Coupling and Dehalogenation

Caption: Competition between Cross-Coupling and Dehalogenation

Troubleshooting Protocol:

StepActionScientific Rationale
1 Change Solvent System Avoid alcoholic solvents, which are known hydride sources. [4][12]Switch to aprotic solvents like Dioxane, THF, or Toluene. If a co-solvent is needed for solubility, minimize the amount of water.
2 Re-evaluate Your Base Strong, non-nucleophilic bases are preferred. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer choices than alkoxides in alcoholic solvents.
3 Select a Different Ligand The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway. [4]Screen ligands like SPhos, XPhos, or RuPhos.
4 Lower Reaction Temperature Dehalogenation pathways can sometimes have a lower activation energy. Running the reaction at the lowest possible temperature that still allows for efficient coupling can suppress this side reaction.
Issue 3: Low Yield Due to Protodeboronation (Suzuki-Miyaura)

Symptoms:

  • LC-MS analysis shows consumption of boronic acid with the concurrent appearance of its corresponding arene (Ar-H).

  • Reaction stalls, leaving a significant amount of unreacted Methyl 2-bromo-4-formylbenzoate.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Use a Boronic Ester Boronic acids are susceptible to protodeboronation, especially at high temperatures or in the presence of excess water and base. [6][7]Boronic acid pinacol esters (Bpin) or MIDA boronates are more stable and provide a "slow release" of the active boronic acid, minimizing its decomposition over time. [6]
2 Control the pH Both acid- and base-catalyzed protodeboronation mechanisms exist. [6]Using a moderately strong base like K₂CO₃ or K₃PO₄ is often better than very strong bases like NaOH or KOH, which can accelerate decomposition.
3 Minimize Water Content While some water is often necessary for Suzuki couplings, excess water can facilitate hydrolysis and subsequent protodeboronation. [13]Use a solvent system like Dioxane/H₂O (e.g., 10:1 ratio) instead of THF/H₂O, which can be more variable.
4 Reduce Reaction Time and Temperature Prolonged exposure to high temperatures accelerates protodeboronation. [7]Optimize your reaction to run at the lowest effective temperature for the shortest time necessary for completion.

Data Table: Relative Stability of Boron Reagents

Boron ReagentStructureRelative Stability to ProtodeboronationKey Advantage
Boronic AcidR-B(OH)₂LowOften commercially available and reactive.
Boronic Acid Pinacol EsterR-B(pin)HighExcellent stability, widely used for purification and slow-release. [5]
Organotrifluoroborate Salt[R-BF₃]KHighCrystalline, air-stable solids; less prone to protodeboronation than boronic acids. [14]
MIDA BoronateR-B(MIDA)Very HighExtremely stable to chromatography and storage; requires specific conditions for deprotection/slow release. [6]
Key Experimental Protocols
Protocol 1: General Optimized Suzuki-Miyaura Coupling to Minimize Byproducts

This protocol incorporates best practices to mitigate homocoupling, dehalogenation, and protodeboronation.

  • Vessel and Reagent Preparation:

    • Thoroughly dry a Schlenk flask or reaction vial under vacuum with a heat gun.

    • To the flask, add Methyl 2-bromo-4-formylbenzoate (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Degassing:

    • Seal the flask with a septum.

    • Evacuate the flask under high vacuum for 5 minutes.

    • Backfill the flask with high-purity Argon or Nitrogen gas.

    • Repeat this evacuate/backfill cycle a total of 3-5 times.

  • Solvent and Catalyst Addition:

    • Prepare a degassed solvent mixture of Dioxane and Water (10:1 v/v).

    • Add the solvent mixture to the flask via syringe.

    • Add the Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-2 mol %) as a solid or a freshly prepared solution in degassed solvent.

  • Reaction Execution:

    • Stir the mixture at the optimized temperature (start with a moderate temperature, e.g., 80-90 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature before workup.

Protocol 2: Effective Solvent Degassing (Freeze-Pump-Thaw)

This is the most rigorous method for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a round-bottom flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available at: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]

  • Ullmann Reaction. BYJU'S. Available at: [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Available at: [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available at: [Link]

  • Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

preventing homocoupling of boronic acids in reactions with Methyl 2-bromo-4-formylbenzoate

Topic: Preventing Homocoupling of Boronic Acids in Reactions with Methyl 2-bromo-4-formylbenzoate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist W...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of Boronic Acids in Reactions with Methyl 2-bromo-4-formylbenzoate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve one of the most common and frustrating side reactions in Suzuki-Miyaura couplings: the homocoupling of boronic acids. When coupling a valuable boronic acid with a substrate like Methyl 2-bromo-4-formylbenzoate, maximizing the yield of the desired cross-coupled product is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Excessive Boronic Acid Homocoupling

You've run your Suzuki-Miyaura reaction, but TLC or LC-MS analysis shows a significant amount of a symmetrical biaryl byproduct derived from your boronic acid. This section provides a systematic approach to identifying the root cause and implementing effective solutions.

Question 1: I'm observing significant homocoupling of my boronic acid. What is the most likely cause?

Answer: The most frequent culprit behind boronic acid homocoupling is the presence of molecular oxygen in your reaction system.[1][2][3][4] A secondary, yet significant, cause is the direct reaction of your boronic acid with a Palladium(II) catalyst source before the primary catalytic cycle is established.[3][5]

The Causality Explained:

The active catalyst in a Suzuki-Miyaura coupling is a Palladium(0) species, often written as Pd(0)L₂.

  • Oxygen-Mediated Pathway: Dissolved oxygen readily oxidizes the active Pd(0) catalyst to a Pd(II) species.[3][4] This Pd(II) can then undergo two sequential transmetalations with your boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate the Pd(0) catalyst. This parasitic cycle competes directly with the desired cross-coupling pathway.[3]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as your catalyst precursor, it can react directly with two equivalents of the boronic acid to form the homocoupled product.[3][5] This is especially problematic at the beginning of the reaction before the Pd(II) has been fully reduced to the active Pd(0) state.

The following diagram illustrates the desired catalytic cycle for your reaction alongside these two competing homocoupling mechanisms.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation TM_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Desired Cross-Coupled Product (Ar-Ar') TM_Complex->Product Reactant_ArBr Methyl 2-bromo-4-formylbenzoate (Ar-Br) Reactant_ArBr->OA_Complex Reactant_ArBOH Aryl Boronic Acid (Ar'-B(OH)₂) Reactant_ArBOH->TM_Complex Base Base Base->OA_Complex HC_Complex Ar'-Pd(II)-Ar'(L)₂ PdII_O2->HC_Complex 2 x Ar'-B(OH)₂ HC_Complex->Pd0 Reductive Elimination HC_Product Homocoupled Dimer (Ar'-Ar') HC_Complex->HC_Product O2 O₂ (Oxygen) O2->Pd0 PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Source->HC_Complex 2 x Ar'-B(OH)₂

Caption: Desired vs. Undesired Suzuki-Miyaura Pathways.

Question 2: How can I effectively remove oxygen and ensure an inert reaction atmosphere?

Answer: Rigorous deoxygenation is the single most critical procedural step to prevent homocoupling.[3] Standard headspace purging is often insufficient.

Protocol: Rigorous Deoxygenation via Subsurface Sparge

This technique actively bubbles an inert gas through the solvent to displace dissolved oxygen.

  • Setup: Assemble your reaction flask with a stir bar. Attach a rubber septum to the main neck. Insert a long needle connected to a nitrogen or argon source, ensuring the needle tip is submerged below the solvent level. Insert a second, shorter needle through the septum to act as a vent.

  • Sparge: Bubble the inert gas through the solvent with vigorous stirring for a minimum of 20-30 minutes. For larger volumes (>100 mL), extend this time to 45-60 minutes.

  • Reagent Addition: After sparging, remove the gas inlet needle but maintain a positive pressure of inert gas (e.g., from a balloon attached to the vent needle). Add your solid reagents (Methyl 2-bromo-4-formylbenzoate, boronic acid, base, and ligand) under this positive pressure.

  • Final Degas: Re-submerge the gas inlet needle and sparge for another 5-10 minutes after all reagents (except the palladium catalyst) are dissolved.

  • Catalyst Addition & Reaction: Finally, add the palladium catalyst under a counterflow of inert gas and maintain the inert atmosphere throughout the reaction.

Studies have demonstrated a direct correlation between lower dissolved oxygen levels and a significant reduction in homocoupling byproducts.[1][6]

Dissolved Oxygen (ppm)Homocoupling Byproduct (%)
> 3.0~1.5 - 0.5
< 0.5< 0.1
Data adapted from a study on the synthesis of LY451395, showing the impact of a nitrogen subsurface sparge.[1]
Question 3: My deoxygenation technique is solid, but I still see homocoupling. What should I check next?

Answer: If oxygen is truly eliminated, your choice of palladium source, ligand, and reaction parameters are the next factors to scrutinize.

1. Evaluate Your Palladium Source & Ligand
  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like Methyl 2-bromo-4-formylbenzoate, which is electron-deficient and thus relatively reactive towards oxidative addition, the ligand's primary role is to facilitate the subsequent steps and prevent side reactions.[5]

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][7][8] These ligands promote the final, desired reductive elimination step, accelerating the main catalytic cycle and outcompeting homocoupling pathways.[8]

2. Implement Procedural Modifications
  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the start, add it as a solution in a degassed solvent via syringe pump over 30-60 minutes. This keeps the instantaneous concentration of the boronic acid low, statistically disfavoring the bimolecular homocoupling reaction.[3][9]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can act as a scavenger for any stray Pd(II) species that may form during the reaction.[1][6] This provides an additional layer of protection against homocoupling without significantly interfering with the main catalytic cycle.[1]

ConditionHomocoupling Byproduct (%)
Without Potassium Formate~0.5 - 1.5
With Potassium Formate (1.2 eq vs Pd)< 0.1
Data from a study demonstrating the efficacy of potassium formate in suppressing homocoupling.[1][6]
3. Optimize Reaction Conditions
  • Base Selection: While the base is essential for the transmetalation step, an overly strong base can sometimes promote side reactions.[10][11] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often excellent starting points.[3][8] The optimal base is often system-dependent and may require screening.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.[3]

  • Stoichiometry: Use a slight excess (e.g., 1.05 - 1.1 equivalents) of the aryl halide (Methyl 2-bromo-4-formylbenzoate). This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling pathways.[3]

The following workflow provides a logical decision tree for troubleshooting this issue.

Troubleshooting_Workflow Start High Homocoupling Observed Check_O2 Is the reaction rigorously deoxygenated? Start->Check_O2 Improve_Degas ACTION: Implement subsurface sparging. Use freeze-pump-thaw for very sensitive reactions. Check_O2->Improve_Degas No Check_Catalyst What is the Palladium source? Check_O2->Check_Catalyst Yes Success Homocoupling Minimized Improve_Degas->Success Use_Pd0 ACTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern Pd(II) precatalyst (e.g., G3-type). Check_Catalyst->Use_Pd0 Using Pd(II) salt (e.g., Pd(OAc)₂) Check_Procedure Are reagents added all at once? Check_Catalyst->Check_Procedure Using Pd(0) or Precatalyst Use_Pd0->Success Slow_Addition ACTION: Add boronic acid slowly via syringe pump. Consider adding a mild reducing agent (e.g., K-formate). Check_Procedure->Slow_Addition Yes Optimize_Conditions ACTION: Screen weaker bases (K₂CO₃, K₃PO₄). Lower reaction temperature. Use slight excess of aryl halide. Check_Procedure->Optimize_Conditions No Slow_Addition->Success Optimize_Conditions->Success

Caption: Troubleshooting Workflow for Homocoupling.

Frequently Asked Questions (FAQs)

Q1: My boronic acid itself is not very stable. Can this contribute to homocoupling or other side reactions? A: Yes, boronic acid stability is crucial. Some boronic acids are prone to protodeboronation (hydrolysis back to the arene), especially under harsh conditions (high temperature, strong base). While this is a different side reaction, unstable starting material can complicate the reaction profile. If you suspect instability, consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which are often crystalline, air-stable solids that can be used directly in the coupling reaction.[5][12]

Q2: Does the solvent system affect homocoupling? A: Yes. Aprotic solvents like 1,4-dioxane, toluene, and THF are generally effective at minimizing homocoupling.[3] While a small amount of water is often required to dissolve the inorganic base, excessive water can sometimes increase the rate of homocoupling.[3] It is critical that all solvents, including water, are thoroughly degassed before use.[8]

Q3: For my specific substrate, Methyl 2-bromo-4-formylbenzoate, are there any special considerations? A: Your substrate contains two electron-withdrawing groups (ester and aldehyde). This makes the C-Br bond electron-deficient and highly susceptible to oxidative addition, which is often the rate-limiting step in the Suzuki cycle.[5][13] This is good for the desired reaction. However, the aldehyde functionality could potentially be sensitive to very strong bases or nucleophiles. Using a mild inorganic base like K₂CO₃ or K₃PO₄ is a good strategy to avoid potential side reactions at the formyl group while still effectively promoting the coupling.

Q4: Can I monitor the reaction to see if homocoupling is occurring in real-time? A: Absolutely. Taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), quenching them, and analyzing by TLC or LC-MS is an excellent practice. This will allow you to track the consumption of starting materials and the formation of both the desired product and the homocoupled byproduct, giving you a clear picture of the reaction kinetics.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-309. Available at: [Link]

  • L. L. T. A. Martins, et al. (2018). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 122(28), 5967-5977. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • K. Shimizu, et al. (2020). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Chemistry – An Asian Journal, 15(15), 2378-2382. Available at: [Link]

  • A. de la Torre, et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Journal of Visualized Experiments. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-bromo-4-formylbenzoate Reaction Products

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges with the purification of Methyl 2-bromo-4-formylbenzoate. Here, we address common issues...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges with the purification of Methyl 2-bromo-4-formylbenzoate. Here, we address common issues related to the removal of catalyst residues and other impurities, offering troubleshooting advice and detailed protocols to ensure the high purity of your final product.

Introduction: The Challenge of Purifying Methyl 2-bromo-4-formylbenzoate

Methyl 2-bromo-4-formylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation often involves catalytic reactions, such as palladium-catalyzed cross-coupling reactions or Lewis acid-catalyzed acylations, which can introduce metallic and organic impurities that are often challenging to remove. The presence of these residues can interfere with downstream applications, making their effective removal a critical step in any synthetic workflow. This guide is designed to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues I can expect in my Methyl 2-bromo-4-formylbenzoate reaction mixture?

A: The type of catalyst residue will depend on the synthetic route employed. For instance, if you are synthesizing this molecule via a Suzuki or Heck coupling, you can expect palladium residues. If a Friedel-Crafts acylation is used for the formyl group introduction, Lewis acid catalysts like aluminum chloride (AlCl₃) are common.

Q2: My crude product is a dark color. Is this due to catalyst residues?

A: A dark coloration in your crude product is often an indication of residual palladium catalyst, which can appear as a black or dark brown solid. It can also be due to the formation of colored organic byproducts.

Q3: I'm seeing an emulsion during the aqueous workup. What could be the cause?

A: Emulsion formation during aqueous extraction is a common issue, especially when dealing with reaction mixtures containing catalyst residues and surfactants (if used in the reaction). The presence of finely divided solids, such as palladium on carbon, can also stabilize emulsions.

Q4: After purification by column chromatography, I still see impurities in my NMR spectrum. What should I do?

A: If impurities persist after column chromatography, consider the following:

  • Co-elution: The impurity may have a similar polarity to your product and co-elutes. In this case, you may need to try a different solvent system or a different stationary phase for your chromatography.

  • Product Instability: Your product might be degrading on the silica gel. If you suspect this, you can try using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.

  • Residual Catalyst: Some catalyst residues might not be fully removed by chromatography. In this case, a pre-treatment step to remove the catalyst before chromatography is recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification problems.

Problem 1: Persistent Palladium Residues

Palladium catalysts are widely used in cross-coupling reactions and can be challenging to remove completely.

Symptoms:

  • Dark-colored crude product.

  • Presence of a black, insoluble material.

  • Broad signals or baseline noise in the NMR spectrum.

Troubleshooting Workflow:

G start Crude Product with Suspected - Palladium Residues filtration Filter through Celite® start->filtration Initial Step aq_wash Aqueous Wash (e.g., with NH4Cl or EDTA solution) filtration->aq_wash If color persists scavenger Use a Scavenger Resin (e.g., Thiol-functionalized silica) aq_wash->scavenger For trace amounts chromatography Column Chromatography scavenger->chromatography Final Polishing end Pure Product chromatography->end

Caption: Workflow for Palladium Residue Removal.

Detailed Steps:

  • Filtration: A simple and effective first step is to filter the crude reaction mixture through a pad of Celite®. This will remove the bulk of any heterogeneous palladium catalyst.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent can help remove soluble palladium species. A saturated solution of ammonium chloride or a dilute solution of EDTA are good options.

  • Scavenger Resins: For removing trace amounts of palladium, scavenger resins can be very effective. These are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols or amines. The crude product is simply stirred with the resin, which is then filtered off.

  • Column Chromatography: As a final polishing step, column chromatography can be used to separate the product from any remaining impurities.

Problem 2: Lewis Acid Catalyst Residues

Lewis acids like AlCl₃ are often used in Friedel-Crafts reactions and must be quenched and removed carefully.

Symptoms:

  • The reaction mixture is highly acidic.

  • Formation of a gelatinous precipitate during workup.

  • Difficulty in separating the organic and aqueous layers.

Troubleshooting Workflow:

G start Reaction Mixture with Lewis Acid Residues quench Quench with ice-cold dilute HCl start->quench extraction Extract with an Organic Solvent (e.g., Ethyl Acetate) quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for further purification concentrate->end

Caption: Workflow for Lewis Acid Residue Removal.

Detailed Steps:

  • Quenching: The reaction should be carefully quenched by pouring it into a mixture of ice and dilute hydrochloric acid. This will hydrolyze the aluminum salts and make them soluble in the aqueous layer.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be further purified if necessary.

Experimental Protocols

Protocol 1: General Procedure for Palladium Catalyst Removal
  • Celite® Filtration:

    • Place a small plug of cotton in the neck of a funnel and add a 2-3 cm layer of Celite®.

    • Wet the Celite® with the reaction solvent.

    • Filter the crude reaction mixture through the Celite® pad, washing with a small amount of fresh solvent.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NH₄Cl (2 x 50 mL for a 100 mL reaction volume).

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Scavenger Resin Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., toluene, THF).

    • Add the thiol-functionalized scavenger resin (typically 2-4 equivalents relative to the palladium catalyst).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter off the resin and wash it with the solvent.

    • Concentrate the filtrate to obtain the purified product.

Data Summary

Purification StepKey ParameterExpected Outcome
Celite® FiltrationRemoval of heterogeneous catalystBulk of black solid removed
Aqueous Wash (NH₄Cl)Removal of soluble palladiumReduction in color of the organic phase
Scavenger ResinRemoval of trace palladiumProduct solution becomes colorless or pale yellow
Column ChromatographySeparation of product from byproductsHigh purity product (>98%)

References

  • Palladium Catalyst Removal: "Practical Procedures for the Removal of Palladium from Organic Solutions." Organic Process Research & Development, ACS Publications. [Link]

  • General Purification Techniques: "Purification of Laboratory Chemicals." W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann. (A comprehensive book on purification techniques). [Link]

Troubleshooting

Technical Support Center: Catalyst Screening for Efficient Coupling of Methyl 2-bromo-4-formylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the catalyst screening and optimization for coupling reactions involving Methyl 2-bromo-4-formylbenzoate. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the catalyst screening and optimization for coupling reactions involving Methyl 2-bromo-4-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this challenging, yet synthetically valuable, substrate. The presence of both an electron-withdrawing ester and a potentially coordinating aldehyde group on the aryl bromide scaffold presents unique challenges that require careful consideration of the catalyst system and reaction conditions.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose issues and rationally design more effective experiments.

Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Before diving into reaction-specific issues, several universal factors can lead to poor outcomes in any palladium-catalyzed coupling. Addressing these first can solve a majority of common problems.

Question: My reaction shows low or no conversion. What are the first things I should check?

Answer: When a reaction fails, a systematic check of the fundamentals is the most efficient path to a solution.[1]

  • Verify Reagent Integrity:

    • Solvents & Water Content: Ensure all solvents are anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, leading to deactivation.[2][3] For Suzuki reactions that require water, use deionized, degassed water.

    • Base Quality: The base is a critical component. Ensure it is finely powdered and anhydrous (unless water is a required solvent). The physical properties and solubility of the base can dramatically affect reaction rates.[3] For instance, some anhydrous couplings using K₃PO₄ may paradoxically require a small amount of water to function effectively.[2][4]

    • Substrate Purity: Impurities in either coupling partner can act as catalyst poisons.[2] Verify the purity of your Methyl 2-bromo-4-formylbenzoate and the corresponding coupling partner (e.g., boronic acid, alkyne, or olefin).

  • Assess the Catalytic System:

    • Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not start.[1] Consider using a modern, well-defined precatalyst (e.g., a Buchwald G3 palladacycle) which is designed for reliable activation.[5]

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air.[1] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Techniques like freeze-pump-thaw for solvent degassing are highly recommended for sensitive reactions.[3]

  • Review Reaction Parameters:

    • Temperature: Is the reaction temperature appropriate? Some oxidative additions, especially with less reactive aryl bromides, require higher temperatures to proceed efficiently.[6] Conversely, high temperatures can also lead to catalyst decomposition.[7]

    • Stirring: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), vigorous stirring is crucial for ensuring adequate mixing and reproducible reaction kinetics.[8]

Part 2: Reaction-Specific Troubleshooting & FAQs

Methyl 2-bromo-4-formylbenzoate's electronic and functional group profile makes it a unique substrate. Below are guides for the most common coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. However, the aldehyde and ester groups on the substrate introduce specific challenges.

Question: I'm observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my aryl bromide. What's going wrong?

Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) and dehalogenation (replacement of bromine with hydrogen) are common side reactions in Suzuki couplings.[9][10]

  • Cause of Homocoupling: This side reaction is often promoted by oxygen.[3] If the Pd(0) catalyst is oxidized to Pd(II), it can catalyze the oxidative coupling of the boronic acid. Inadequate degassing of solvents and reagents is the most common culprit.

  • Cause of Dehalogenation: This occurs when the oxidative addition intermediate, LₙPd(Ar)(Br), undergoes reaction with a hydride source before reductive elimination with the desired partner.[9] The aldehyde on your substrate, while electron-withdrawing, can potentially be reduced under certain conditions, or the solvent (like an alcohol) or base can act as a hydride source.

  • Solutions:

    • Improve Inert Atmosphere: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of nitrogen or argon.

    • Optimize Base and Solvent: Switch to a non-alcoholic solvent if dehalogenation is severe. Using a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might reduce side reactions, though it could also slow down the desired coupling.[11]

    • Use a Boronate Ester: Boronic acids can be unstable; they can undergo protodeboronation, especially at high temperatures.[11] Using a more stable boronate ester, such as a pinacol ester, can often suppress both homocoupling and decomposition pathways.[2]

Question: My reaction is sluggish and gives low yield, even though I've confirmed my reagents are pure. I suspect the aldehyde is interfering. How can I improve this?

Answer: This is a very common issue. The formyl (aldehyde) group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12][13] This is especially true for nickel catalysts but can also be a factor in palladium catalysis.

  • Scientific Rationale: The lone pairs on the aldehyde's oxygen can interact with the electron-deficient palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the crucial steps of oxidative addition or reductive elimination.

  • Troubleshooting Strategies:

    • Ligand Choice is Critical: The key is to use a ligand that binds more strongly to the palladium than the aldehyde does, while still promoting a rapid catalytic turnover. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are an excellent choice.[2] Their steric bulk promotes the formation of highly active, monoligated Pd(0) species, and their electron-donating nature facilitates the rate-limiting oxidative addition step.

    • Protect the Aldehyde: If ligand screening fails, a temporary protection of the aldehyde group as an acetal (e.g., using ethylene glycol) is a robust strategy. The acetal is far less coordinating and is stable to the basic conditions of the Suzuki coupling. It can be easily removed with a mild acid workup after the coupling is complete.

The following diagram outlines a logical workflow for screening catalysts for the Suzuki coupling of Methyl 2-bromo-4-formylbenzoate.

Suzuki_Screening_Workflow start Start: Define Reaction Goal (e.g., >80% Yield) reagents Prepare Stock Solutions - Aryl Bromide - Boronic Acid - Degassed Solvent start->reagents setup Set Up Parallel Vials (Inert Atmosphere) reagents->setup add_base Dispense Base (e.g., K3PO4, K2CO3, Cs2CO3) setup->add_base add_catalyst Dispense Catalyst/Ligand Array (e.g., Pd(dppf)Cl2, Pd2(dba)3 + XPhos) add_base->add_catalyst reaction Heat to Reaction Temp (e.g., 80-100 °C) & Stir add_catalyst->reaction monitor Monitor Progress (TLC, UPLC-MS @ 2h, 24h) reaction->monitor analysis Analyze Results (Yield, Purity, Side Products) monitor->analysis decision Optimal Conditions Found? analysis->decision optimize Further Optimization (Temp, Concentration, Catalyst Loading) decision->optimize No finish End: Optimized Protocol decision->finish Yes optimize->setup

Caption: A systematic workflow for Suzuki coupling catalyst screening.

ParameterCondition 1 (Standard)Condition 2 (Bulky Ligand)Condition 3 (Alternative Base)
Pd Source (mol%) Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand (mol%) NoneXPhos (2.5 mol%)SPhos (4.5 mol%)
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (4:1)
Temperature 90 °C100 °C80 °C
B. Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. The electron-withdrawing nature of the substrate can be beneficial here, but high temperatures are often required.

Question: My Heck reaction requires high temperatures (>120 °C) and I'm seeing catalyst decomposition (palladium black) and low yields. How can I improve this?

Answer: This is a classic challenge in Heck chemistry. While your substrate is an aryl bromide, which is more reactive than an aryl chloride, the conditions required can still be harsh, leading to catalyst deactivation.[7] The formation of palladium black indicates that the active Pd(0) species is aggregating into an inactive form.[2]

  • Scientific Rationale: The stability of the catalytic species is highly dependent on the ligand. At high temperatures, phosphine ligands can dissociate from the palladium center, leaving "naked" Pd(0) which rapidly aggregates.[2]

  • Troubleshooting Strategies:

    • Use More Robust Ligands: N-Heterocyclic Carbenes (NHCs) are generally more thermally stable than many phosphine ligands and can be excellent for Heck reactions requiring higher temperatures.[7] Alternatively, very bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can form stable, highly active catalysts that perform well even at room temperature for some aryl bromides.[14]

    • Use a Precatalyst: Palladacycle precatalysts are often more stable at elevated temperatures and can provide a sustained release of the active catalytic species.[7]

    • Add a Phase-Transfer Catalyst: In reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates at lower temperatures by increasing the solubility and reactivity of the base.

C. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne and is exceptionally useful for creating C(sp²)–C(sp) bonds. It typically requires both palladium and a copper(I) co-catalyst.

Question: I am getting a good yield, but my product is contaminated with a byproduct from the homocoupling of my alkyne (Glaser coupling). How do I prevent this?

Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[15]

  • Scientific Rationale: The copper(I) acetylide intermediate, which is crucial for transmetalation to the palladium center, can undergo oxidative dimerization in the presence of O₂ to form a di-yne.

  • Troubleshooting Strategies:

    • Strictly Anaerobic Conditions: This is the most important factor. Rigorously degas all reagents and maintain a strict inert atmosphere throughout the addition and reaction sequence.

    • Reduce Copper Loading: Use the minimum amount of copper catalyst necessary (e.g., 0.5 - 1.0 mol%).

    • Run a Copper-Free Sonogashira: For sensitive substrates, a copper-free protocol can be highly effective.[16] These reactions typically require a stronger amine base (e.g., pyrrolidine or diisopropylamine) and may benefit from bulky, electron-rich ligands that facilitate the direct reaction between the palladium complex and the alkyne.[17][18]

This diagram provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Tree start Low Yield (<50%) q1 Is Starting Material Consumed? start->q1 q2 Are there multiple new spots on TLC? q1->q2 Yes a1 No: Inactive Reaction. Check Catalyst, Temp, Base. q1->a1 No q3 Is Palladium Black visible? q2->q3 No a2 Yes: Side Reactions Dominate. Check for Homocoupling, Dehalogenation. Improve Inert Atmosphere. q2->a2 Yes a4 Yes: Catalyst Deactivation. Use more robust ligand (NHC). Use a precatalyst. Lower reaction temperature. q3->a4 Yes a5 No: Re-evaluate system. Is the reaction reversible? Is the product unstable? q3->a5 No a3 No: Decomposition or Protodeboronation. Use Boronate Ester (Suzuki). Protect Aldehyde.

Sources

Optimization

Technical Support Center: Identification and Removal of Debrominated Byproducts

Welcome to the technical support center dedicated to addressing the challenges associated with the identification and removal of debrominated byproducts. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the identification and removal of debrominated byproducts. This guide is designed for researchers, scientists, and professionals in drug development who encounter these common impurities in their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complex purification challenges.

Introduction: The Challenge of Debrominated Byproducts

In many chemical syntheses involving brominated compounds, the formation of debrominated byproducts is a common and often unavoidable issue. These impurities arise from various sources, including reaction conditions, instability of the starting materials or products, and exposure to light or heat. The presence of debrominated byproducts can complicate analysis, reduce yield, and compromise the purity and biological activity of the final compound. This guide offers practical, field-tested advice for the accurate identification and effective removal of these problematic impurities.

Part 1: Identification of Debrominated Byproducts

Accurate identification is the first critical step in addressing the issue of debrominated byproducts. The choice of analytical technique is crucial and often depends on the nature of the compounds and the complexity of the mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying brominated compounds due to the unique isotopic signature of bromine.

Frequently Asked Questions (FAQs):

  • Q1: How can I definitively identify a brominated compound and its debrominated byproduct using mass spectrometry? A1: The key is to look for the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in roughly a 1:1 ratio of natural abundance.[1][2] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[3] A debrominated byproduct will lack this distinct pattern for the lost bromine atom and will have a molecular weight that is lower by the mass of a bromine atom minus a hydrogen atom (~78 or 80 Da).

  • Q2: What should I look for in the fragmentation pattern to confirm the presence of a debrominated byproduct? A2: Any fragment in the mass spectrum that retains the bromine atom will also exhibit the M/M+2 isotopic pattern.[1] By comparing the fragmentation patterns of your desired product and the suspected impurity, you can identify fragments that have lost a bromine atom. For instance, if you observe a fragment with the bromine isotopic signature in the spectrum of your main product, but a corresponding fragment at a lower m/z without this signature in the impurity's spectrum, it strongly suggests debromination.

Troubleshooting Guide:

Problem Possible Cause Solution
No clear M/M+2 isotopic pattern is observed. The concentration of the brominated compound is too low.Concentrate the sample if possible. Use a more sensitive MS technique, such as negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation, which can be more sensitive for detecting organobromine compounds.[4]
The mass spectrum is too complex to interpret. The sample is a complex mixture, or multiple fragmentation events are occurring.Use a hyphenated technique like HPLC-MS to separate the components before they enter the mass spectrometer.[4] This will provide a cleaner mass spectrum for each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information that can help distinguish between a brominated compound and its debrominated analog.

Frequently Asked Questions (FAQs):

  • Q1: Can I use 1H NMR to identify a debrominated byproduct? A1: Yes. The replacement of a bromine atom with a hydrogen atom will result in the appearance of a new signal in the 1H NMR spectrum, typically in the aromatic or aliphatic region where the bromine was previously located. The integration of this new signal will correspond to the amount of the debrominated impurity present.

  • Q2: Is 13C NMR useful for identifying debromination? A2: 13C NMR can be very informative. The carbon atom directly attached to the bromine atom will have a characteristic chemical shift. Upon debromination and replacement with a hydrogen atom, this carbon signal will shift significantly upfield. While direct observation of 79Br or 81Br NMR is generally not feasible for small molecules due to their quadrupolar nature, high-resolution 13C NMR may sometimes resolve splitting due to the two bromine isotopes, which would be absent in the debrominated species.[5][6]

Troubleshooting Guide:

Problem Possible Cause Solution
The new proton signal from the debrominated byproduct is overlapping with other signals. The chemical shifts of the new proton and existing protons are too similar at the current magnetic field strength.Use a higher field NMR spectrometer to increase spectral dispersion. Alternatively, 2D NMR techniques like COSY and HSQC can help to resolve overlapping signals and confirm the structure of the impurity.
The concentration of the byproduct is too low to be detected by NMR. The signal-to-noise ratio is insufficient.Increase the number of scans to improve the signal-to-noise ratio. If possible, prepare a more concentrated sample.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for both the identification and separation of debrominated byproducts.

Frequently Asked Questions (FAQs):

  • Q1: Will a debrominated byproduct have a different retention time on HPLC compared to the parent compound? A1: Yes. The removal of a bromine atom and its replacement with a hydrogen atom significantly reduces the molecule's polarity and size. In reversed-phase HPLC, the debrominated byproduct is typically less retained and will therefore have a shorter retention time.

  • Q2: What type of HPLC column is best for separating brominated compounds from their debrominated byproducts? A2: Standard C18 columns are often effective. However, for closely related aromatic compounds, columns that offer different selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can be advantageous.[7] These columns can exploit the different pi-pi interactions between the stationary phase and the analytes due to the change in the electron cloud upon debromination.[7]

Troubleshooting Guide:

Problem Possible Cause Solution
Poor or no separation between the main compound and the debrominated byproduct. The mobile phase composition is not optimal.Optimize the mobile phase by adjusting the solvent ratios.[8] A shallower gradient or isocratic elution with a lower percentage of the strong solvent (e.g., acetonitrile or methanol) can improve resolution. Consider changing the organic modifier to alter selectivity.[8]
High column backpressure. There is a blockage in the system or the column frit is plugged.First, check the system pressure without the column to isolate the problem. If the column is the issue, back-flushing may clear a plugged frit. If the column is contaminated, wash it with a series of strong solvents.[9]
Peak tailing or broadening. The sample is injected in a solvent stronger than the mobile phase, or the column is contaminated.Ensure the sample is dissolved in a solvent that is as weak as or weaker than the mobile phase. If contamination is suspected, a thorough column wash is necessary.[9]

Part 2: Removal of Debrominated Byproducts

Once identified, the next step is to remove the debrominated impurity. The choice of purification method will depend on the physical and chemical properties of the compounds.

Recrystallization

Recrystallization is a powerful and cost-effective method for purifying solid compounds.

Frequently Asked Questions (FAQs):

  • Q1: How do I select the right solvent for separating my brominated product from its debrominated byproduct by recrystallization? A1: The principle of "like dissolves like" is a good starting point.[10] An ideal solvent will dissolve your desired compound and the impurity when hot, but your desired compound should be significantly less soluble than the impurity upon cooling.[11] This will allow your product to crystallize out while the debrominated byproduct remains in the mother liquor. You may need to screen several solvents or solvent pairs to find the optimal conditions.[10]

  • Q2: What should I do if my compound "oils out" instead of crystallizing? A2: "Oiling out" occurs when the compound comes out of solution above its melting point.[12] This can be caused by using a solvent with too high a boiling point or by cooling the solution too quickly. Try using a lower-boiling point solvent or cooling the solution more slowly to encourage crystal formation.[12]

Troubleshooting Guide:

Problem Possible Cause Solution
The compound does not crystallize upon cooling. The solution is not supersaturated (too much solvent was used).Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13] If that fails, reduce the solvent volume by gentle heating and allow it to cool again.[13]
The recrystallized product is still impure. The impurity has similar solubility to the product, or the crystals were not washed properly.Perform a second recrystallization. Ensure the crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing the impurity.[14]

Table of Common Solvents for Recrystallization:

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but high boiling point can make drying difficult.[10]
Ethanol78HighA versatile solvent for moderately polar compounds.[12]
Methanol65HighDissolves more polar compounds than ethanol.[10]
Ethyl Acetate77MediumAn excellent, versatile solvent.[10]
Acetone56MediumA strong solvent, but its low boiling point can be a drawback.[10]
Dichloromethane40MediumOften used in a solvent pair; low boiling point.[10]
Hexanes/Heptane~69LowGood for nonpolar compounds.[15]
Toluene111LowEffective for many compounds, but high boiling point can be problematic.[12]
Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Frequently Asked Questions (FAQs):

  • Q1: How do I choose the right mobile phase for separating a debrominated byproduct by column chromatography? A1: The goal is to find a solvent system where your desired product and the debrominated impurity have different retention factors (Rf) on a TLC plate. Since the debrominated byproduct is less polar, it will have a higher Rf value. Aim for a solvent system that gives your desired product an Rf of around 0.2-0.4 for good separation on the column.[16]

  • Q2: My compounds are very nonpolar and run at the solvent front even with pure hexane. What can I do? A2: If your compounds are too nonpolar for normal-phase silica gel chromatography, consider using reversed-phase chromatography.[17] In this technique, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The more polar debrominated byproduct will elute before the more nonpolar brominated product.

Troubleshooting Guide:

Problem Possible Cause Solution
Poor separation on the column despite a good separation on TLC. The column was overloaded with the sample, or the sample was loaded improperly.Use a larger column with more silica gel for the amount of sample.[16] Load the sample onto the column in a small volume of a nonpolar solvent to ensure a tight starting band.[16]
The desired compound is eluting with the impurity. The polarity of the mobile phase is too high.Reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).[16]
Chemical Removal

In some cases, unreacted bromine or highly reactive brominated species can be removed by chemical quenching.

Frequently Asked Questions (FAQs):

  • Q1: Can I use a chemical quench to remove a debrominated byproduct? A1: Generally, no. Chemical quenching is most effective for removing excess elemental bromine (Br₂) from a reaction mixture.[18] Reagents like sodium thiosulfate will react with Br₂ to form water-soluble bromide salts, which can be easily washed away.[18][19] However, this method is not effective for removing stable, covalently-bound debrominated organic byproducts.

Workflows and Diagrams

Workflow for Identification and Removal of Debrominated Byproducts

workflow cluster_identification Identification cluster_removal Removal A Initial Analysis (e.g., TLC, LC-MS) B Suspect Debrominated Byproduct? A->B C Confirm by MS (Look for M/M+2 pattern loss) B->C Yes E Impurity is not debrominated. Re-evaluate. B->E No D Confirm by NMR (New H signal, C shift) C->D F Select Purification Method D->F G Is the product solid? F->G H Try Recrystallization G->H Yes I Use Column Chromatography G->I No J Analyze Purity of Fractions/Crystals H->J I->J J->F Still Impure K Pure Product J->K Successful

Caption: A decision-making workflow for the identification and removal of debrominated byproducts.

References

  • BenchChem. (2025).
  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?. [Link]

  • Save a Life. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • University of Arizona. (2016, July 7). Distinguishing chlorine and bromine by 1H-13C HSQC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Waters. (n.d.). What is a recommended cleaning procedure to remove nonpolar compounds from a Resolve C18 column? - WKB112501. [Link]

  • Wiley Online Library. (2001, November). Characterisation of five technical mixtures of brominated flame retardants. [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • NMR Web. (n.d.). (Br) Bromine NMR. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. [Link]

  • YouTube. (2020, January 10). Recrystallization. [Link]

  • YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102139897A - Method for removing bromine impurities from alkali metal or alkali earth metal chloride.
  • RSC Publishing. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. [Link]

  • ResearchGate. (2025, August 6). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. [Link]

  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • S4Science. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 2-bromo-4-formylbenzoate

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with Methyl 2-bromo-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with Methyl 2-bromo-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the synthesis of highly functionalized aromatic compounds. We will move beyond generic advice to address the specific chemical nuances of this substrate, focusing on the critical interplay between reaction temperature and time.

Introduction: The Challenge of a Multifunctional Substrate

Methyl 2-bromo-4-formylbenzoate is a valuable building block, featuring three distinct functional groups that impart unique reactivity. The aryl bromide is the reactive site for cross-coupling. However, the presence of two electron-withdrawing groups—a formyl group and a methyl ester—significantly influences the electronic properties of the aromatic ring. While these groups activate the C-Br bond towards oxidative addition, a key step in the catalytic cycle, they also introduce potential liabilities such as sensitivity to high temperatures and harsh basic conditions.[1][2][3] Achieving high yields and purity requires a carefully balanced optimization of reaction parameters, primarily temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a cross-coupling reaction (e.g., Suzuki-Miyaura) with Methyl 2-bromo-4-formylbenzoate?

A1: A robust starting point for a Suzuki-Miyaura coupling would be:

  • Substrate: Methyl 2-bromo-4-formylbenzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2-1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).[4]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[4]

  • Temperature: Start with a moderate temperature, typically 80-90 °C.[5]

  • Time: Monitor the reaction over 4-12 hours.

The electron-withdrawing nature of the formyl and ester groups generally allows for faster oxidative addition compared to electron-rich aryl bromides.[3][6][7]

Q2: How do the formyl and methyl ester groups affect the reaction?

A2: These electron-withdrawing groups make the aryl bromide more reactive towards the initial oxidative addition step with the Pd(0) catalyst.[2][3] However, they also increase the substrate's sensitivity. The formyl group can be prone to side reactions like Cannizzaro-type reactions under strong basic conditions or decarbonylation at very high temperatures. The methyl ester can undergo hydrolysis, especially with strong aqueous bases and prolonged heating. Therefore, milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature are generally preferred.

Q3: My reaction has stalled and is not going to completion. Should I increase the temperature or the reaction time?

A3: First, determine if the catalyst is still active. Take a small aliquot, add a fresh portion of boronic acid and see if the reaction progresses by TLC or LC-MS. If it does not, the catalyst may have deactivated, and increasing temperature or time will be ineffective. If the catalyst is active, a modest increase in temperature (e.g., in 10 °C increments) is often more effective than simply extending the reaction time at the original temperature. However, be cautious, as higher temperatures can promote side reactions.[8]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for optimizing these reactions.[9] It allows for precise temperature and pressure control, often leading to significantly reduced reaction times and increased yields.[9] A typical starting point would be 100-120 °C for 30-60 minutes.[4]

Troubleshooting Guide: Optimizing Temperature and Time

This section addresses common problems encountered when optimizing cross-coupling reactions with Methyl 2-bromo-4-formylbenzoate, with a focus on the temperature/time axis.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Solution
Insufficient Temperature The activation energy for the rate-limiting step (often oxidative addition or transmetalation) has not been overcome. Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or GC/MS at each stage. For less reactive coupling partners, temperatures up to 100-110 °C may be necessary.[2][10] Avoid excessively high temperatures to prevent substrate decomposition.
Catalyst Inactivity The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may have decomposed.[1][11] Solution: Before resorting to higher temperatures, ensure your catalyst system is optimal. If using a Pd(II) source like Pd(OAc)₂, consider a pre-catalyst like a G3-Palladacycle which forms the active species more readily.[12] Ensure all reagents and solvents are properly degassed, as oxygen can deactivate the catalyst.[13]
Incorrect Reaction Time The reaction may simply need more time to reach completion at the current temperature. Solution: Before increasing temperature, run a time-course experiment. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 12 hours) to determine the reaction profile. This will reveal if the reaction is slow but progressing, or if it has genuinely stalled.
Problem 2: Significant Formation of Side Products
Potential Cause Explanation & Solution
Temperature is Too High Elevated temperatures can accelerate undesirable side reactions. Protodebromination (replacement of Br with H) and homocoupling of the boronic acid partner are common culprits.[1][8] Solution: Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature (e.g., 16 hours at 80 °C instead of 4 hours at 110 °C) to favor the desired cross-coupling pathway.
Reaction Time is Too Long Once the limiting reagent is consumed, the product can begin to decompose under the reaction conditions, or side reactions may become more prominent. Solution: Use your time-course study to identify the point of maximum product formation. Quench the reaction at this optimal time to prevent yield loss.
Decomposition of Formyl Group The formyl group is sensitive. At high temperatures and in the presence of certain bases, it can undergo decarbonylation or other degradation pathways. Solution: Screen milder bases (e.g., K₃PO₄, CsF) and operate at the lowest feasible temperature. If the problem persists, consider protecting the aldehyde as an acetal prior to coupling, followed by deprotection.

Data-Driven Optimization: A Hypothetical Case Study

To illustrate the interplay of temperature and time, consider the following data from a hypothetical optimization of a Suzuki coupling.

EntryTemperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Protodebromination Impurity (%)
18046562<1
2801692882
31004>98915
410016>987518 (plus other decomposition)

Analysis:

  • At 80 °C, the reaction is clean but requires a longer time to achieve high conversion (Entry 2 vs. 1).

  • Increasing the temperature to 100 °C accelerates the reaction significantly (Entry 3), but prolonged heating at this temperature leads to substantial side product formation and yield loss (Entry 4).

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add Methyl 2-bromo-4-formylbenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[4]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction for 12 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Time-Course and Temperature Optimization Study
  • Set up multiple small-scale reactions in parallel using the baseline protocol.

  • For the time-course study, set all reactions at a single temperature (e.g., 90 °C) and stop individual reactions at different time points (e.g., 1, 2, 4, 8, 12, 16 hours).

  • For the temperature study, run each reaction for a fixed time (e.g., 6 hours) at different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • After quenching each reaction, analyze the crude mixture by ¹H NMR or a calibrated GC/LC to determine the ratio of starting material, product, and key impurities. This quantitative data is crucial for making informed decisions.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues in this specific cross-coupling reaction.

G Start Reaction Start: Low Yield / Impurities Check_Catalyst Is Catalyst Active? (Spike with Reagent) Start->Check_Catalyst Inactive Cause: Inactive Catalyst Check_Catalyst->Inactive No Active Catalyst is Active Check_Catalyst->Active Yes Solution_Catalyst Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Use pre-catalyst Inactive->Solution_Catalyst Solution_Catalyst->Start Re-attempt Reaction Analyze_Profile Analyze Impurity Profile Active->Analyze_Profile High_SM High Starting Material (SM)? Analyze_Profile->High_SM Yes Side_Products Side Products Formed? (e.g., Protodebromination) Analyze_Profile->Side_Products Yes Cause_Incomplete Cause: Incomplete Reaction (Sub-optimal T or t) High_SM->Cause_Incomplete Cause_Side_Rxn Cause: Over-reaction (T too high or t too long) Side_Products->Cause_Side_Rxn Solution_Incomplete Solution: 1. Run Time-Course Study 2. Incrementally Increase Temp. Cause_Incomplete->Solution_Incomplete Solution_Side_Rxn Solution: 1. Decrease Temperature 2. Optimize Reaction Time Cause_Side_Rxn->Solution_Side_Rxn End Optimized Conditions Solution_Incomplete->End Solution_Side_Rxn->End

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • NIH. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Beilstein Journals. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation.
  • ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • RSC Publishing. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • NIH. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
  • NIH. (n.d.). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[ b]furans.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki Coupling Reactivity: Methyl 2-bromo-4-formylbenzoate vs. Methyl 2-chloro-4-formylbenzoate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Its functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives have cemented its role in the synthesis of complex biaryl and heteroaryl structures. This guide provides an in-depth comparison of two common building blocks: Methyl 2-bromo-4-formylbenzoate and Methyl 2-chloro-4-formylbenzoate, focusing on their relative reactivity in this pivotal transformation.

The Decisive Step: Understanding Aryl Halide Reactivity in Suzuki Coupling

The efficacy of a Suzuki coupling reaction is profoundly influenced by the nature of the aryl halide (Ar-X) coupling partner. The generally accepted order of reactivity is:

Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [2][3][4]

This trend is dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5] During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) species. The bond dissociation energy of the carbon-halogen bond is the critical factor; weaker bonds undergo oxidative addition more readily. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making aryl bromides inherently more reactive substrates than their chloro-analogs.[6]

While aryl bromides react under "classical" conditions, often with simple palladium sources like Pd(PPh₃)₄, the more inert C-Cl bond requires more sophisticated catalyst systems.[3] The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been instrumental in activating aryl chlorides by facilitating the challenging oxidative addition step.[7][8][9]

Comparative Reactivity Profile: A Data-Driven Overview

To illustrate the practical implications of this reactivity difference, consider a hypothetical Suzuki-Miyaura coupling of each substrate with phenylboronic acid. The expected conditions and outcomes highlight the more demanding requirements for the chloro-substituted benzoate.

ParameterMethyl 2-bromo-4-formylbenzoateMethyl 2-chloro-4-formylbenzoateRationale & Causality
Substrate
Catalyst System Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)The bromo-compound is reactive enough for a standard, first-generation palladium catalyst. The less reactive chloro-compound requires a modern, highly active catalyst system with a bulky, electron-rich ligand to facilitate the difficult oxidative addition.[8][9]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)A moderate base like potassium carbonate is sufficient for the bromo substrate. A stronger, non-nucleophilic base like potassium phosphate is often required to promote the catalytic cycle effectively with less reactive aryl chlorides.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Both are common solvent systems. The choice can be catalyst-dependent, with many modern ligand systems showing excellent performance in ethereal or aromatic hydrocarbon solvents.
Temperature 80-90 °C100-110 °CThe higher C-Cl bond strength necessitates greater thermal energy to drive the oxidative addition to completion.
Reaction Time 4-8 hours12-24 hoursThe faster rate of oxidative addition for the C-Br bond leads to a significantly shorter reaction time to achieve full conversion.
Typical Yield >90%>85%With an optimized, modern catalyst system, high yields can be achieved for the chloro-compound, but the conditions are less forgiving than for its bromo counterpart.

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism involves three key stages. The primary difference in the cycles for our two substrates lies in the kinetics of the initial Oxidative Addition step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_note Reactivity Note pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Rate-Determining Step) pdiil_b Ar-Pd(II)L₂-R' pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-R' (Biaryl Product) pdiil_b->product arx Ar-X (Aryl Halide) arx->pdiil boronic R'-B(OH)₂ (Boronic Acid) boronic->pdiil_b base Base base->pdiil_b note The C-Br bond is weaker than the C-Cl bond. Therefore, Oxidative Addition is significantly faster for Methyl 2-bromo-4-formylbenzoate than for Methyl 2-chloro-4-formylbenzoate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for achieving successful Suzuki coupling with each substrate. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: Suzuki Coupling of Methyl 2-bromo-4-formylbenzoate

This procedure utilizes a classical palladium catalyst, suitable for the more reactive aryl bromide.

Protocol_Bromide start Start: Inert Atmosphere Setup reagents 1. Charge Reactor: - Methyl 2-bromo-4-formylbenzoate (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) start->reagents solvent 2. Add Solvents: - Degassed 1,4-Dioxane (to 0.2 M) - Degassed H₂O (25% of Dioxane volume) reagents->solvent reaction 3. Heat Reaction: - Stir vigorously at 90 °C solvent->reaction monitor 4. Monitor Progress: - Use TLC or LC-MS to track disappearance of starting material (4-8 h) reaction->monitor workup 5. Aqueous Workup: - Cool to RT, dilute with Ethyl Acetate - Wash with H₂O, then brine monitor->workup purify 6. Purify: - Dry organic layer (Na₂SO₄), filter, concentrate - Purify by flash column chromatography workup->purify end End: Isolated Product purify->end Protocol_Chloride start Start: Inert Atmosphere Setup reagents 1. Charge Reactor: - Methyl 2-chloro-4-formylbenzoate (1.0 equiv) - Phenylboronic Acid (1.5 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos Ligand (4.5 mol%) - K₃PO₄ (2.0 equiv) start->reagents solvent 2. Add Solvent: - Degassed Toluene (to 0.2 M) reagents->solvent reaction 3. Heat Reaction: - Stir vigorously at 110 °C solvent->reaction monitor 4. Monitor Progress: - Use TLC or LC-MS to track disappearance of starting material (12-24 h) reaction->monitor workup 5. Aqueous Workup: - Cool to RT, dilute with Ethyl Acetate - Wash with H₂O, then brine monitor->workup purify 6. Purify: - Dry organic layer (Na₂SO₄), filter, concentrate - Purify by flash column chromatography workup->purify end End: Isolated Product purify->end

Caption: Workflow for Suzuki coupling of the chloro-substrate.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand like SPhos (a Buchwald-type ligand) is used. The bulky and electron-donating nature of SPhos creates a highly active, coordinatively unsaturated Pd(0) species in situ, which is capable of cleaving the strong C-Cl bond. [8]* Base: K₃PO₄ is a stronger base than K₂CO₃ and is often more effective in promoting couplings with challenging aryl chlorides, particularly in anhydrous or nearly anhydrous solvent systems.

  • Solvent: Toluene is a high-boiling, non-coordinating solvent that is excellent for these types of catalyst systems and allows for the higher temperatures required for C-Cl activation.

Conclusion and Practical Recommendations

The choice between Methyl 2-bromo-4-formylbenzoate and Methyl 2-chloro-4-formylbenzoate for a Suzuki coupling reaction is a classic trade-off between reactivity and cost.

  • Methyl 2-bromo-4-formylbenzoate is the substrate of choice for rapid, reliable couplings under mild, well-established conditions. It is ideal for proof-of-concept syntheses, medicinal chemistry campaigns where speed is critical, and situations where complex or sensitive coupling partners might not tolerate harsher conditions.

  • Methyl 2-chloro-4-formylbenzoate , while significantly less reactive, is often more economical and readily available on a large scale. Its use is feasible and can be highly efficient, but it requires careful selection and optimization of modern, specialized palladium catalyst systems. Researchers must be prepared for higher temperatures, longer reaction times, and potentially more rigorous screening of ligands and bases to achieve a successful outcome.

Ultimately, a deep understanding of the mechanistic principles governing the Suzuki-Miyaura reaction empowers chemists to make informed decisions, transforming a potential synthetic challenge into a predictable and successful transformation.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 595(1-2), 125-136. [Link]

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Comparative

A Comparative Guide to Palladium Catalysts for Cross-Coupling with Methyl 2-bromo-4-formylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. Methyl 2-bromo-4-formylb...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. Methyl 2-bromo-4-formylbenzoate is a valuable trifunctional intermediate, possessing three distinct reactive sites that allow for sequential and regioselective modifications. The ability to selectively perform cross-coupling reactions at the bromo-position is paramount for the synthesis of novel biaryl, vinyl, and amino-substituted benzaldehyde derivatives, which are key scaffolds in numerous pharmaceutical agents and advanced materials.

This guide provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions with Methyl 2-bromo-4-formylbenzoate. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in optimizing their synthetic strategies.

The Strategic Importance of Cross-Coupling with Methyl 2-bromo-4-formylbenzoate

The inherent challenge and opportunity in utilizing Methyl 2-bromo-4-formylbenzoate lie in its electronic and steric properties. The presence of two electron-withdrawing groups (the ester and the aldehyde) can influence the reactivity of the aryl bromide. Furthermore, the ortho-ester group introduces steric hindrance that can impact the efficiency of the catalytic cycle. A successful cross-coupling strategy must therefore employ a catalyst system that is sufficiently active to overcome these challenges while maintaining high selectivity and functional group tolerance.

I. The Suzuki-Miyaura Reaction: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction's popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives.[2][3]

A. Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of palladium precursor and ligand is critical for achieving high yields in the Suzuki-Miyaura coupling of Methyl 2-bromo-4-formylbenzoate. The following table summarizes the performance of several common catalyst systems based on analogous reactions with structurally similar aryl bromides.[4][5]

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9512-2475-85A classic, reliable catalyst; may require longer reaction times for sterically hindered substrates.
PdCl₂(dppf)K₃PO₄1,4-Dioxane808-1685-95Dppf is a robust ligand that often provides high yields and good functional group tolerance.[6]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10010-18>90SPhos is a bulky, electron-rich ligand ideal for challenging substrates.[4]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1008-12>95XPhos is another highly effective Buchwald ligand for difficult couplings.
B. Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of ligand influences the rates of these elementary steps, thereby affecting the overall efficiency of the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation R-B(OR)₂ Ar_Pd_R Ar-Pd(II)-R(L)₂ PdII_complex->Ar_Pd_R Base Base Base->PdII_complex Activates Boronic Acid Ar_Pd_R->Pd0 Regenerates Catalyst RedElim Reductive Elimination Product Ar-R Ar_Pd_R->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-formylbenzoate with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • Methyl 2-bromo-4-formylbenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 2-bromo-4-formylbenzoate, the arylboronic acid, and cesium carbonate.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. The Mizoroki-Heck Reaction: Forming C(sp²)–C(sp²) Bonds with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, providing access to a wide range of substituted styrenes and other vinylated aromatics.[8][9] This reaction is particularly useful for introducing vinyl groups that can be further elaborated.

A. Comparative Performance of Palladium Catalysts in Heck Coupling

The efficiency of the Heck reaction is highly dependent on the catalyst, base, and solvent system. For a substrate like Methyl 2-bromo-4-formylbenzoate, a robust catalyst is needed to achieve good yields.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(OAc)₂ / PPh₃Et₃NDMF100-12012-2460-75A classic system, but may suffer from lower yields with electron-deficient aryl bromides.[10]
PdCl₂(PPh₃)₂Na₂CO₃Acetonitrile80-10010-1870-85A stable precatalyst that can be effective for a range of substrates.
Pd(OAc)₂ / PCy₃K₂CO₃DMA120-1408-1680-90The electron-rich and bulky PCy₃ ligand can improve catalytic activity.
Herrmann's CatalystNaOAcNMP130-1506-12>90A highly stable palladacycle catalyst known for its high turnover numbers.
B. Mechanistic Insight: The Mizoroki-Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[11] The regioselectivity of the alkene insertion is a key consideration in this reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Migratory_Insertion Migratory Insertion Pd_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PdII_complex->Pd_Alkyl Alkene_Coord Alkene Coordination Alkene Alkene Alkene->PdII_complex Pd_Alkyl->Pd0 Regenerates Catalyst Beta_Hydride β-Hydride Elimination Product Ar-CH=CH-R Pd_Alkyl->Product Base Base Base->Pd_Alkyl Assists in catalyst regeneration Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Deprotonation Deprotonation Pd_Amido Ar-Pd(II)-NR₂(L)₂ PdII_complex->Pd_Amido Amine_Coord Amine Coordination R₂NH Amine Amine Amine->PdII_complex Base Base Base->PdII_complex Pd_Amido->Pd0 Regenerates Catalyst RedElim Reductive Elimination Product Ar-NR₂ Pd_Amido->Product

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Substituted Bromobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted benzaldehydes are indispensable building...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted benzaldehydes are indispensable building blocks. Their dual reactivity, stemming from the aldehyde functional group and the substituents on the aromatic ring, allows for a diverse array of chemical transformations. Among these, bromobenzaldehydes are of particular interest, offering a reactive handle for cross-coupling reactions while the aldehyde participates in nucleophilic additions and redox reactions.

Understanding the kinetics of these reactions is paramount for efficient process development, optimization, and the rational design of synthetic pathways. This guide provides an in-depth, objective comparison of the reaction kinetics of ortho-, meta-, and para-substituted bromobenzaldehydes in three key transformations: oxidation, Suzuki-Miyaura coupling, and nucleophilic addition. By synthesizing technical data with mechanistic insights, this document aims to equip researchers with the knowledge to predict and control the reactivity of these versatile intermediates.

The Decisive Influence of Substituent Position: Electronic and Steric Effects

The reactivity of a substituted bromobenzaldehyde is fundamentally governed by the interplay of electronic and steric effects imparted by the bromine atom and any other substituents. These effects manifest differently depending on the reaction type and the position of the substituent relative to the reactive center.

Electronic Effects: The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, through resonance, bromine can act as a weak electron-donating group (+M). The net electronic effect is a combination of these opposing forces and is highly dependent on the substituent's position (ortho, meta, or para). The Hammett equation provides a quantitative measure of these electronic effects, with the substituent constant (σ) and the reaction constant (ρ) revealing the sensitivity of a reaction to electronic perturbations.[1][2][3]

Steric Effects: The sheer physical presence of the bromine atom, particularly at the ortho position, can significantly hinder the approach of reagents to the aldehyde functional group or the carbon-bromine bond. This steric hindrance can dramatically decrease reaction rates, often overriding electronic effects.[4]

Below, we delve into the specific kinetic consequences of these effects in three distinct and synthetically important reaction classes.

I. Oxidation of Bromobenzaldehydes

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The kinetics of this reaction for substituted benzaldehydes are often studied to probe electronic effects.

Comparative Kinetic Data

Conversely, in oxidations involving a nucleophilic attack on the carbonyl carbon as the rate-determining step, electron-withdrawing groups are expected to accelerate the reaction.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-ClOxidation with BTMACB0.55[4]
HOxidation with BTMACB1.00[4]
p-CH₃Oxidation with BTMACB2.51[4]
p-OCH₃Oxidation with BTMACB6.31[4]
p-NO₂Oxidation with BTMACB1.62[4]

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.

Based on the known electronic effects of bromine, we can predict the following reactivity trend for the oxidation of bromobenzaldehydes:

para > meta > ortho

The para-isomer is expected to be the most reactive due to the electron-withdrawing nature of the bromine activating the aldehyde group towards oxidation, with minimal steric hindrance. The meta-isomer would experience a slightly weaker activating effect. The ortho-isomer is predicted to be the least reactive due to significant steric hindrance from the adjacent bromine atom, impeding the approach of the oxidizing agent.

Experimental Protocol: Kinetic Analysis of Bromobenzaldehyde Oxidation via UV-Vis Spectroscopy

This protocol outlines a general method for determining the pseudo-first-order rate constants for the oxidation of substituted bromobenzaldehydes.

  • Solution Preparation:

    • Prepare a stock solution of the oxidizing agent (e.g., benzyltrimethylammonium chlorobromate) of known concentration in a suitable solvent (e.g., aqueous acetic acid).

    • Prepare individual stock solutions of ortho-, meta-, and para-bromobenzaldehyde of known concentrations in the same solvent system.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions and a UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a large excess of the bromobenzaldehyde solution with the oxidizing agent solution to ensure pseudo-first-order conditions.

    • Immediately begin monitoring the decrease in absorbance of the oxidizing agent at its λ_max over time.

    • Record the absorbance at regular intervals until the reaction is at least 80% complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment with different concentrations of the bromobenzaldehyde to determine the reaction order with respect to the aldehyde and calculate the second-order rate constant (k₂ = k_obs / [bromobenzaldehyde]).

Oxidation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Oxidant & Bromobenzaldehydes) B Equilibrate Solutions & Spectrophotometer A->B C Mix Reactants in Cuvette (Pseudo-first-order) B->C D Monitor Absorbance vs. Time C->D E Plot ln(A) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂) F->G

Caption: Workflow for the kinetic analysis of bromobenzaldehyde oxidation.

II. Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reactivity of the aryl bromide is a critical factor in the success of this reaction.

Comparative Kinetic Data

Direct comparative kinetic data for the Suzuki coupling of the three isomeric bromobenzaldehydes is scarce. However, studies on related substituted aryl bromides provide a strong basis for predicting their relative reactivities. The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] This step is generally accelerated by electron-withdrawing groups on the aryl halide.

A study on the Suzuki-Miyaura coupling of p-bromobenzaldehyde with phenylboronic acid has reported rate constants under specific conditions. While data for the ortho and meta isomers under the same conditions is not available, the general trend for substituted aryl bromides is:

para > meta > ortho

  • para-Bromobenzaldehyde: The aldehyde group at the para position acts as an electron-withdrawing group, activating the C-Br bond towards oxidative addition. Steric hindrance is minimal, leading to the highest reaction rate.[7]

  • meta-Bromobenzaldehyde: The electron-withdrawing effect of the aldehyde group is still present but less pronounced at the meta position. Steric hindrance is also minimal.

  • ortho-Bromobenzaldehyde: Despite the potential for electronic activation, the significant steric hindrance from the adjacent aldehyde group severely impedes the approach of the bulky palladium catalyst to the C-Br bond, drastically reducing the reaction rate.[8][9]

Hammett plots for the Suzuki coupling of substituted aryl bromides generally show a positive ρ value, confirming that electron-withdrawing groups accelerate the reaction.[10][11]

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS

This protocol describes a method for monitoring the progress of a Suzuki coupling reaction to determine the reaction kinetics.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromobenzaldehyde isomer, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Add a degassed solvent (e.g., toluene/water mixture).

    • Include an internal standard (e.g., dodecane) for quantitative analysis.

  • Kinetic Monitoring:

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start a timer.

    • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.

    • Quench each aliquot by adding it to a vial containing a small amount of cold diethyl ether and water.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the concentration of the bromobenzaldehyde reactant and the biaryl product by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the bromobenzaldehyde versus time to determine the initial reaction rate.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.

Suzuki_Workflow cluster_setup Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Analysis A Combine Reactants, Catalyst, Base & Solvent (Inert Atmosphere) B Heat Reaction & Start Timer A->B C Withdraw & Quench Aliquots at Intervals B->C D Analyze Aliquots by GC-MS C->D E Quantify Reactant & Product Concentrations D->E F Plot Concentration vs. Time & Determine Rate Constant E->F

Caption: Workflow for the kinetic analysis of Suzuki-Miyaura coupling.

III. Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the aldehyde is a cornerstone of carbonyl chemistry. The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate.

Comparative Kinetic Data

The rate of nucleophilic addition to substituted benzaldehydes is highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the reaction.[4]

While a complete set of kinetic data for a single nucleophile with all three bromobenzaldehyde isomers is not available in the surveyed literature, a Hammett plot for the condensation of substituted benzaldehydes with Meldrum's acid (a nucleophilic addition-condensation reaction) shows a positive ρ value of 1.226.[10] This indicates that electron-withdrawing groups enhance the reaction rate.

Based on this principle, the expected order of reactivity for the nucleophilic addition to bromobenzaldehydes is:

ortho ≈ para > meta

  • ortho- and para-Bromobenzaldehyde: The bromine atom at these positions exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack. The steric hindrance of the ortho-bromine may slightly retard the rate compared to the para-isomer, but the electronic activation is substantial.

  • meta-Bromobenzaldehyde: The inductive effect of the bromine at the meta position is less pronounced, resulting in a lower rate of nucleophilic addition compared to the ortho and para isomers.

It is important to note that for very bulky nucleophiles, the steric hindrance of the ortho-bromine could become the dominant factor, leading to a significant decrease in the reaction rate. Studies on the Grignard reaction with benzaldehydes suggest that the mechanism can be complex, and reaction rates can be extremely fast, sometimes approaching the diffusion-controlled limit.[3][12]

Experimental Protocol: Kinetic Study of Cyanide Addition via Potentiometry

The addition of cyanide to aldehydes to form cyanohydrins is a classic nucleophilic addition reaction. The kinetics can be monitored by tracking the consumption of cyanide ions using an ion-selective electrode.

  • Solution Preparation:

    • Prepare a buffered solution (e.g., pH 9-10) to maintain a constant pH, as the concentration of the active nucleophile, CN⁻, is pH-dependent.

    • Prepare a stock solution of the bromobenzaldehyde isomer in a suitable solvent that is miscible with the buffer (e.g., ethanol).

    • Prepare a stock solution of potassium cyanide (KCN) in the buffer.

  • Kinetic Measurement:

    • Place the buffered bromobenzaldehyde solution in a thermostatted reaction vessel.

    • Immerse a cyanide ion-selective electrode and a reference electrode in the solution and allow the potential to stabilize.

    • Initiate the reaction by adding a small volume of the KCN stock solution and start a timer.

    • Record the electrode potential at regular intervals.

  • Data Analysis:

    • Convert the potential readings to cyanide concentration using a calibration curve.

    • Plot the concentration of cyanide versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • By varying the initial concentrations of the reactants, determine the reaction order and the rate constant.

Nucleophilic_Addition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffered Solutions (Bromobenzaldehyde & KCN) B Equilibrate Reactant Solution & Electrodes A->B C Initiate Reaction by Adding KCN B->C D Record Electrode Potential vs. Time C->D E Convert Potential to [CN⁻] D->E F Plot [CN⁻] vs. Time E->F G Determine Initial Rate & Rate Constant F->G

Caption: Workflow for the kinetic analysis of cyanide addition.

Conclusion

The reactivity of substituted bromobenzaldehydes is a nuanced interplay of electronic and steric effects that are highly dependent on the reaction type and the position of the bromine substituent.

  • In oxidation and Suzuki-Miyaura coupling , where the reaction often involves the C-Br bond or is sensitive to electron density on the aromatic ring, the reactivity generally follows the order para > meta > ortho . The ortho isomer is significantly less reactive in Suzuki coupling due to steric hindrance.

  • In nucleophilic addition to the carbonyl group, electronic activation is the dominant factor, leading to a predicted reactivity order of ortho ≈ para > meta , assuming the nucleophile is not exceptionally bulky.

This guide provides a framework for understanding and predicting the kinetic behavior of these important synthetic intermediates. The detailed experimental protocols offer a starting point for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and the development of more efficient and robust synthetic methodologies.

References

  • Catalysis Science & Technology, 2014, 4, 2634-2643.
  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
  • Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. The Journal of Organic Chemistry, 65(5), 1188–1192.
  • Ashby, E. C., & Smith, R. S. (1982). Kinetics and mechanism of a one-step alternative to the Grignard reaction. Journal of the Chemical Society, Perkin Transactions 2, (11), 1469-1474.
  • Hammett equ
  • Determination of Mechanism in Chemistry. csbsju.edu.
  • Unit 4: Free Energy Rel
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Chem 115 Myers.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • Hammett plot for oxidative addition of aryl chlorides to 1
  • Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites.
  • A Comparative Guide to the Kinetic Studies of Substitution Reactions on 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • Addition of cyanide ions to aromatic aldehydes: a competition method for the determination of equilibrium constants of nucleophilic addition reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Hammett plot of competitive reactions of phenylboronic acid with...

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Comparative

A Strategic Guide to Reagent Selection: Methyl 2-bromo-4-formylbenzoate vs. 2-bromo-4-formylbenzoic Acid

For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. This guide provides an in-depth comparison of two closely related, yet functionally distinct, building blocks: Methyl 2-bromo-4-formylbenzoate and its parent, 2-bromo-4-formylbenzoic acid . We will explore the nuanced advantages of the methyl ester, substantiated by chemical principles and practical applications, to empower chemists to make the most strategic choice for their specific synthetic challenges.

At a Glance: A Tale of Two Functional Groups

The core difference between these two reagents lies in the carboxyl functionality: one is a methyl ester, the other a free carboxylic acid. This seemingly minor variation has profound implications for reactivity, solubility, and overall synthetic strategy. While both molecules offer a brominated aromatic ring ripe for cross-coupling and an aldehyde for nucleophilic attack, the presence of an acidic proton in the carboxylic acid introduces a layer of complexity that is elegantly circumvented by the use of its methyl ester.

PropertyMethyl 2-bromo-4-formylbenzoate2-bromo-4-formylbenzoic acid
Molecular Formula C₉H₇BrO₃C₈H₅BrO₃
Molecular Weight 243.05 g/mol [1]243.02 g/mol
Appearance White to cream crystalline powderSolid
Key Feature Carboxylic acid is "protected" as a methyl esterContains a free, acidic carboxylic acid group
Solubility More soluble in common aprotic organic solvents (DCM, THF, EtOAc)Less soluble in non-polar organic solvents; soluble in polar protic solvents and aqueous base

The Core Advantage: Chemoselectivity and the Power of Protection

In multi-step organic synthesis, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount. The primary advantage of Methyl 2-bromo-4-formylbenzoate is that the methyl ester acts as a robust, built-in protecting group for the carboxylic acid.

The acidic proton of a carboxylic acid (pKa ≈ 4-5) is incompatible with a vast array of common and powerful reagents used in modern synthesis. This includes:

  • Organometallic Reagents: Grignard reagents (R-MgX) and organolithiums (R-Li) are strong bases that will be instantly quenched by the acidic proton, consuming the reagent and preventing the desired reaction at the aldehyde or bromo- functionalities.

  • Strong Bases: Reagents like Lithium diisopropylamide (LDA), sodium hydride (NaH), and alkoxides will deprotonate the acid, forming a carboxylate. This alters the electronic properties of the molecule and can prevent or complicate subsequent reactions.[2]

  • Certain Reducing Agents: Some hydride reagents can react with the carboxylic acid.

By using Methyl 2-bromo-4-formylbenzoate, the chemist gains access to a much broader toolbox of synthetic transformations that can be performed on the aldehyde and bromo- positions without interference from an acidic proton. The ester is generally stable to these conditions and can be hydrolyzed back to the carboxylic acid in a dedicated, final step if required.

Caption: Strategic reagent selection workflow.

Practical Advantages in the Laboratory

Beyond theoretical reactivity, the choice of the methyl ester brings tangible benefits to the bench.

  • Enhanced Solubility: Esters are significantly more soluble in a wide range of common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) compared to their carboxylic acid counterparts. This often allows for reactions to be run under homogeneous conditions, leading to more reliable kinetics, easier monitoring by techniques like Thin Layer Chromatography (TLC), and potentially higher yields.

  • Simplified Purification: The lower polarity of the methyl ester generally simplifies purification by silica gel column chromatography. Carboxylic acids, being highly polar, tend to streak on silica columns and often require the addition of an acid (like acetic acid) to the eluent, which can complicate fraction analysis and solvent removal.

  • Stability and Handling: While both compounds are stable, the ester avoids the potential for self-catalyzed side reactions that can sometimes occur with acidic compounds under thermal stress.

When is the Acid the Right Choice?

Despite the clear advantages of the ester in many scenarios, 2-bromo-4-formylbenzoic acid holds its own merit, primarily in the name of synthetic efficiency .

  • Directness: If the final desired molecule contains the free carboxylic acid, using the acid as the starting material eliminates the need for a final hydrolysis step. This saves one synthetic step, reducing reagent cost, time, and potential yield loss associated with the deprotection.

  • Purification by Extraction: The acidic nature of the molecule can be exploited for purification. By washing an organic solution with an aqueous base (e.g., NaHCO₃), the carboxylic acid is converted to its water-soluble carboxylate salt and extracted into the aqueous layer, effectively separating it from non-acidic impurities.

Experimental Protocols

To provide a practical context, we describe the standard procedures for the interconversion of these two compounds.

Protocol 1: Esterification of 2-bromo-4-formylbenzoic acid

This protocol demonstrates the synthesis of the methyl ester from the acid, a common procedure known as Fischer Esterification.[3]

Reaction: Br(CHO)C₆H₃COOH + CH₃OH --[H₂SO₄ (cat.)]--> Br(CHO)C₆H₃COOCH₃ + H₂O

Procedure:

  • Suspend 2-bromo-4-formylbenzoic acid (1.0 eq) in anhydrous methanol (typically serving as both reagent and solvent, ~0.2-0.5 M).

  • To the stirred suspension, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).[4]

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.[4]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid and any unreacted carboxylic acid.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Methyl 2-bromo-4-formylbenzoate, which can be further purified by column chromatography or recrystallization.

Caption: Standard workflow for Fischer Esterification.

Protocol 2: Hydrolysis of Methyl 2-bromo-4-formylbenzoate

This protocol describes the "deprotection" step to regenerate the carboxylic acid from the methyl ester.

Reaction: Br(CHO)C₆H₃COOCH₃ + NaOH --[H₂O/THF]--> Br(CHO)C₆H₃COONa --[HCl]--> Br(CHO)C₆H₃COOH

Procedure:

  • Dissolve Methyl 2-bromo-4-formylbenzoate (1.0 eq) in a mixture of THF and water.

  • Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 1.5-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of aqueous HCl (e.g., 1M or 2M).

  • The carboxylic acid product will typically precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-bromo-4-formylbenzoic acid.

Conclusion: A Strategic Decision

The choice between Methyl 2-bromo-4-formylbenzoate and 2-bromo-4-formylbenzoic acid is a classic example of strategic planning in synthesis.

  • Choose Methyl 2-bromo-4-formylbenzoate for complex, multi-step syntheses where chemoselectivity is crucial. It provides operational simplicity, broad reagent compatibility, and streamlined purification, making it the superior choice when employing organometallic or other base-sensitive reagents.

  • Choose 2-bromo-4-formylbenzoic acid for more direct synthetic routes where the final target is the carboxylic acid itself and all planned reaction steps are compatible with the free acid. This approach maximizes efficiency and atom economy by avoiding protection and deprotection steps.

By understanding the fundamental reactivity and practical implications of the ester and acid functionalities, researchers can design more robust and efficient synthetic pathways, accelerating the discovery and development of novel molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid 97.
  • ResearchGate. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Methyl 4-formylbenzoate and 4-carboxybenzaldehyde.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid?.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Apollo Scientific. (n.d.). Methyl 2-bromo-4-formylbenzoate.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • ResearchGate. (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • AOBChem USA. (n.d.). 2-bromo-4-formylbenzoic acid.
  • BenchChem. (n.d.). Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates.
  • BLD Pharm. (n.d.). 90001-44-8|2-Bromo-4-formylbenzoic acid.
  • ChemicalBook. (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • BenchChem. (n.d.). A Comparative Analysis of Methyl 4-formylbenzoate and Other Benzaldehyde Derivatives for Researchers and Drug Development Profes.
  • PubChem. (n.d.). Methyl 4-bromo-2-formylbenzoate.
  • CAMEO Chemicals - NOAA. (n.d.). METHYL-P-FORMYLBENZOATE.
  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.

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Validation

A Researcher's Guide to Regioselective Transformations of Methyl 2-bromo-4-formylbenzoate

Welcome to an in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of synthetic strategies involving Methyl 2-bromo-4-formylb...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of synthetic strategies involving Methyl 2-bromo-4-formylbenzoate, a versatile trifunctional building block. Our focus is to dissect the regioselectivity of its key reactive sites, offering both theoretical grounding and practical, data-supported protocols to empower your synthetic design.

Methyl 2-bromo-4-formylbenzoate presents a fascinating challenge in regiocontrol. The molecule possesses three distinct and electronically different functional groups: a methyl ester, a formyl (aldehyde) group, and a bromo substituent on the aromatic ring. The interplay of their electronic effects dictates the reactivity of the molecule, making a nuanced understanding of reaction conditions paramount for achieving desired synthetic outcomes. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Visualizing the Field of Play: Reactive Sites

The key to mastering the chemistry of Methyl 2-bromo-4-formylbenzoate lies in recognizing its primary reactive zones. Each site offers a unique handle for molecular elaboration, provided the correct chemical tools are employed.

Caption: Key reactive sites on Methyl 2-bromo-4-formylbenzoate.

Targeted Reactions at the C-Br Bond: Cross-Coupling Strategies

The carbon-bromine bond is arguably the most versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The Suzuki-Miyaura coupling is a flagship reaction in this class, prized for its functional group tolerance.[1]

The Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2] Its power lies in its chemoselectivity; under standard palladium-catalyzed conditions, the aldehyde and ester functionalities remain untouched. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-formylbenzoate with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-bromo-4-formylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/H₂O (4:1) or DME/H₂O (4:1). Add a base, such as 2M aqueous Na₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Data Summary: Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9012~85-90Exclusive at C-Br
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1004>95Exclusive at C-Br

Note: Yields are representative and can vary based on substrate and precise conditions.

Suzuki_Cycle pd0 Pd(0)L2 add Oxidative Addition pd0->add Ar-Br pd_complex Ar-Pd(II)-Br(L2) add->pd_complex trans Transmetalation pd_complex->trans pd_r Ar-Pd(II)-R(L2) trans->pd_r - Br- r_b R-B(OH)2 + Base r_b->trans elim Reductive Elimination pd_r->elim elim->pd0 Regenerated Catalyst product Ar-R elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Chemoselective Reactions at the Formyl Group

The aldehyde is the most electrophilic carbonyl group in the molecule, making it a prime target for nucleophilic attack. The key challenge is to modify it without affecting the less reactive methyl ester.

Selective Reduction of the Aldehyde

The reduction of an aldehyde to a primary alcohol in the presence of an ester is a classic example of chemoselectivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both functional groups. In contrast, sodium borohydride (NaBH₄) is a much milder agent and is highly selective for aldehydes and ketones over esters under standard conditions.[4][5]

Causality: The greater electrophilicity of the aldehyde carbonyl carbon makes it more susceptible to attack by the mild nucleophile, BH₄⁻.[6] The ester carbonyl is less electrophilic due to resonance donation from the adjacent oxygen atom, and thus requires a more potent reducing agent for reaction.

Experimental Protocol: Selective Reduction with Sodium Borohydride

  • Dissolution: Dissolve Methyl 2-bromo-4-formylbenzoate (1.0 eq) in a protic solvent like Methanol or Ethanol at 0 °C (ice bath).

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor progress by TLC, observing the disappearance of the starting material.

  • Quenching and Workup: Slowly quench the reaction by adding acetone or 1M HCl until effervescence ceases. Remove the organic solvent under reduced pressure.

  • Extraction: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the desired alcohol.

Data Summary: Comparison of Reducing Agents

Reducing AgentSolventTemp (°C)Product(s)Selectivity
NaBH₄ MeOH04-(hydroxymethyl) derivative>98% for Aldehyde
LiAlH₄ THF0 to RTDiol (reduction of both CHO and COOMe)Poor
NaBH(OAc)₃ DCERT4-(hydroxymethyl) derivativeHigh, but slower than NaBH₄

Advanced Strategies: Directed ortho-Metalation (DoM)

For researchers looking to introduce a fourth substituent onto the aromatic ring with high precision, Directed ortho-Metalation (DoM) is a powerful tool. This reaction utilizes a "Directed Metalation Group" (DMG) to chelate a strong organolithium base, directing deprotonation to the adjacent ortho position.[7]

In Methyl 2-bromo-4-formylbenzoate, the methyl ester group is a more effective DMG than the bromo substituent.[8][9] Therefore, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will selectively deprotonate the C3 position, ortho to the ester. The resulting aryllithium species can then be trapped with a variety of electrophiles.

Causality: The organolithium base coordinates to the Lewis basic oxygen atoms of the ester group. This pre-complexation brings the base into close proximity to the C3 proton, leading to a kinetically favored deprotonation at this site over other aromatic protons.[10]

DoM_Mechanism cluster_steps Directed ortho-Metalation Workflow start Methyl 2-bromo-4-formylbenzoate + LDA, THF, -78°C intermediate Aryllithium Intermediate (Lithiation at C3) start->intermediate Coordination & Deprotonation quench Quench with Electrophile (E+) (e.g., MeI, TMSCl, CO2) intermediate->quench Nucleophilic Attack product 3-Substituted Product quench->product

Caption: Workflow for Directed ortho-Metalation of the substrate.

Experimental Protocol: DoM and Trapping with an Electrophile (e.g., Iodomethane)

  • Base Preparation: In a flame-dried, three-neck flask under Argon, prepare LDA in situ. Add n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Lithiation: Slowly add a solution of Methyl 2-bromo-4-formylbenzoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours.

  • Electrophilic Trap: Add iodomethane (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to isolate the C3-methylated product.

Concluding Synthesis: A Decision-Making Framework

The choice of reaction pathway depends entirely on the desired regiochemical outcome.

  • For modification at C2 (the bromo position): Employ palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. These conditions are highly selective and tolerate the other functional groups.

  • For selective modification of the aldehyde: Use mild reducing agents like NaBH₄ for conversion to an alcohol. For other transformations like Wittig reactions or reductive aminations, the aldehyde will react preferentially due to its higher electrophilicity.

  • For substitution at the C3 position: Utilize Directed ortho-Metalation with a strong, non-nucleophilic base like LDA, followed by trapping with an appropriate electrophile.

By understanding the underlying principles of reactivity and selectivity, researchers can harness the full synthetic potential of Methyl 2-bromo-4-formylbenzoate as a versatile scaffold for the construction of complex molecules.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

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  • Royal Society of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

  • Harvard University. Directed Ortho Metalation. [Link]

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Comparative

A Comparative Guide to the Computational Analysis of Electronic Effects in Methyl 2-bromo-4-formylbenzoate

In the landscape of medicinal chemistry and materials science, a molecule's reactivity and interaction profile are dictated by the subtle interplay of its electronic architecture. Methyl 2-bromo-4-formylbenzoate, a subst...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, a molecule's reactivity and interaction profile are dictated by the subtle interplay of its electronic architecture. Methyl 2-bromo-4-formylbenzoate, a substituted aromatic ester, serves as an exemplary case study for exploring these electronic effects. With three distinct functional groups—a bromo, a formyl, and a methyl ester group—appended to a benzene ring, this molecule presents a rich canvas of inductive and resonance effects that are pivotal for its role as a synthetic intermediate.[1] Understanding the distribution of electron density, the location of reactive sites, and the energy of frontier orbitals is paramount for predicting its behavior in complex synthetic pathways.

This guide provides a comparative analysis of computational methods to elucidate the electronic properties of Methyl 2-bromo-4-formylbenzoate. We will delve into two foundational quantum chemical methods, Hartree-Fock (HF) theory and Density Functional Theory (DFT), to dissect the molecule's electronic landscape. Our objective is to not only present the data but to also explain the causality behind the choice of methods and the interpretation of the results, offering researchers a robust framework for their own computational investigations.

Pillar 1: Foundational Computational Methodologies

The journey into the electronic heart of a molecule begins with selecting the right computational tools. The choice of method is a critical decision, balancing computational expense with the desired accuracy. For our analysis, we compare a classic ab initio method with a more modern and widely used approach.

Hartree-Fock (HF) Theory: A Baseline Approach

Hartree-Fock is a cornerstone of quantum chemistry.[2] It approximates the many-electron wavefunction of a molecule as a single Slater determinant, providing a foundational, albeit simplified, picture of the electronic structure.[3] Its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other.[4] Despite this, HF serves as an invaluable baseline for comparison, offering qualitative insights at a lower computational cost.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent method for electronic structure calculations in chemistry and materials science. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.[3][5] A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation.[4] This approach provides a more accurate description than HF theory, making it generally more reliable for quantitative predictions.[4] For this guide, we employ the widely-used B3LYP functional, which offers a robust balance of accuracy and efficiency for organic molecules.[6][7]

A variety of powerful software packages are available to perform these calculations, including Gaussian, ORCA, and the Schrödinger Suite.[8][9][10]

Pillar 2: A Comparative Analysis of Electronic Properties

With our methods established, we now apply them to dissect the electronic character of Methyl 2-bromo-4-formylbenzoate. The first essential step in any analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization.

Workflow for Computational Analysis

The following diagram outlines the logical flow of our computational investigation, from initial structure input to the detailed analysis of electronic properties.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Input Input Molecule Structure (Methyl 2-bromo-4-formylbenzoate) Method Select Method (DFT: B3LYP/6-311++G(d,p) vs. HF/6-31G*) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO Analysis) Freq->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP Mapping) Freq->MEP NBO Natural Bond Orbital (NBO Analysis) Freq->NBO

Caption: Workflow for the computational analysis of Methyl 2-bromo-4-formylbenzoate.

A. Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11][12] The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).[13] The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitability.

All three substituents on the benzene ring—bromo, formyl, and ester—are electron-withdrawing groups (EWGs), which are expected to lower the energies of both the HOMO and LUMO.[14][15] This is because they pull electron density away from the aromatic π-system.

ParameterDFT (B3LYP/6-311++G(d,p))Hartree-Fock (HF/6-31G*)
HOMO Energy (eV) -7.58-8.92
LUMO Energy (eV) -2.45-0.85
HOMO-LUMO Gap (eV) 5.138.07
Table 1. Comparison of calculated Frontier Molecular Orbital energies.

The data clearly shows that both methods predict a stable molecule with a significant HOMO-LUMO gap. DFT, which includes electron correlation, typically predicts a smaller and more realistic gap compared to HF theory.[16] The low energy of the LUMO, particularly in the DFT result, highlights the molecule's susceptibility to nucleophilic attack, a key aspect of its reactivity.

B. Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[17] It is an invaluable tool for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[18][19]

For Methyl 2-bromo-4-formylbenzoate, we anticipate:

  • Highly Negative Regions (Red/Yellow): Located around the electronegative oxygen atoms of the formyl and ester carbonyl groups. These are the primary sites for interaction with electrophiles.

  • Highly Positive Regions (Blue): Located around the hydrogen atom of the formyl group and, to a lesser extent, the protons on the aromatic ring. The carbon atoms of the carbonyl groups are also highly electron-deficient and thus prime targets for nucleophiles.

  • Neutral Regions (Green): The carbon framework of the benzene ring will show a more neutral potential, though influenced by the attached groups.

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

This visualization confirms that the most reactive sites for nucleophilic attack are the carbonyl carbons of the formyl and ester groups, a critical piece of information for drug development professionals designing new synthetic routes.

C. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized "natural bond orbitals."[20][21] This allows us to quantify the partial charges on each atom and analyze delocalization effects through donor-acceptor interactions.[22][23]

AtomDFT Natural Charge (e)HF Natural Charge (e)
Br -0.05-0.11
C (Formyl) +0.48+0.55
O (Formyl) -0.59-0.68
C (Ester C=O) +0.81+0.95
O (Ester C=O) -0.62-0.71
O (Ester O-CH3) -0.51-0.60
C-2 (ipso-Br) +0.10+0.15
C-4 (ipso-CHO) +0.18+0.25
Table 2. Comparison of calculated Natural Bond Orbital (NBO) charges on key atoms.

Both methods show a consistent picture. The carbonyl carbons of the ester and formyl groups bear significant positive charges, confirming them as highly electrophilic centers. The oxygen atoms are, as expected, strongly negative. The bromine atom is only slightly negative, reflecting the competing influences of its electronegativity (inductive withdrawal) and the donation of its lone pairs into the ring (resonance donation). The NBO charges from the HF calculation are consistently larger in magnitude, a common artifact of the method's tendency to overestimate ionicity compared to DFT.

NBO analysis also reveals hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding π* orbitals of the aromatic ring, which contributes to the overall electronic structure.

Pillar 3: Verifiable Protocols and Conclusion

To ensure the trustworthiness and reproducibility of this analysis, we provide a detailed protocol for a representative calculation.

Experimental Protocol: DFT Geometry Optimization and NBO Analysis

This protocol outlines the steps for a typical calculation using the Gaussian software package, a widely used tool in computational chemistry.[10]

  • Molecule Building:

    • Construct the 3D structure of Methyl 2-bromo-4-formylbenzoate using a molecular editor such as GaussView or Avogadro.[24]

    • Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Create a Gaussian input file (.gjf or .com).

    • Route Section (# line): Specify the calculation type. For our DFT analysis, this would be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

      • Pop=NBO: Requests a full Natural Bond Orbital analysis.[20]

    • Title Section: Provide a brief description of the calculation.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet ground state).

    • Coordinate Section: Paste the Cartesian coordinates from the molecule builder.

  • Execution and Analysis:

    • Submit the input file to the Gaussian program.

    • Upon completion, open the output file (.log or .out).

    • Verify Optimization: Search for "Optimization completed."

    • Verify Minimum: Check the frequency calculation results to ensure there are no negative (imaginary) frequencies.

    • Extract Data: Locate the NBO analysis section to find atomic charges, bond orders, and donor-acceptor interactions. Find the orbital energies section to identify the HOMO and LUMO energies.

    • Visualize Results: Use software like GaussView to visualize the optimized geometry, molecular orbitals (HOMO/LUMO), and the MEP surface.

Concluding Insights

This comparative guide demonstrates the power of computational chemistry to dissect the complex electronic effects within a multifunctional organic molecule. Both Hartree-Fock and Density Functional Theory provide a coherent, albeit quantitatively different, picture of the electronic landscape of Methyl 2-bromo-4-formylbenzoate.

  • Qualitative Agreement: Both methods correctly identify the key electronic features: the strong electrophilicity of the carbonyl carbons, the electron-withdrawing nature of the substituents, and the locations of negative electrostatic potential on the oxygen atoms.

  • Quantitative Differences: DFT is the preferred method for more accurate quantitative results, particularly for energy levels like the HOMO-LUMO gap, due to its inclusion of electron correlation.[4] The HF method, while computationally less intensive, tends to overestimate charge separation and orbital energy gaps.

For researchers in drug development and organic synthesis, this type of analysis is not merely academic. It provides predictive power, enabling a rational approach to designing reactions, anticipating sites of metabolic attack, and understanding intermolecular interactions. By leveraging these computational tools, scientists can accelerate the discovery process, armed with a profound understanding of molecular behavior at its most fundamental electronic level.

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Validation

A Head-to-Head Comparison: The Versatility of Methyl 2-bromo-4-formylbenzoate in Bifunctional Crosslinking

In the intricate landscape of chemical biology and drug development, the ability to covalently link biomolecules with precision and control is paramount. Bifunctional reagents are the workhorses of these applications, en...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology and drug development, the ability to covalently link biomolecules with precision and control is paramount. Bifunctional reagents are the workhorses of these applications, enabling the construction of antibody-drug conjugates (ADCs), the stabilization of protein-protein interactions for structural studies, and the immobilization of proteins onto surfaces for diagnostic assays. While a host of such reagents are commercially available, the demand for novel functionalities and orthogonal reactivity remains high. This guide provides an in-depth analysis of Methyl 2-bromo-4-formylbenzoate, a bifunctional reagent with a unique combination of reactive moieties, and benchmarks its performance against established alternatives.

The Unique Chemical Architecture of Methyl 2-bromo-4-formylbenzoate

Methyl 2-bromo-4-formylbenzoate is a trifunctional aromatic compound, presenting two distinct electrophilic sites for conjugation: an aldehyde and an aryl bromide. The third functional group, a methyl ester, is relatively stable under typical bioconjugation conditions. This unique arrangement offers the potential for sequential or orthogonal conjugations, a highly desirable feature in the synthesis of complex bioconjugates.

The reactivity of each functional group is dictated by its chemical nature:

  • The Formyl Group (Aldehyde): The aldehyde moiety serves as a target for nucleophilic attack by primary amines, such as the ε-amino group of lysine residues in proteins. This reaction initially forms a Schiff base (an imine), which can then be stabilized by reduction with an agent like sodium cyanoborohydride to yield a stable secondary amine linkage.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts, which can be advantageous in controlling the extent of modification.[2] The reaction is most efficient at a slightly acidic to neutral pH (pH 5.5-7.5).[3]

  • The Bromo Group (Aryl Bromide): The bromine atom attached to the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[4][5] These reactions allow for the formation of stable carbon-carbon bonds, providing a conjugation strategy that is orthogonal to the amine-reactive aldehyde. This opens up possibilities for conjugating molecules that lack primary amines or for introducing functionalities that are not amenable to traditional bioconjugation chemistries.

  • The Methyl Ester Group: The methyl ester is generally stable under the conditions used for both aldehyde-mediated and palladium-catalyzed conjugations.[6][7] It can, however, be hydrolyzed to a carboxylic acid under more forceful acidic or basic conditions, offering a potential third site for modification if desired.[8]

Benchmarking Against the Standards: A Comparative Analysis

The performance of Methyl 2-bromo-4-formylbenzoate as a bifunctional reagent is best understood by comparing it to the most widely used classes of crosslinkers: amine-reactive N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides.

FeatureMethyl 2-bromo-4-formylbenzoateNHS Esters (e.g., DSS, BS³)Maleimides (e.g., in SMCC)
Target Functional Group Primary amines (via aldehyde); Various (via aryl bromide)Primary aminesSulfhydryls (thiols)
Resulting Covalent Bond Secondary amine (stable, reduced Schiff base); C-C bondAmide (very stable)Thioether (very stable)
Optimal Reaction pH Aldehyde: 5.5 - 7.5; Aryl Bromide: Varies7.2 - 8.5[9]6.5 - 7.5[10]
Reactivity Aldehyde: Moderate; Aryl Bromide: Requires catalystHigh[11]High and very specific[12]
Specificity Aldehyde: Good for amines; Aryl Bromide: High (orthogonal)Good for amines, but lysines are often abundant[11]Excellent for sulfhydryls
Stability of Reagent GoodProne to hydrolysis in aqueous solutions[9]Relatively stable, but can react with other nucleophiles
Byproducts Water, N/AN-hydroxysuccinimideNone
Key Advantages Orthogonal reactivity, tunable reactivity of aldehydeHigh reactivity, stable amide bond, well-established protocolsHigh specificity for sulfhydryls, stable thioether bond
Key Limitations Aldehyde reaction requires a reduction step, aryl bromide reaction requires a metal catalystHydrolytic instability, potential for non-specific labeling due to high lysine abundanceRequires free sulfhydryl groups, which are less abundant than amines

In-Depth Mechanistic Look

The distinct reaction pathways of Methyl 2-bromo-4-formylbenzoate's functional groups compared to a standard NHS ester are visualized below.

cluster_aldehyde Aldehyde Reaction with Primary Amine cluster_bromide Aryl Bromide Suzuki Coupling Aldehyde Aromatic Aldehyde Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base + R-NH2 - H2O Amine Primary Amine (R-NH2) Reduced_Amine Stable Secondary Amine Schiff_Base->Reduced_Amine + NaBH3CN Aryl_Bromide Aryl Bromide Coupled_Product C-C Coupled Product Aryl_Bromide->Coupled_Product + R'-B(OH)2 + Base Boronic_Acid Boronic Acid (R'-B(OH)2) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product

Caption: Reaction mechanisms of Methyl 2-bromo-4-formylbenzoate's functional groups.

cluster_nhs NHS Ester Reaction with Primary Amine NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + R-NH2 Amine Primary Amine (R-NH2) NHS N-hydroxysuccinimide Amide_Bond->NHS - NHS

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing Methyl 2-bromo-4-formylbenzoate and a standard NHS ester crosslinker.

Protocol 1: Two-Step Orthogonal Conjugation using Methyl 2-bromo-4-formylbenzoate

This protocol describes the conjugation of a protein to a fluorescent dye via the aldehyde and a subsequent coupling of a peptide via the aryl bromide.

Materials:

  • Protein of interest (e.g., Antibody) in PBS, pH 7.4

  • Methyl 2-bromo-4-formylbenzoate

  • Amine-reactive fluorescent dye with a hydrazide or aminooxy group

  • Peptide with a boronic acid moiety

  • Sodium cyanoborohydride (NaBH₃CN)

  • Palladium catalyst (e.g., water-soluble Pd-ligand complex)

  • Anhydrous, deoxygenated buffer (e.g., HEPES with 5% DMSO)

  • Desalting columns

Step 1: Conjugation via the Aldehyde

  • Dissolve Methyl 2-bromo-4-formylbenzoate in DMSO to a stock concentration of 100 mM.

  • Add a 20-fold molar excess of Methyl 2-bromo-4-formylbenzoate to the protein solution.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Remove excess crosslinker using a desalting column equilibrated with PBS, pH 6.0.

  • Add a 50-fold molar excess of the hydrazide- or aminooxy-containing fluorescent dye.

  • Add NaBH₃CN to a final concentration of 20 mM.

  • Incubate overnight at 4°C.

  • Purify the dye-protein conjugate using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation via the Aryl Bromide (Suzuki Coupling)

  • Transfer the purified dye-protein conjugate to an anhydrous, deoxygenated buffer.

  • Add a 100-fold molar excess of the boronic acid-functionalized peptide.

  • Add the palladium catalyst to a final concentration of 0.1 mol%.

  • Incubate for 4 hours at 37°C under an inert atmosphere (e.g., argon or nitrogen).

  • Purify the final dual-labeled conjugate using size-exclusion chromatography.

Protocol 2: Protein Crosslinking with a Homobifunctional NHS Ester (e.g., BS³)

This protocol describes the crosslinking of interacting proteins using a water-soluble NHS ester.

Materials:

  • Protein complex in an amine-free buffer (e.g., PBS, pH 7.5)

  • BS³ (Bis(sulfosuccinimidyl) suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

Procedure:

  • Prepare a fresh solution of BS³ in reaction buffer at a 10-fold higher concentration than the final desired concentration.

  • Add the BS³ solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Conclusion: Choosing the Right Tool for the Job

Methyl 2-bromo-4-formylbenzoate presents a compelling alternative to traditional bifunctional reagents, particularly for applications requiring the construction of complex, multi-component bioconjugates. Its key advantage lies in the orthogonal reactivity of the aldehyde and aryl bromide moieties, allowing for a two-step conjugation strategy with different classes of molecules.

While NHS esters and maleimides offer higher reactivity and simpler one-step protocols for their respective targets, they lack this inherent orthogonality. The choice of reagent will ultimately depend on the specific experimental goals. For straightforward protein-protein crosslinking or single-label attachment, established reagents like BS³ or SMCC may be more efficient. However, for the synthesis of advanced bioconjugates where precise control over the placement of multiple, distinct entities is required, the unique chemical handles of Methyl 2-bromo-4-formylbenzoate offer a powerful and versatile solution.

References

  • A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substituti... - YouTube. (2022-01-28). Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega. (2019-08-07). Retrieved from [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH. Retrieved from [Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. (2022-04-13). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019-09-02). Retrieved from [Link]

  • Chemical Reactivity of Crosslinkers - Creative Biolabs. Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides | The Journal of Organic Chemistry. (2023-09-26). Retrieved from [Link]

  • The 3 Types of Crosslinking Reagents and When to Use Them - G-Biosciences. (2016-05-03). Retrieved from [Link]

  • Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water - PubMed. Retrieved from [Link]

  • Oxidation Stability of Palm Methyl Ester: Effect of Metal Contaminants and Antioxidants | Energy & Fuels. Retrieved from [Link]

  • Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C. (2016-06-30). Retrieved from [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. Retrieved from [Link]

  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags - NIH. Retrieved from [Link]

  • Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes - PubMed. Retrieved from [Link]

  • Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Methyl Esters - Organic Chemistry Portal. Retrieved from [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH. (2016-02-27). Retrieved from [Link]

  • (PDF) Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). Retrieved from [Link]

  • A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2019-05-24). Retrieved from [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (2018-12-05). Retrieved from [Link]

  • Synthesis of methyl esters from palm oil, candlenut oil, and sunflower seed oil and their corrosion phenomena on iron nail - AIMS Press. (2022-09-14). Retrieved from [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 2-bromo-4-formylbenzoate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-bromo-4-formylbenzoate (CAS No. 1260795-42-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-bromo-4-formylbenzoate (CAS No. 1260795-42-3). As a halogenated aromatic aldehyde, this compound requires specific protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Moving beyond a simple checklist, this document explains the scientific rationale behind each procedural step, empowering you to make informed safety decisions in your laboratory environment.

Core Principles: Hazard Identification and Risk Mitigation

Methyl 2-bromo-4-formylbenzoate is an organic compound containing a bromine atom, an aldehyde functional group, and a methyl ester. This specific combination of functional groups dictates its hazard profile and, consequently, its disposal pathway.

  • Halogenated Compound: The presence of bromine classifies it as a halogenated organic compound. This is the most critical factor for waste segregation, as halogenated wastes are treated and disposed of differently than non-halogenated wastes, often at a significantly higher cost.[1] Co-mingling these waste streams is a common and costly mistake.

  • Aldehyde Reactivity: Aldehydes are susceptible to oxidation, potentially forming carboxylic acids.[2] They can also be involved in self-condensation or polymerization reactions.[2] This reactivity necessitates careful segregation from incompatible materials.

  • Toxicity Profile: While comprehensive toxicological data for this specific molecule is limited, data from structurally similar compounds indicate it should be handled as a hazardous substance.[3][4] Analogous chemicals are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

Essential Safety & Handling Data
ParameterGuidelineRationale & References
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant lab coat, nitrile gloves, and closed-toe shoes must be worn at all times.Standard practice for handling hazardous organic substances to protect eyes, skin, and clothing.[6] Always consult the glove manufacturer's compatibility chart.[7]
Handling Location All handling and waste consolidation should occur inside a certified chemical fume hood.A fume hood provides necessary ventilation to minimize inhalation exposure to vapors or dust.[1][4][6]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.While it may be a solid or liquid with a relatively high flash point, related compounds are considered combustible.[8][9][10]
Chemical Incompatibilities Store and segregate away from strong oxidizing agents, acids, bases, and metals.Aldehydes can react with air and are readily oxidized; esters can react with acids and bases.[2] Halogenated compounds can produce acids that corrode metals.[7]

Standard Operating Procedure: Waste Disposal

Disposal of Methyl 2-bromo-4-formylbenzoate must be treated as a formal experimental protocol. Adherence to this sequence is mandatory for safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][7]

Step 1: Waste Classification and Segregation
  • Identify as Halogenated Waste: All waste streams containing Methyl 2-bromo-4-formylbenzoate—including pure compound, reaction mixtures, and contaminated materials—must be classified as "Halogenated Organic Waste."[6][11]

  • Locate the Correct Waste Container: Use a designated waste container specifically for halogenated organic liquids or solids. Do not mix with non-halogenated waste streams like acetone, ethanol, or hexanes.[1][11]

    • Causality: Proper segregation is crucial for disposal. Halogenated waste typically undergoes high-temperature incineration with special scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion. Mixing it with non-halogenated solvents contaminates the entire volume, forcing the more expensive disposal process on a larger quantity of waste.

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a sturdy, leak-proof chemical waste container. Polyethylene or other plastic containers are often preferred as halogenated compounds can degrade to form acids that corrode metal containers.[3][7] The container must have a tight-sealing screw cap.[1][11]

  • Label Before Use: The waste container must be labeled correctly before the first drop of waste is added.[11]

  • Complete the Hazardous Waste Label: The label must include:

    • The words "Hazardous Waste."[11][12]

    • The full, unabbreviated chemical name: "Waste Methyl 2-bromo-4-formylbenzoate."[11] If in a solution, list all constituents and their approximate percentages.

    • The date when waste was first added (the "accumulation start date").[3]

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[1][11][12] Funnels should be removed after use and the cap replaced immediately.

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[1][12]

  • Store in a Designated Area: Keep the contained waste in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet under the fume hood.[1][7] This area should be cool, dry, and away from incompatible chemicals.[7]

Step 4: Arranging for Final Disposal
  • Monitor Accumulation: Do not accumulate large quantities of waste. Institutional and federal rules often limit the volume of waste and the time it can be stored in the lab (e.g., 90 days from the accumulation start date).[1][3]

  • Contact EHS: When the container is full or the time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][12]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for managing waste streams containing Methyl 2-bromo-4-formylbenzoate.

G Disposal Workflow for Methyl 2-bromo-4-formylbenzoate cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol start Waste Generation Point waste_type Unused Product, Reaction Mixture, or Contaminated Solid/Liquid? start->waste_type spill_cleanup Spill Cleanup Debris (absorbents, gloves, etc.) start->spill_cleanup empty_container Empty Reagent Container start->empty_container collect_halogenated Collect in Labeled 'Halogenated Organic Waste' Container waste_type->collect_halogenated Yes collect_solid Collect in Sealed, Labeled Bag for Hazardous Solid Waste spill_cleanup->collect_solid Yes rinse_protocol Execute Triple-Rinse Protocol empty_container->rinse_protocol Yes store Store in Secondary Containment in Satellite Accumulation Area collect_halogenated->store collect_solid->store collect_rinsate Collect First Rinse(s) as Halogenated Waste rinse_protocol->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Appropriate Glass/Plastic Bin collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for managing different waste streams.

Emergency Protocols: Spills and Decontamination

Accidents require a prepared, methodical response. Follow these steps for spills and the decontamination of empty containers.

Experimental Protocol: Minor Spill Cleanup
  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood. Remove all nearby ignition sources.[3][10]

  • Containment (if solid): Dampen the spilled solid material with 60-70% ethanol to prevent the generation of airborne dust.[2][3]

  • Collection: Carefully sweep or transfer the dampened material into your designated halogenated hazardous waste container.[3]

  • Surface Cleaning: Use absorbent paper, also dampened with 60-70% ethanol, to wipe the spill area and pick up any remaining residue.[2][3]

  • Decontamination: Wash the spill area with a soap and water solution.[3]

  • Dispose of Materials: Place all contaminated cleaning materials (gloves, absorbent pads, paper towels) into a durable, vapor-tight plastic bag. Seal it, label it as "Hazardous Waste," and store it with your other solid waste for EHS pickup.[3]

Protocol: Empty Container Decontamination

A container that held Methyl 2-bromo-4-formylbenzoate is considered hazardous waste until properly decontaminated.[3][12]

  • Initial Rinse: Under a fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as halogenated hazardous waste .[12]

  • Subsequent Rinses: For a compound with this hazard profile, it is best practice to perform two additional rinses. These subsequent rinses should also be collected as halogenated hazardous waste.[12]

  • Final Cleaning: Wash the container with soap and water.

  • Disposal: Allow the container to air-dry completely. The label must be fully removed or defaced.[12] The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.

By adhering to these detailed protocols, you contribute to a culture of safety, ensure environmental stewardship, and maintain the integrity of your research environment. When in doubt, always pause and consult your institution's EHS department.

References

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Vertex AI Search.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Capot Chemical. (2015-12-02). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-09-14). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • Washington State University, Office of Research Assurances. (n.d.). Halogenated Solvents Safety-SOP. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Methyl 4-bromo-3-formylbenzoate. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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